molecular formula C11H12N2O3 B027553 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid CAS No. 3273-68-5

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

Cat. No.: B027553
CAS No.: 3273-68-5
M. Wt: 220.22 g/mol
InChI Key: PTNUQSFEJXMNOQ-UHFFFAOYSA-N
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Description

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-oxo-3H-benzimidazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNUQSFEJXMNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90532082
Record name 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3273-68-5
Record name 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid, a benzimidazole derivative of interest in pharmaceutical and agrochemical research. The benzimidazole core is a well-known scaffold for compounds with a wide range of biological activities. This document details the chemical synthesis, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The general strategy involves the N-alkylation of 1H-benzo[d]imidazol-2(3H)-one with a suitable 4-halobutanoate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

A common route employs ethyl 4-bromobutanoate for the alkylation step in the presence of a base, followed by saponification of the intermediate ester, ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate.

Experimental Protocols

The following sections provide detailed methodologies for the two key reactions in the synthesis pathway.

Step 1: Synthesis of Ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate (Intermediate)

This procedure is based on general methods for the N-alkylation of imidazole derivatives. The reaction involves the deprotonation of 1H-benzo[d]imidazol-2(3H)-one, followed by nucleophilic substitution with ethyl 4-bromobutanoate.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
1H-Benzo[d]imidazol-2(3H)-oneC₇H₆N₂O134.14
Ethyl 4-bromobutanoateC₆H₁₁BrO₂195.05
Sodium hydride (60% dispersion in mineral oil)NaH24.00
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Ethyl acetateC₄H₈O₂88.11
Saturated aqueous sodium bicarbonateNaHCO₃84.01
Brine (Saturated aqueous NaCl)NaCl58.44
Anhydrous magnesium sulfateMgSO₄120.37

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-benzo[d]imidazol-2(3H)-one (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate.

Step 2: Synthesis of this compound (Final Product)

This protocol details the hydrolysis of the ester intermediate to the final carboxylic acid.[1]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (approx.)
Ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoateC₁₃H₁₆N₂O₃248.2822 g0.0886
Sodium hydroxide solutionNaOH40.0022 ml-
MethanolCH₃OH32.04200 ml-
Concentrated Hydrochloric AcidHCl36.46As needed-
IsopropanolC₃H₈O60.10As needed-

Protocol:

  • A solution of 22 g of ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate, 22 ml of sodium hydroxide solution, and 200 ml of methanol is refluxed for one hour.[1]

  • After reflux, the methanol is evaporated under reduced pressure.[1]

  • The residue is taken up in 1.5 liters of iced water.[1]

  • The pH of the aqueous solution is adjusted to 1 by the addition of concentrated hydrochloric acid, leading to the precipitation of the product.[1]

  • The mixture is vacuum filtered, and the collected solid is washed with water to obtain 18.1 g of crude this compound.[1]

  • The crude product is then crystallized from isopropanol to yield 15.2 g of the pure product.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the synthesis protocol.

StepProductStarting MaterialYield (Crude)Yield (Purified)Melting Point (°C)Purity
2This compoundEthyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate (22 g)18.1 g (92.8%)15.2 g (78.0%)180 (crude), 185 (purified)[1]>95% (typical after crystallization)

A one-pot synthesis process has also been described, which reports a yield of not less than 95% and a purity of not less than 97%.[2]

Visualization of Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start 1H-Benzo[d]imidazol-2(3H)-one intermediate Ethyl 4-(2-oxo-2,3-dihydro-1H- benzo[d]imidazol-1-yl)butanoate start->intermediate Alkylation reagent1 1. NaH, DMF 2. Ethyl 4-bromobutanoate final_product 4-(2-Oxo-2,3-dihydro-1H- benzo[d]imidazol-1-yl)butanoic acid intermediate->final_product Hydrolysis reagent2 1. NaOH, MeOH, Reflux 2. HCl (aq)

Caption: Two-step synthesis workflow for the target compound.

Biological Context and Signaling Pathways

While this document focuses on the synthesis of this compound, it is important to note the potential biological significance of the benzimidazole scaffold. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3] The mechanism of action for many benzimidazole compounds involves interaction with specific molecular targets and pathways, such as enzymes or receptors, leading to modulation of their activity.[3]

However, based on the available literature, specific signaling pathways directly associated with this compound have not been elucidated. Further research is required to determine its biological targets and mechanism of action. This compound can serve as a valuable intermediate for the synthesis of more complex molecules for drug discovery and development.[4]

References

One-Pot Synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the one-pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate in the manufacturing of Zilpaterol. Zilpaterol is a β2-adrenergic agonist used to increase lean muscle mass in cattle. This document details the experimental protocol, quantitative data, and the relevant biological pathway associated with the end-product.

Introduction

The synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid is a critical step in the production of Zilpaterol. Traditional multi-step syntheses can be time-consuming and may result in lower overall yields. The one-pot synthesis method offers a more efficient and streamlined approach, reducing reaction time and improving yield and purity. This guide will focus on a documented one-pot process, providing the necessary details for its replication and understanding.

Synthetic Pathway and Experimental Protocol

The one-pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid involves a three-step sequence performed in a single reaction vessel. The process begins with the condensation of a protected benzimidazolone derivative with a butyrate ester, followed by hydrolysis of the resulting ester and subsequent acidification to yield the final product.

Reaction Scheme

The overall reaction can be summarized as follows:

cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products reactant1 1-(prop-1-en-2-yl)-1H- benzo[d]imidazol-2(3H)-one step1 Step 1: Condensation (K2CO3, DMSO) reactant1->step1 reactant2 Methyl-4-chlorobutyrate reactant2->step1 intermediate Ester Intermediate step1->intermediate step2 Step 2: Hydrolysis (NaOH, Water) salt Carboxylate Salt step2->salt step3 Step 3: Acidification (HCl) product 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid step3->product intermediate->step2 salt->step3

Caption: Reaction scheme for the one-pot synthesis.

Detailed Experimental Protocol

The following protocol is based on a patented one-pot synthesis method.

Step 1: Condensation

  • To a suitable reaction vessel, add 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (1 equivalent).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Add potassium carbonate (K₂CO₃) as the base.

  • To this mixture, add methyl-4-chlorobutyrate (1.1 equivalents).

  • Heat the reaction mixture to 80-85°C and stir for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Hydrolysis

  • After completion of the condensation, cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide (NaOH) in water.

  • Heat the mixture to 95-100°C and stir for 6 hours to facilitate the hydrolysis of the ester.

Step 3: Acidification

  • After hydrolysis, cool the reaction mixture.

  • Slowly add concentrated hydrochloric acid (HCl) to acidify the mixture to a pH of approximately 1-2.

  • Stir the mixture at 80-85°C for 5-6 hours.

  • Cool the mixture to room temperature, which will cause the product to precipitate.

  • Filter the precipitate, wash with water, and dry to obtain 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid.

Quantitative Data

The following table summarizes the key quantitative data for the one-pot synthesis process.

ParameterValue
Reactants
1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one1 equivalent
Methyl-4-chlorobutyrate1.1 equivalents
Potassium Carbonate1.5 equivalents
Sodium Hydroxide2.5 equivalents
Concentrated Hydrochloric AcidAs required for acidification
Reaction Conditions
Condensation Temperature80-85°C
Condensation Time4-5 hours
Hydrolysis Temperature95-100°C
Hydrolysis Time6 hours
Acidification Temperature80-85°C
Acidification Time5-6 hours
Solvent
CondensationDimethyl sulfoxide (DMSO)
Hydrolysis/AcidificationWater
Yield and Purity
Yield≥ 95%
Purity (by HPLC)≥ 97%

Experimental Workflow

The following diagram illustrates the workflow of the one-pot synthesis.

start Start reactants Charge Reactants: - 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one - Methyl-4-chlorobutyrate - K2CO3 - DMSO start->reactants condensation Condensation (80-85°C, 4-5h) reactants->condensation hydrolysis Hydrolysis (Add NaOH/H2O, 95-100°C, 6h) condensation->hydrolysis acidification Acidification (Add HCl, 80-85°C, 5-6h) hydrolysis->acidification precipitation Precipitation (Cool to RT) acidification->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying end Final Product drying->end

Caption: Workflow for the one-pot synthesis.

Biological Context: β2-Adrenergic Signaling Pathway

4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid is a precursor to Zilpaterol, a β2-adrenergic agonist.[] These agonists bind to β2-adrenergic receptors, which are G-protein coupled receptors, primarily on the surface of smooth muscle cells.[2] This binding initiates a signaling cascade that leads to various physiological responses, including smooth muscle relaxation.[2][3] In the context of Zilpaterol's use in cattle, this signaling pathway ultimately leads to increased protein synthesis and decreased protein degradation, resulting in enhanced lean muscle mass.[]

The general mechanism of action for a β2-adrenergic agonist is depicted in the signaling pathway diagram below.

agonist β2-Adrenergic Agonist (e.g., Zilpaterol) receptor β2-Adrenergic Receptor agonist->receptor g_protein Gs Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka smooth_muscle_relaxation Smooth Muscle Relaxation pka->smooth_muscle_relaxation protein_synthesis ↑ Protein Synthesis pka->protein_synthesis

Caption: β2-Adrenergic signaling pathway.

Conclusion

The one-pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid presents a highly efficient and high-yield method for producing a key intermediate for the β2-adrenergic agonist, Zilpaterol. The streamlined process detailed in this guide offers significant advantages over multi-step synthetic routes. Understanding the underlying chemistry and the biological significance of the final product is crucial for researchers and professionals in the field of drug development and veterinary medicine.

References

In-Depth Technical Guide: Physical and Chemical Properties of CAS 3273-68-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 3273-68-5, identified as 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid. This document is intended to serve as a valuable resource for professionals in research, science, and drug development by presenting key data in a structured format, outlining relevant experimental protocols, and visualizing associated workflows and biological pathways.

Compound Identification and Structure

The compound registered under CAS number 3273-68-5 is 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid , also known by synonyms such as Buzolic acid and 2-Oxo-1-benzimidazolinebutyric Acid.[1][2] It features a benzimidazole core, a heterocyclic aromatic organic compound, linked to a butanoic acid chain. This structure is of significant interest in medicinal chemistry due to the diverse biological activities associated with the benzimidazole scaffold.[3][4][5]

Note on Chemical Identity: Initial searches may incorrectly associate CAS 3273-68-5 with 3,4-Dichlorophenyl-N-methyl-carbamate. This is inaccurate. The correct CAS number for 3,4-Dichlorophenyl-N-methyl-carbamate is 1918-18-9. This guide will focus exclusively on the properties of 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid.

Physical and Chemical Properties

The physical and chemical properties of 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.22 g/mol [1]
Appearance White to Pale Brown Solid[6]
Melting Point 175-176 °C[6]
Boiling Point 422.74 °C (at 101,325 Pa)[6][7]
Density 1.316 g/cm³[1][6]
pKa 4.75 ± 0.10 (Predicted)[6]
Solubility DMSO (Slightly), Ethyl Acetate (Very Slightly, Heated), Methanol (Slightly)[6]
InChI Key PTNUQSFEJXMNOQ-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C2C(=C1)NC(=O)N2CCCC(=O)O[1]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid are outlined below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Finely powder a small amount of the crystalline solid using a mortar and pestle.

  • Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[6]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since the compound is a solid at room temperature, this would be applicable if the compound is melted or dissolved in a high-boiling solvent for other experimental purposes.

Apparatus:

  • Thiele tube

  • Heating oil (e.g., mineral oil)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or heating mantle

Procedure:

  • Fill the Thiele tube with heating oil to a level just above the side arm.

  • Place a small amount of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) into the test tube containing the sample.

  • Attach the test tube to the thermometer and suspend the assembly in the Thiele tube, ensuring the sample is level with the thermometer bulb.

  • Gently heat the side arm of the Thiele tube.[8][9][10]

  • Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[11]

Solubility Determination

Understanding the solubility of a compound is essential for designing experiments, particularly for in vitro assays and formulation development.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Weigh a precise amount of the solid compound (e.g., 1-5 mg) and place it into a test tube.

  • Add a specific volume of the desired solvent (e.g., 1 mL of DMSO, methanol, ethyl acetate) to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.[12]

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is soluble at that concentration. If not, the mixture can be gently heated or sonicated to aid dissolution.[12]

  • The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by preparing a saturated solution and measuring the concentration of the dissolved solute using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[13]

Synthesis and Biological Activity

Synthetic Workflow

A one-pot synthesis method for 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid has been reported.[14] The general workflow involves the condensation of a benzimidazole derivative with a butyrate derivative, followed by hydrolysis and acidification. A simplified representation of this workflow is provided below.

G start Start Materials: 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one Methyl-4-chloro butyrate step1 Condensation (Base, Solvent) start->step1 step2 Ester Derivative Intermediate step1->step2 step3 Hydrolysis (Base, Water) step2->step3 step4 Salt Intermediate step3->step4 step5 Acidification (Acid) step4->step5 end_product Final Product: 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid step5->end_product

Caption: Synthetic workflow for 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid are not extensively documented in publicly available literature, the benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry.[4][5] Derivatives of benzimidazole have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[15][16]

Many benzimidazole-based compounds function as inhibitors of key enzymes in signaling pathways critical for cell proliferation and survival, such as protein kinases. For example, some benzimidazole derivatives are known to inhibit Epidermal Growth Factor Receptor (EGFR) and downstream pathways like the MAPK/ERK pathway, which are often dysregulated in cancer.[17][18]

The diagram below illustrates a generalized signaling pathway that could be targeted by a benzimidazole derivative in an anticancer context.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor Ligand->EGFR Benzimidazole Benzimidazole Derivative (Potential Inhibitor) Benzimidazole->EGFR Inhibition

Caption: Potential inhibition of the EGFR/MAPK signaling pathway by a benzimidazole derivative.

References

Unveiling the Architecture: A Technical Guide to the Crystal Structure Analysis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-ulcer, antiviral, and anticancer properties.[1][2][3] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of new, more effective pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the crystal structure analysis of benzimidazole derivatives, presents key crystallographic data in a comparative format, and visualizes the experimental workflows.

Experimental Protocols: From Synthesis to Structure Determination

The journey from a synthesized benzimidazole derivative to its fully characterized crystal structure involves a series of meticulous experimental steps. While specific conditions may vary depending on the compound, the general workflow remains consistent.

Synthesis and Crystallization

The initial step involves the synthesis of the target benzimidazole derivative. Various synthetic routes are employed, often involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes.[4][5][6] Following synthesis and purification, the crucial step of growing single crystals of sufficient quality for X-ray diffraction is undertaken. This is often the most challenging and rate-limiting step in the process.[7]

A common method for crystallization is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[8] For example, pale-beige single crystals of 2-(3-hydroxypropyl)-1H-benzimidazole were obtained by slow evaporation from an ethanol solution.[8]

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their internal atomic arrangement.[9]

A typical experimental setup involves:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.[10]

  • X-ray Source: A focused beam of monochromatic X-rays, often from a MoKα (wavelength λ = 0.71073 Å) or CuKα (wavelength λ = 1.54178 Å) source, is directed at the crystal.[1][8]

  • Diffraction Data Collection: The crystal is rotated in the X-ray beam, and the resulting diffraction pattern of spots is recorded on a detector, such as a CCD area detector.[1][7] Data is collected over a range of angles to ensure a complete dataset.[7]

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure. This computational process involves several key stages:

  • Data Reduction: The raw diffraction intensities are corrected for various experimental factors to yield a set of structure factor amplitudes.[1]

  • Structure Solution: The phase information, which is lost during the diffraction experiment, is retrieved using direct methods or Patterson methods. This provides an initial electron density map.[1] Software such as SHELXS97 is commonly used for this purpose.[1]

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. The SHELXL97 program is widely used for structure refinement.[1][9] The quality of the final structure is assessed using parameters like the R-factor.[1]

Data Presentation: Comparative Crystallographic Data

The following tables summarize key crystallographic data for a selection of benzimidazole derivatives, allowing for easy comparison of their structural parameters.

Table 1: Crystal Data and Structure Refinement Parameters for Selected Benzimidazole Derivatives.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-(1H-benzimidazol-2-yl)phenol (BIP)C₁₃H₁₀N₂OMonoclinicP2₁/c9.6610(2)----4[9]
2-(4-(methylthio)phenyl)-1H-benzo[d]imidazoleC₁₄H₁₂N₂S--------[1]
3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenolC₂₀H₁₆N₂O₂MonoclinicP2₁/n10.6474(3)13.2429(3)11.4176(3)99.067(1)--[11]
2-(3-hydroxypropyl)benzimidazoleC₁₀H₁₂N₂OOrthorhombicP2₁2₁2₁5.852(2)12.437(4)14.998(5)901091.1(6)4[8]
2-benzyl-1H-benzimidazoleC₁₄H₁₂N₂OrthorhombicPbca0.93783(6)0.97155(6)2.49187(16)902.2705(2)8[12]
1-benzyl-2-phenyl-1H-benzimidazoleC₂₀H₁₆N₂MonoclinicP2₁/c0.60272(12)1.7059(3)1.5257(3)91.45(3)1.5682(5)4[12]

Table 2: Selected Bond Lengths and Angles for a Benzimidazole Derivative.

FeatureAtoms InvolvedLength (Å) / Angle (°)Ref.
Dihedral AngleBenzene Ring 1 - Benzimidazole Moiety46.16 (7)[11]
Dihedral AngleBenzene Ring 2 - Benzimidazole Moiety77.45 (8)[11]
Dihedral AngleBenzene Ring 1 - Benzene Ring 254.34 (9)[11]

Note: This is a representative example. A comprehensive analysis would include a wider range of bond lengths and angles for multiple derivatives.

Visualization of Methodologies

To further clarify the experimental and logical processes involved in crystal structure analysis, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination Synthesis Synthesis of Benzimidazole Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray Exposure to X-ray Beam Mounting->Xray Diffraction Data Collection (Diffraction Pattern) Xray->Diffraction DataReduction Data Reduction Diffraction->DataReduction StructureSolution Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation

Caption: Experimental workflow for the crystal structure analysis of benzimidazole derivatives.

Structure_Determination_Logic A Diffraction Intensities (Measured) B Structure Factor Amplitudes (|Fobs|) A->B C Phase Problem B->C H Refinement Cycle (Minimizing Σ||Fobs| - |Fcalc||²) B->H D Phase Determination (Direct Methods, Patterson) C->D E Initial Electron Density Map D->E F Atomic Model Building E->F G Structure Factor Calculation (|Fcalc|, Phase_calc) F->G G->H H->F Model Adjustment I Final Structure Model (Coordinates, B-factors) H->I Convergence

Caption: Logical flow for solving and refining a crystal structure from diffraction data.

Conclusion

The crystal structure analysis of benzimidazole derivatives is a powerful technique that provides invaluable insights into their molecular geometry, conformation, and intermolecular interactions.[9] This information is fundamental for understanding their biological activity and for the development of new therapeutic agents. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating a deeper understanding of this important class of compounds. The continued application of these techniques will undoubtedly lead to the design of more potent and selective benzimidazole-based drugs.

References

An In-depth Technical Guide to 1H and 13C NMR Spectroscopic Data of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for benzimidazole and its derivatives. Benzimidazole is a vital heterocyclic scaffold in medicinal chemistry, and a thorough understanding of its NMR characteristics is crucial for structural elucidation, purity assessment, and the study of its interactions with biological targets.[1][2][3] This document presents tabulated NMR data, detailed experimental protocols, and a visual representation of the NMR workflow to aid researchers in their drug discovery and development endeavors.

Introduction to the NMR Spectroscopy of Benzimidazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of organic molecules, including the benzimidazole scaffold.[2] The ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecular structure, including the electronic environment of individual atoms, connectivity, and stereochemistry.

A key feature of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism, where the proton on the nitrogen atom rapidly exchanges between the two nitrogen atoms of the imidazole ring.[4][5][6] This exchange can significantly influence the appearance of the NMR spectrum. In many common NMR solvents at room temperature, this exchange is rapid on the NMR timescale, leading to a time-averaged spectrum where chemically distinct atoms become equivalent.[6] For instance, in the ¹³C NMR spectrum of benzimidazole, the C4 and C7, as well as the C5 and C6, often appear as single, averaged signals due to this rapid tautomerism.[7] The rate of this exchange can be influenced by factors such as solvent polarity and temperature. In polar solvents like DMSO-d₆, the tautomerization rate can be slowed, sometimes allowing for the observation of distinct signals for the individual tautomers.[8][9]

Experimental Protocols

The following section outlines a general, standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for benzimidazole compounds.

Sample Preparation

A standard protocol for preparing a benzimidazole derivative for ¹H and ¹³C NMR analysis is as follows:

Materials:

  • Benzimidazole derivative (5-25 mg)[2]

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tube

  • Pasteur pipette

  • Small vial

  • Vortex mixer (optional)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the benzimidazole compound for ¹H NMR and 20-25 mg for ¹³C NMR into a clean, dry vial. The required amount may vary depending on the compound's molecular weight and the spectrometer's sensitivity.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for its effect on slowing down proton exchange, which can provide more detailed spectral information.[8][9]

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of TMS as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following is a generalized set of parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz[10]

  • Solvent: DMSO-d₆

  • Internal Standard: TMS

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Spectral Width: 0-15 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz[10]

  • Solvent: DMSO-d₆

  • Internal Standard: TMS

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Spectral Width: 0-200 ppm

Spectroscopic Data for Benzimidazole Compounds

The following tables summarize the ¹H and ¹³C NMR chemical shift data for benzimidazole and some of its common derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

¹H NMR Data
CompoundSolventH2 (δ, ppm)H4/H7 (δ, ppm)H5/H6 (δ, ppm)Other Protons (δ, ppm)NH (δ, ppm)Reference(s)
BenzimidazoleDMSO-d₆8.19 (s)7.57 (dd)7.17 (m)-12.43 (s)[10]
2-MethylbenzimidazoleDMSO-d₆-7.45 (dd)7.08 (m)2.46 (s, CH₃)12.20 (s)[10]
2-EthylbenzimidazoleDMSO-d₆-7.44 (dd)7.08 (m)2.81 (q, CH₂), 1.29 (t, CH₃)12.13 (s)[10]
2-PhenylbenzimidazoleDMSO-d₆-7.56 (m)7.21 (m)8.18 (dd, H2'/H6'), 7.56 (m, H3'/H4'/H5')12.95 (s)[10]
5-NitrobenzimidazoleDMSO-d₆8.54 (s)8.51 (s, H4), 7.77 (d, H7)8.11 (d, H6)-13.01 (s)[10]
1-MethylbenzimidazoleDMSO-d₆7.82 (s)7.80 (d, H4), 7.36 (d, H7)7.30 (m)3.68 (s, N-CH₃)-[10]
¹³C NMR Data
CompoundSolventC2 (δ, ppm)C4/C7 (δ, ppm)C5/C6 (δ, ppm)C3a/C7a (δ, ppm)Other Carbons (δ, ppm)Reference(s)
BenzimidazoleDMSO-d₆141.85115.44121.63138.08-[10]
2-MethylbenzimidazoleDMSO-d₆151.15114.17130.90138.9114.54 (CH₃)[10]
2-EthylbenzimidazoleDMSO-d₆156.05115.38120.94141.0221.89 (CH₂), 12.14 (CH₃)[10]
2-PhenylbenzimidazoleDMSO-d₆151.14122.03-143.17130.10, 129.76, 128.86, 128.50, 127.36, 122.03[10]
5-NitrobenzimidazoleDMSO-d₆146.72114.96 (C4), 112.66 (C7)117.52 (C6)143.01, 142.58-[10]
1-MethylbenzimidazoleDMSO-d₆143.81112.65 (C4), 121.55 (C7)123.20, 122.02143.52, 134.5830.96 (N-CH₃)[10]

Visualization of the NMR Experimental Workflow

The following diagram illustrates the logical workflow for conducting an NMR experiment on a benzimidazole compound, from initial sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard load_sample Insert Sample into NMR Spectrometer standard->load_sample setup_exp Set Up Experiment (Pulse Sequence, Scans, etc.) load_sample->setup_exp acquire_fid Acquire Free Induction Decay (FID) setup_exp->acquire_fid ft Fourier Transform (FID to Spectrum) acquire_fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate peak_pick Peak Picking & Referencing integrate->peak_pick analyze Structural Elucidation peak_pick->analyze

Caption: General workflow for NMR analysis of benzimidazole compounds.

This guide serves as a foundational resource for researchers working with benzimidazole derivatives. The provided data and protocols are intended to streamline the process of NMR analysis, facilitating more efficient and accurate structural characterization in the pursuit of novel therapeutics.

References

The Architectural Nuances of Kinase Inhibition by Benzimidazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the endogenous ATP purine ring allows for effective competition at the kinase active site, while its versatile chemistry permits substitutions that can exploit unique features of different kinases, leading to a diverse range of inhibitory mechanisms and therapeutic applications. This technical guide provides an in-depth exploration of the mechanisms of action for benzimidazole-based kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanisms of Action: Beyond Simple ATP Competition

Benzimidazole-based inhibitors modulate kinase activity through several distinct mechanisms, primarily by interacting with the ATP-binding pocket. The specific binding mode dictates the inhibitor's selectivity and functional consequences.[1]

Type I and Type II ATP-Competitive Inhibition

The majority of benzimidazole kinase inhibitors function by competing with ATP for binding to the kinase domain.[1] They are broadly classified into two main types based on the conformational state of the kinase they bind to.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the "DFG motif" in the activation loop is in the "in" position (DFG-in). This conformation is competent for ATP binding and catalysis. Type I inhibitors typically form hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The benzimidazole core is well-suited for this role.

  • Type II Inhibitors: In contrast, Type II inhibitors bind to and stabilize an inactive conformation of the kinase, characterized by the "DFG-out" state. In this conformation, the aspartate of the DFG motif is flipped, and the phenylalanine occupies the ATP-binding site. Type II inhibitors extend into an adjacent allosteric pocket, often referred to as the "back pocket," which is not occupied by ATP. This ability to engage additional, less conserved regions can lead to higher selectivity compared to Type I inhibitors.

Covalent Inhibition

A subset of benzimidazole-based inhibitors achieves potent and durable target inhibition through the formation of a covalent bond with a reactive amino acid residue, typically a cysteine, within or near the ATP-binding site. This irreversible or reversible covalent interaction can provide high potency and prolonged duration of action. For example, certain functionalized benzimidazoles have been designed to target members of the TEC family of kinases through covalent modification.[2][3][4]

Allosteric Inhibition

While less common for benzimidazole-based inhibitors, allosteric inhibition represents a distinct mechanism where the inhibitor binds to a site on the kinase distant from the ATP pocket. This binding event induces a conformational change that alters the kinase's activity. While specific examples of benzimidazole-based allosteric kinase inhibitors are not as prevalent in the literature, the paradoxical activation of RAF kinases by some inhibitors involves allosteric mechanisms.[5][6] It is also a mechanism being explored for kinases like MEK1.[7][8][9][10]

Quantitative Analysis of Benzimidazole-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize the inhibitory activities of selected benzimidazole-based compounds against key oncogenic kinases.

Table 1: Inhibitory Activity of Benzimidazole-Based Inhibitors against Receptor Tyrosine Kinases (VEGFR-2 & EGFR)

Compound/InhibitorTarget KinaseIC50 (nM)Ki (nM)Reference CompoundReference IC50 (nM)
Compound VVEGFR-2930---
Benzimidazole-urea derivative IIVEGFR-23.5---
Compound 4rVEGFR-2418-Sorafenib312
Compound 2VEGFR-269620---
Compound 6iEGFR80-Erlotinib>80
Compound 6eEGFR89-Erlotinib>80
Benzimidazole derivative 5aEGFR (WT)80-AZD9291520
Benzimidazole derivative 5bEGFR (T790M)12.8-Osimertinib8.5

Table 2: Inhibitory Activity of Benzimidazole-Based Inhibitors against Non-Receptor Tyrosine and Serine/Threonine Kinases (BRAF, SRC, etc.)

Compound/InhibitorTarget KinaseIC50 (nM)Ki (nM)Reference CompoundReference IC50 (nM)
Compound 10BRAF (V600E)490-Sorafenib814
Compound 14cBRAF (V600E)9---
Benzimidazole-based compound 2BRAF (V600E)2---
Compound 4eBRAF (V600E)200-Erlotinib60
Aminoimidazole 4gSrc40---
Aminoimidazole 4jSrc40---
Aminoimidazole 4kSrc40---
TIBIRio19050--
TIBICK28335--
Compound 23CK1δ98.6---
4ACPFLT3-ITD97.2---
4ACPTrKA23.6---

Table 3: Inhibitory Activity of Multi-Targeted Benzimidazole-Based Kinase Inhibitors

Compound/InhibitorPrimary TargetsIC50 (nM)
Compound 6hEGFR, HER2, AURKCEGFR: 215, HER2: 304, AURKC: 98
Compound 6iEGFR, HER2, CDK2, mTOREGFR: 189, HER2: 258, CDK2: 364, mTOR: 152
Compound 12cVEGFR-2, CDK4(docking study, no IC50 provided)
Benzimidazolylquinolinone 13VEGFR-2, FGFR-1, PDGFRβ< 100

Experimental Protocols for Kinase Inhibition Assays

The characterization of benzimidazole-based kinase inhibitors relies on a variety of robust biochemical and cell-based assays. Below are detailed protocols for commonly employed methods.

In Vitro Kinase Assay: ADP-Glo™ Luminescence-Based Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Benzimidazole inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the benzimidazole inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. A DMSO control is essential.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or DMSO control to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a pre-mixed solution of substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Target Engagement Assay: NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase in living cells. Competitive displacement of the tracer by an inhibitor results in a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the kinase of interest fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer and NanoGlo® Substrate

  • Benzimidazole inhibitor

  • White, non-binding 384-well plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and a carrier DNA using a suitable transfection reagent.

    • Allow protein expression for 20-24 hours.

  • Assay Preparation:

    • Prepare serial dilutions of the benzimidazole inhibitor in DMSO.

    • Trypsinize and resuspend the transfected cells in Opti-MEM™.

  • BRET Assay:

    • To the wells of a 384-well plate, add the serially diluted inhibitor.

    • Add the NanoBRET™ Tracer at a pre-determined optimal concentration.

    • Add the transfected cell suspension to each well.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound entry and target engagement.

  • Signal Detection:

    • Add the NanoGlo® Substrate to all wells.

    • Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for target engagement in a cellular context.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Understanding the broader biological context of kinase inhibition is crucial. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by benzimidazole inhibitors and a typical workflow for inhibitor discovery.

experimental_workflow cluster_screening High-Throughput Screening (HTS) cluster_characterization Hit-to-Lead & Lead Optimization cluster_preclinical Preclinical Development HTS Primary Screen (e.g., ADP-Glo) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Biochemical_Profiling Biochemical Profiling (IC50/Ki Determination) Hit_Confirmation->Biochemical_Profiling Selectivity_Profiling Kinase Selectivity Panel Biochemical_Profiling->Selectivity_Profiling Cellular_Assays Cell-Based Assays (e.g., NanoBRET, Proliferation) Selectivity_Profiling->Cellular_Assays In_Vivo_Models In Vivo Efficacy (Xenograft Models) Cellular_Assays->In_Vivo_Models Tox_PK_PD Toxicology & PK/PD Studies In_Vivo_Models->Tox_PK_PD

Caption: A typical workflow for the discovery and development of kinase inhibitors.

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Permeability Permeability eNOS->Permeability Benzimidazole Benzimidazole Inhibitor Benzimidazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by benzimidazole-based inhibitors.[11][12]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 Grb2/Sos EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates RAS Ras GRB2->RAS Activates RAF RAF RAS->RAF RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Benzimidazole Benzimidazole Inhibitor Benzimidazole->EGFR

Caption: The EGFR signaling cascade leading to the activation of the RAF-MEK-ERK and PI3K-Akt pathways.[9][13]

Conclusion

Benzimidazole-based kinase inhibitors represent a versatile and powerful class of therapeutic agents. Their ability to engage with kinases through multiple mechanisms of action, including various ATP-competitive modes and covalent interactions, provides a rich scaffold for the development of both highly selective and multi-targeted inhibitors. A thorough understanding of their inhibitory mechanisms, coupled with robust quantitative characterization through biochemical and cell-based assays, is paramount for the rational design and optimization of next-generation kinase-targeted therapies. The continued exploration of this chemical space promises to yield novel therapeutics for a wide range of diseases driven by aberrant kinase signaling.

References

Discovery and characterization of novel S1P1 receptor agonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Characterization of Novel S1P1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of novel sphingosine-1-phosphate receptor 1 (S1P1) agonists. The S1P1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking, making it a key target for the development of therapies for autoimmune diseases such as multiple sclerosis.[1][2][3] The approval of fingolimod (FTY720), the first oral drug for relapsing-remitting multiple sclerosis, has spurred significant interest in developing more selective and safer S1P1 receptor modulators.[4][5] This document details the S1P1 signaling pathway, methodologies for characterizing novel agonists, and a summary of quantitative data for key compounds.

The S1P1 Receptor and its Signaling Pathway

The S1P1 receptor is one of five S1P receptor subtypes (S1P1-5) and is primarily coupled to the Gαi/o family of G proteins.[6] Its activation by the endogenous ligand, sphingosine-1-phosphate (S1P), or synthetic agonists initiates a cascade of intracellular signaling events. This signaling is essential for various physiological processes, including lymphocyte egress from secondary lymphoid organs, vascular development, and endothelial barrier function.[2][6]

Agonist binding to the S1P1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] The receptor also signals through other pathways, including the activation of mitogen-activated protein kinase (MAPK), phospholipase C (PLC), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[8] Furthermore, agonist-induced activation promotes the recruitment of β-arrestin, which leads to receptor internalization and subsequent degradation or recycling.[1][6] This functional antagonism is a key mechanism of action for therapeutic S1P1 agonists, as it renders lymphocytes unresponsive to the S1P gradient, thereby sequestering them in the lymph nodes.[1]

S1P1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular S1P1 S1P1 Receptor G_protein Gαi/βγ S1P1->G_protein Activates BetaArrestin β-Arrestin Recruitment S1P1->BetaArrestin AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK/ERK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG Akt Akt Activation PI3K->Akt Agonist S1P1 Agonist Agonist->S1P1 Binds Internalization Receptor Internalization BetaArrestin->Internalization

S1P1 Receptor Signaling Pathway

Discovery of Novel S1P1 Receptor Agonists: An Experimental Workflow

The discovery and characterization of novel S1P1 receptor agonists typically follow a structured workflow, beginning with high-throughput screening (HTS) to identify initial hits, followed by a series of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and pharmacokinetic properties.

Experimental_Workflow cluster_primary Primary Characterization cluster_secondary Functional & Selectivity Assays HTS High-Throughput Screening (HTS) (e.g., β-Arrestin Recruitment Assay) Hit_Confirmation Hit Confirmation & Validation HTS->Hit_Confirmation Primary_Assays Primary In Vitro Assays Hit_Confirmation->Primary_Assays Binding_Assay Receptor Binding Assay (Ki determination) Primary_Assays->Binding_Assay GTP_Assay GTPγS Binding Assay (EC50, Emax) Primary_Assays->GTP_Assay Secondary_Assays Secondary In Vitro Assays In_Vivo_PD In Vivo Pharmacodynamics (PD) (Lymphocyte Sequestration) Secondary_Assays->In_Vivo_PD cAMP_Assay cAMP Assay (Functional Potency) Secondary_Assays->cAMP_Assay Beta_Arrestin_Assay β-Arrestin Recruitment (Functional Potency) Secondary_Assays->Beta_Arrestin_Assay Selectivity_Screen Selectivity Screening (vs. S1P2-5) Secondary_Assays->Selectivity_Screen PK_Studies Pharmacokinetic (PK) Studies In_Vivo_PD->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization Lead_Optimization->HTS Iterative Improvement Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Binding_Assay->Secondary_Assays GTP_Assay->Secondary_Assays

Experimental Workflow for S1P1 Agonist Discovery

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the S1P1 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes from a cell line overexpressing human S1P1 receptor (e.g., CHO or HEK293 cells).[8]

    • Radioligand: [³²P]S1P.[8]

    • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[8]

    • Test compounds and unlabeled S1P.

    • 96-well glass fiber filter plates.

    • Scintillation counter.

  • Protocol:

    • Dilute the S1P1 receptor-expressing cell membranes in the assay buffer to a final concentration of 1-2 µg of protein per well.[8]

    • Prepare serial dilutions of the test compounds and a high concentration of unlabeled S1P (for determining non-specific binding) in the assay buffer.[8]

    • In a 96-well plate, add 50 µL of the test compound dilutions (or buffer for total binding, or excess unlabeled S1P for non-specific binding) and 50 µL of the diluted cell membranes.[8]

    • Pre-incubate the plate for 30 minutes at room temperature.[8]

    • Add 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.[8]

    • Incubate for 60 minutes at room temperature.[8]

    • Terminate the reaction by rapid filtration through the glass fiber filter plates, followed by five washes with ice-cold assay buffer.[8]

    • Measure the radioactivity retained on the filters using a scintillation counter.[8]

    • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of Gαi protein coupled to the S1P1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Materials:

    • S1P1 receptor-expressing cell membranes.

    • [³⁵S]GTPγS.

    • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA, and 30 µg/ml saponin.[9]

    • GDP.

    • Test compounds.

    • Scintillation proximity assay (SPA) beads (e.g., WGA-coated).[10]

  • Protocol:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the test compounds, S1P1 membranes (5-20 µ g/well ), a fixed concentration of GDP (e.g., 10-100 µM, requires optimization), and [³⁵S]GTPγS (0.1-0.5 nM).[10][11]

    • Incubate the mixture for 30-60 minutes at room temperature.[10]

    • Add a suspension of WGA-coated SPA beads (e.g., 1 mg/well).[10]

    • Seal the plate and incubate for at least 60 minutes at room temperature to allow the membranes to bind to the beads.[10]

    • Measure the radioactivity using a microplate scintillation counter.

    • Analyze the data to determine the EC50 and Emax values for each compound.

cAMP Assay

This assay measures the functional consequence of S1P1 receptor activation (Gαi coupling) by quantifying the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels.

  • Materials:

    • A cell line expressing the S1P1 receptor (e.g., CHO-K1).[12]

    • Forskolin (an adenylyl cyclase activator).

    • A cAMP detection kit (e.g., HTRF-based or bioluminescence-based).[12][13]

    • Stimulation Buffer: HBSS with 0.05% BSA and 5 mM HEPES.[12]

    • IBMX (a phosphodiesterase inhibitor).

  • Protocol (using an HTRF-based kit):

    • Culture S1P1-expressing cells in 384-well plates.

    • Prepare serial dilutions of the test compounds in stimulation buffer containing a fixed concentration of forskolin (e.g., 3 µM) and IBMX (e.g., 0.5 mM).[12]

    • Add the compound/forskolin mixture to the cells.[12]

    • Incubate for 5 minutes at room temperature.[12]

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[13]

    • Incubate for 60 minutes at room temperature.[13]

    • Read the plate on an HTRF-compatible reader.

    • Calculate the inhibition of forskolin-stimulated cAMP production to determine the EC50 of the agonists.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated S1P1 receptor and β-arrestin, a key event in receptor desensitization and internalization.

  • Materials:

    • A cell line engineered to report β-arrestin recruitment to the S1P1 receptor (e.g., PathHunter® cells from DiscoveRx).[6][14] These cells often use enzyme fragment complementation technology.

    • Cell culture medium and reagents.

    • Test compounds.

    • Chemiluminescent substrate.

  • Protocol (using PathHunter® technology):

    • Plate the PathHunter® S1P1 β-arrestin cells in a 384-well white, clear-bottom plate and incubate overnight.[14]

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the compounds to the cells and incubate for 90 minutes at 37°C.[14]

    • Add the detection reagents (Galacton Star substrate) according to the manufacturer's instructions.[14]

    • Incubate for 60 minutes at room temperature.[14]

    • Measure the chemiluminescent signal using a plate reader.

    • Determine the EC50 and Emax values from the dose-response curves.

In Vivo Lymphocyte Sequestration Assay

This in vivo assay is a critical measure of the pharmacological effect of S1P1 agonists, assessing their ability to reduce the number of circulating lymphocytes.

  • Materials:

    • Mice (e.g., C57BL/6) or rats.[1]

    • Test compound and vehicle.

    • Blood collection supplies (e.g., EDTA-coated tubes).

    • Flow cytometer and antibodies for lymphocyte markers (e.g., CD4, CD8, B220).

  • Protocol:

    • Administer the test compound to the animals via the desired route (e.g., oral gavage).[1]

    • Collect blood samples at various time points after administration (e.g., 0, 3, 6, 24 hours).[15]

    • Perform a complete blood count or use flow cytometry to specifically quantify the number of T and B lymphocytes.

    • Analyze the data to determine the extent and duration of lymphopenia induced by the compound.

    • A dose-response study can be conducted to determine the ED50 for lymphocyte reduction.[2]

Quantitative Data for Novel S1P1 Receptor Agonists

The following tables summarize key quantitative data for several S1P1 receptor agonists.

Table 1: In Vitro Potency and Selectivity of S1P1 Receptor Agonists

CompoundS1P1 EC50 (nM) ([³⁵S]GTPγS)S1P3 EC50 (nM) ([³⁵S]GTPγS)S1P5 EC50 (nM) ([³⁵S]GTPγS)S1P1/S1P3 SelectivityReference(s)
Ozanimod0.28>10,0002.13>35,000x[9]
Siponimod0.431180.81~274x[9]
Ponesimod0.4189.524.31~218x[9][16]
Etrasimod0.23>10,0000.18>43,000x[9]
FTY720-P0.030.350.03~12x[9]
Amiselimod-P0.050.540.10~11x[9]
KRP-203-P0.0418.980.16~475x[9]

Table 2: Pharmacokinetic Parameters of S1P1 Receptor Modulators

CompoundTmax (hours)T½ (half-life, hours)Bioavailability (%)Primary Excretion RouteReference(s)
Ponesimod2-4~3384Feces (57-80%), Urine (10-18%)[16]
Cenerimod~48 (at steady state)~288 (effective)N/AN/A[17]
BMS-986166N/AN/AN/AN/A[18]
Fingolimod12-16144-216>90Metabolism, then Feces/Urine[19]

Conclusion

The discovery of novel S1P1 receptor agonists is a highly active area of research, driven by the clinical success of first-generation modulators. The development of new chemical entities with improved selectivity, particularly sparing the S1P3 receptor to avoid cardiovascular side effects, is a primary goal.[5] A thorough characterization of these novel agonists, utilizing a comprehensive suite of in vitro and in vivo assays as detailed in this guide, is essential for identifying promising drug candidates. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and drug development professionals working to advance the next generation of S1P1-targeted therapies for autoimmune and inflammatory diseases.

References

An In-depth Technical Guide to 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid (CAS 3273-68-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid, also known by its common name Buzolic acid. While the primary role of this compound is a key intermediate in the synthesis of the β₂ adrenergic agonist Zilpaterol, this document consolidates the available technical data for research and development purposes.

Core Compound Data

This compound is a benzimidazole derivative characterized by a 2-oxo-2,3-dihydrobenzimidazole core linked to a butanoic acid side chain.[1] The structural features, including the planar benzimidazole ring system and the carboxylic acid functional group, make it a versatile scaffold in organic synthesis.[1][2]

ParameterValueReference
CAS Number 3273-68-5[3]
Molecular Formula C₁₁H₁₂N₂O₃[1]
Molecular Weight 220.22 g/mol [3]
Common Name Buzolic acid[4]
Physical Form White to Pale Brown Solid
Melting Point 175-176°C
Density 1.316 g/cm³[1]
Solubility DMSO (Slightly), Ethyl Acetate (Very Slightly, Heated), Methanol (Slightly)

Experimental Protocols: Synthesis of Buzolic Acid

Multiple synthetic routes for Buzolic acid have been documented, primarily in the context of industrial production for Zilpaterol manufacturing. Below are summaries of common experimental procedures.

Method 1: One-Pot Synthesis

This method involves the condensation of methyl-4-chloro butyrate with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, followed by hydrolysis and acidification in a one-pot process.[5]

  • Step 1: Condensation

    • To a stirred solution of 1-(prop-1-en-2-yl)-1H-beno[d]imidazole-2(3H)-one (100 g, 0.57 mol) in DMSO (150 ml), add potassium iodide (1 g), TBAB (1 g), potassium carbonate (104 g, 0.75 mol), and Methyl-4-chloro butyrate (120 g, 0.85 mol).[5]

    • Stir the reaction mixture for 8-10 hours at 110-115 °C.[5]

    • After completion, dilute the reaction mixture with water and extract with chloroform. Distill to obtain the crude ester derivative.[5]

  • Step 2: Hydrolysis and Acidification

    • Add water and sodium hydroxide (57 g, 1.42 mol) to the crude material and stir for 6 hours at 95-100 °C.[5]

    • React with concentrated HCl (120 ml) and maintain for 5-6 hours at 80-85 °C.[5]

    • Cool the reaction mixture to room temperature. The resulting precipitate is filtered to yield 4-(1,2-dihydro-2-oxobenzo[d]imidazole-3-yl)butanoic acid.[5]

    • Yield: 95%, HPLC purity: 97%.[5]

Method 2: Multi-Step Synthesis from o-Phenylenediamine

This route utilizes o-phenylenediamine and ethyl acetoacetate as starting materials and proceeds through cyclization, condensation, saponification, and deprotection reactions.[6]

  • Step 1: Cyclization: Reaction of o-phenylenediamine (BUZ-A) and methyl acetoacetate (BUZ-B) to form 1,3-dihydro-1-(1-methyl ethylene)-2H-2-ketone benzimidazole (BUZ-C).[6]

  • Step 2: Condensation: Reaction of BUZ-C with 4-bromobutyrate to yield 2,3-dihydro-3-(pseudoallyl)-2-oxygen-1H-benzoglyoxaline-1-ethyl butyrate (BUZ-D).[6]

  • Step 3: Saponification: Conversion of BUZ-D to 2,3-dihydro-3-(pseudoallyl)-2-oxygen-1H-benzoglyoxaline-1-butyric acid (BUZ-E).[6]

  • Step 4: Deprotection: Removal of the pseudoallyl group from BUZ-E to obtain the final product, Buzolic acid.[6]

Biological Activity and Applications

The primary documented application of CAS 3273-68-5 is as a key intermediate in the synthesis of Zilpaterol, a β₂ adrenergic agonist used to increase muscle mass in cattle.[4]

While specific in-depth studies on the biological activity of Buzolic acid itself are limited, the benzimidazole moiety is a well-known scaffold in medicinal chemistry with a broad range of reported biological activities.[1] Research on other benzimidazole derivatives has indicated potential for:

  • Antitumor Activity: Some benzimidazole compounds have been shown to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest.[1]

  • Anticonvulsant Activity: Certain derivatives have demonstrated efficacy in preventing seizures in animal models, potentially through interaction with GABA receptors or sodium channels.[1]

It is important to note that these are general activities of the compound class, and specific studies on CAS 3273-68-5 are needed to confirm any such effects. The butanoic acid side chain may influence its solubility and interaction with biological systems.[2]

Logical and Experimental Workflows

The synthesis of Zilpaterol from Buzolic acid represents a key logical workflow for this compound. The following diagram illustrates this multi-step chemical transformation.

G Synthesis Pathway of Zilpaterol from Buzolic Acid Buzolic_acid Buzolic Acid (CAS 3273-68-5) Intermediate_1 Activated Intermediate (e.g., Acyl Chloride) Buzolic_acid->Intermediate_1 Activation (e.g., SOCl₂) Intermediate_2 Friedel-Crafts Acylation Product Intermediate_1->Intermediate_2 Friedel-Crafts Acylation Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Cyclization Zilpaterol Zilpaterol Intermediate_3->Zilpaterol Reduction & Amination

Caption: Synthetic route from Buzolic acid to Zilpaterol.

As there is a lack of specific published research on the direct interaction of Buzolic acid with biological signaling pathways, a corresponding diagram cannot be provided at this time. Research in this area would be necessary to elucidate any such mechanisms.

References

SMILES notation for 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

Introduction

This compound, also known as buzolic acid, is a benzimidazole derivative with the chemical formula C₁₁H₁₂N₂O₃.[1][2] This compound is characterized by a 2-oxo-2,3-dihydrobenzimidazole core structure linked to a butanoic acid side chain.[1] The benzimidazole moiety is a well-known heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] The butanoic acid side chain enhances the compound's solubility in polar solvents, making it a versatile building block in the development of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of its chemical properties, synthesis, and known biological significance, tailored for researchers and professionals in drug development.

SMILES Notation: OC(=O)CCCN1C(=O)NC2=C1C=CC=C2[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O₃[1][2][3]
Molecular Weight 220.22 g/mol [1][4]
CAS Number 3273-68-5[1][3]
Density 1.316 g/cm³[1]
Melting Point 185°C (recrystallized)[4]
InChI Key PTNUQSFEJXMNOQ-UHFFFAOYSA-N[4]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various routes. A common and well-documented method involves the hydrolysis of its corresponding ethyl ester precursor. A one-pot process has also been described, highlighting its role as a key intermediate in the synthesis of other active pharmaceutical ingredients like Zilpaterol.[5]

Experimental Protocol: Hydrolysis of Ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate

This protocol is based on the alkaline hydrolysis of the ethyl ester of the target compound.[4]

Materials:

  • Ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate (precursor, referred to as "product of Step B")

  • Sodium hydroxide (NaOH) solution

  • Methanol (CH₃OH)

  • Concentrated hydrochloric acid (HCl)

  • Isopropanol

  • Iced water

Procedure:

  • A solution is prepared with 22 g of the starting ethyl ester, 22 ml of sodium hydroxide solution, and 200 ml of methanol.[4]

  • The mixture is refluxed for one hour.[4]

  • Following reflux, the methanol is evaporated to yield a residue.[4]

  • The residue is taken up in 1.5 liters of iced water.[4]

  • The pH of the aqueous solution is adjusted to 1 by the addition of concentrated hydrochloric acid, leading to the precipitation of the product.[4]

  • The precipitate is collected by vacuum filtration and washed with water, yielding 18.1 g of crude product with a melting point of 180°C.[4]

  • For further purification, the crude product is crystallized from isopropanol to obtain 15.2 g of the final product, melting at 185°C.[4]

G Synthesis Workflow: Hydrolysis Route A Ethyl 4-(2-oxo-2,3-dihydro-1H- benzo[d]imidazol-1-yl)butanoate B Reflux with NaOH and Methanol (1 hr) A->B C Residue after Methanol Evaporation B->C D Acidification with HCl (pH 1) in Iced Water C->D E Crude Product (Precipitate) D->E F Recrystallization from Isopropanol E->F G Purified 4-(2-oxo-2,3-dihydro-1H- benzo[d]imidazol-1-yl)butanoic acid F->G

Caption: Synthesis workflow for the target compound via hydrolysis.

One-Pot Synthesis Process

A patented one-pot synthesis highlights the compound's utility as an intermediate for Zilpaterol.[5] This process involves the condensation of methyl-4-chloro butyrate with 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one, followed by hydrolysis and acidification.[5] This method is noted for its efficiency, achieving a purity of not less than 97% and a yield of not less than 95%.[5]

Biological Activity and Applications

The benzimidazole core is associated with a wide range of pharmacological activities. While specific biological data for this compound is limited in the provided results, the activities of related derivatives suggest its potential in several therapeutic areas.

Potential Antimicrobial Activity

Benzimidazole derivatives are known to exhibit significant antimicrobial properties.[1] Compounds with similar structures have shown inhibitory effects against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[1][6] The mechanism often involves interference with essential cellular processes in the microbes.

Use as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules.[5][7]

  • Zilpaterol Synthesis: It is a key intermediate in the manufacturing process of Zilpaterol, a β2-adrenergic agonist.[5]

  • Neuroprotective and Anticonvulsant Agents: It is used as a foundational structure for developing drugs targeting the central nervous system, such as anticonvulsants and neuroprotective agents.[7] The carboxylic acid functional group allows for straightforward modification into amides, esters, and other derivatives, facilitating the creation of new chemical entities.[7]

The table below summarizes the key applications and the associated biological context.

Application AreaDescriptionPotential Targets/Activity
Pharmaceutical Intermediate Key building block for Zilpaterol synthesis.[5]β2-adrenergic agonist pathway
CNS Drug Development Scaffold for anticonvulsant and neuroprotective agents.[7]Central nervous system receptors/enzymes
Antimicrobial Research Parent structure for potential antibacterial agents.[1]Bacterial cellular machinery

Mechanism of Action: A Conceptual Framework

The precise mechanism of action for this compound is not explicitly detailed in the provided search results. However, based on the known pharmacology of benzimidazole-containing compounds, a general mechanism can be proposed. These compounds typically exert their effects by interacting with specific biological targets like enzymes or receptors, thereby modulating their activity.[1] For instance, in antimicrobial applications, they may disrupt cell wall synthesis or nucleic acid replication. In the context of CNS activity, they might interact with neurotransmitter receptors or ion channels.

G Conceptual Mechanism of Action A Benzimidazole Core (Planar, H-bonding) C Target Compound 4-(2-oxo...) butanoic acid A->C forms scaffold B Butanoic Acid Side Chain (Polar, Modifiable) B->C provides functionality D Interaction with Biological Target (Enzyme / Receptor) C->D E Modulation of Biological Pathway D->E F Therapeutic Effect (e.g., Antimicrobial, CNS activity) E->F

Caption: Logical relationship of the compound's structure to its potential bioactivity.

References

A Comprehensive Technical Guide to the Biological Activities of 1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzo[d]imidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows derivatives to readily interact with a wide range of biological macromolecules, leading to a vast spectrum of pharmacological activities.[2][3] This versatility has established the benzimidazole nucleus as a critical pharmacophore in the development of therapeutics for a multitude of diseases. This guide provides an in-depth overview of the principal biological activities of 1H-benzo[d]imidazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, complete with quantitative data, experimental protocols, and pathway visualizations.

Anticancer Activity

1H-benzo[d]imidazole derivatives have emerged as a significant class of anticancer agents, exerting their effects through diverse mechanisms of action.[4] These include the disruption of microtubule polymerization, inhibition of key signaling kinases, intercalation with DNA, and induction of apoptosis.[3][4][5]

Mechanisms of Action
  • Tubulin Polymerization Inhibition: A well-established mechanism for benzimidazole-based compounds is the inhibition of microtubule formation. By binding to tubulin, these derivatives disrupt the dynamics of microtubule assembly and disassembly, which is critical for cell division. This leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently triggers apoptosis.[5][6] Mebendazole, an anthelmintic drug, exemplifies this action, showing potent anticancer effects in melanoma and lung cancer models by preventing microtubule assembly.[5]

  • Kinase Inhibition: Many derivatives target crucial signaling pathways that are often deregulated in cancer. They have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/AKT pathway that governs cell survival and proliferation.[7] For instance, compound 9g from a recent study was identified as a potent and selective PI3Kα inhibitor, leading to a decrease in the phosphorylation of Akt (p-Akt) and inducing apoptosis.[7] Other targeted kinases include cyclin-dependent kinases (CDKs) and tyrosine kinases, leading to cell cycle arrest.[5]

  • Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for managing DNA topology during replication and transcription. Certain benzimidazole derivatives act as topoisomerase poisons, stabilizing the enzyme-DNA complex and leading to DNA strand breaks and cell death.[3] A series of novel 1H-benzo[d]imidazoles (BBZs) were found to target human topoisomerase I, with compound 12b showing an IC50 of 16 μM in a DNA relaxation assay.[8][9]

  • Induction of Apoptosis: Ultimately, many of the above mechanisms converge on the induction of programmed cell death, or apoptosis. Derivatives have been shown to modulate the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][7] This is often characterized by an increase in intracellular reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, upregulation of pro-apoptotic proteins like Bax and cleaved caspases, and downregulation of anti-apoptotic proteins like Bcl-2.[7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for selected 1H-benzo[d]imidazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineTarget/AssayActivity (µM)Reference
9g HCT-116 (Colon)PI3Kα InhibitionIC50: 0.18 ± 0.03[7]
9g MCF-7 (Breast)PI3Kα InhibitionIC50: 0.43 ± 0.05[7]
9g HeLa (Cervical)PI3Kα InhibitionIC50: 0.71 ± 0.08[7]
9g HepG2 (Liver)PI3Kα InhibitionIC50: 0.63 ± 0.09[7]
11a NCI-60 PanelGrowth InhibitionGI50: 0.16 - 3.6[8][9]
12a NCI-60 PanelGrowth InhibitionGI50: 0.16 - 3.6[8][9]
12b NCI-60 PanelGrowth InhibitionGI50: 0.16 - 3.6[8][9]
12b -Topoisomerase IIC50: 16[8][9]
5h HT-29 (Colon)VEGFR-2 InhibitionIC50: 0.049 ± 0.002[10]
5j HT-29 (Colon)VEGFR-2 InhibitionIC50: 0.098 ± 0.011[10]
Signaling Pathway Visualization

The PI3K/Akt pathway is a critical regulator of cell survival and is frequently hyperactivated in cancer. Certain benzimidazole derivatives can inhibit this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Apoptosis Inhibition of Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation pAkt->Proliferation Promotes Benzimidazole Benzimidazole Derivative (e.g., 9g) Benzimidazole->PI3K Inhibits

PI3K/Akt signaling pathway inhibition by a benzimidazole derivative.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Benzimidazole and its derivatives are potent agents against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][11] Their mechanism often involves the inhibition of essential microbial processes, such as ergosterol biosynthesis in fungi.[2]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 1H-benzo[d]imidazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
4a Bacillus subtilis12.5[1][12]
4a Pseudomonas aeruginosa25[1][12]
4a Candida albicans6.25[1][12]
4b Candida albicans12.5[1][12]
3ao Staphylococcus aureus ATCC 25923< 1[13]
3aq Staphylococcus aureus ATCC 43300 (MRSA)< 1[13]
3ag Mycobacterium smegmatis3.9[13]
3ag Candida albicans ATCC 102313.9[13]
EJMCh-9 Staphylococcus epidermidis- (Very Strong Activity)[11][14]
Experimental Workflow Visualization

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow start Start prep_compound Prepare serial dilutions of benzimidazole derivative in 96-well plate start->prep_compound inoculate Inoculate each well with microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include positive (microbe only) and negative (broth only) controls inoculate->controls incubate Incubate plate at optimal temperature (e.g., 35-37°C for 18-24h) controls->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic Identify MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination via broth microdilution.
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This results in a final test concentration of the compounds and the desired inoculum density.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[11] This can be assessed visually or by measuring absorbance with a plate reader.

  • (Optional) MBC/MFC Determination: To determine the Minimal Bactericidal/Fungicidal Concentration (MBC/MFC), subculture 5-10 µL from each well that shows no visible growth onto an agar plate. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar after incubation.[11]

Anti-inflammatory Activity

Derivatives of 1H-benzo[d]imidazole have demonstrated significant anti-inflammatory properties, often by modulating key inflammatory pathways.[15] A primary target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[16]

Mechanism of Action

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the NF-κB p65/p50 dimer. The dimer then translocates to the nucleus, where it binds to DNA and initiates the transcription of inflammatory genes. Certain benzimidazole derivatives can prevent the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.[16]

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound IDAssay (Cell Line)TargetActivity (IC50, µM)Reference
6e LPS-stimulated RAW 264.7NO Production0.86[16]
6e LPS-stimulated RAW 264.7TNF-α Production1.87[16]
B2 Luminol-enhanced chemiluminescenceROS Inhibition< Ibuprofen[17]
B4 Luminol-enhanced chemiluminescenceROS Inhibition< Ibuprofen[17]
B7 Luminol-enhanced chemiluminescenceROS Inhibition< Ibuprofen[17]
B8 Luminol-enhanced chemiluminescenceROS Inhibition< Ibuprofen[17]
Signaling Pathway Visualization

The NF-κB pathway is central to the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates Complex IκBα NF-κB IKK->Complex Phosphorylates IκBα pIkBa p-IκBα IKK->pIkBa IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates pIkBa->NFkB Degrades, Releasing NF-κB Benzimidazole Benzimidazole Derivative (e.g., 6e) Benzimidazole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription

NF-κB signaling inhibition by a benzimidazole derivative.
Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol measures the effect of compounds on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the benzimidazole derivatives for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 0.5-1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control and determine the IC50 value.

Antiviral Activity

The benzimidazole scaffold is present in several antiviral drugs and numerous derivatives have been investigated for their activity against a range of DNA and RNA viruses, including Yellow Fever Virus (YFV), Zika Virus (ZIKV), and herpes simplex virus (HSV-1).[18][19]

Quantitative Data: In Vitro Antiviral Activity

The following table summarizes the half-maximal effective concentration (EC50) values for selected 1H-benzo[d]imidazole derivatives.

Compound IDVirusCell LineActivity (EC50, µM)Reference
1 Zika Virus (African Strain)Huh-71.9 ± 1.0[19]
1d Zika Virus (African Strain)Huh-77.5 ± 1.1[19]
1g Zika Virus (African Strain)Huh-76.1 ± 1.2[19]
Unnamed Yellow Fever VirusVero / Huh-7Low micromolar range[19]
Experimental Protocol: Viral Replication Assay (Generic)

This protocol provides a general framework for assessing a compound's ability to inhibit viral replication in a cell culture model.

  • Cell Plating: Seed a suitable host cell line (e.g., Vero, Huh-7) in a 96-well plate and grow to form a confluent monolayer.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compounds in a serum-free medium.

    • Pre-incubate the cell monolayer with the compound dilutions for 1-2 hours.

    • Add the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for a period sufficient for viral replication (e.g., 48-72 hours), allowing the virus to infect the cells and replicate.

  • Quantification of Viral Inhibition: The extent of viral replication can be measured using several methods:

    • Plaque Reduction Assay: The cells are overlaid with a semi-solid medium (like agar or methylcellulose). After incubation, cells are fixed and stained. Viral plaques (zones of cell death) are counted, and the concentration of compound required to reduce the plaque number by 50% (EC50) is calculated.

    • Cytopathic Effect (CPE) Assay: The protective effect of the compound against virus-induced cell death is observed microscopically or quantified using a cell viability assay like the MTT assay.

    • qRT-PCR: The amount of viral RNA or DNA in the cell supernatant or lysate is quantified to directly measure the inhibition of viral genome replication.

  • Cytotoxicity Assessment: In parallel, a standard cytotoxicity assay (e.g., MTT) must be performed on uninfected cells treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC50). The Selectivity Index (SI = CC50 / EC50) is then calculated to evaluate the compound's therapeutic window.

References

Methodological & Application

Application Notes and Protocols: Leveraging 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of a rigid benzimidazolone core and a flexible butanoic acid side chain. This structure provides an excellent starting point for the design and synthesis of a diverse range of therapeutic agents. The benzimidazolone moiety, a recognized "privileged structure," is known to interact with various biological targets, while the carboxylic acid group serves as a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

These application notes provide an overview of the utility of this compound in drug design, focusing on its application in the development of inhibitors for HIV, NLRP3 inflammasome, cancer, and as serotonin receptor antagonists. Detailed protocols for the synthesis of derivatives and relevant biological assays are provided to guide researchers in this field.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound is presented in the table below.

PropertyValueReference
CAS Number 3273-68-5[1]
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol [2]
Melting Point 185 °C[3]
Appearance Solid
SMILES OC(=O)CCCN1C(=O)NC2=C1C=CC=C2

Synthesis of the Core Scaffold

A common synthetic route to obtain this compound is through the hydrolysis of its corresponding ester precursor.[3]

Protocol: Synthesis of this compound

Materials:

  • Ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate (or other alkyl ester)

  • Sodium hydroxide (NaOH) solution

  • Methanol (MeOH)

  • Concentrated hydrochloric acid (HCl)

  • Isopropanol

Procedure:

  • Reflux a solution of the starting ester in methanol with an aqueous solution of sodium hydroxide for one hour.

  • Evaporate the methanol under reduced pressure.

  • Dissolve the residue in iced water.

  • Adjust the pH of the solution to 1 by the addition of concentrated hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash it with water.

  • The crude product can be further purified by crystallization from a suitable solvent, such as isopropanol, to yield the final product.[3]

Application in Drug Design and Discovery

The true utility of this compound lies in its role as a starting material for the synthesis of a wide array of bioactive derivatives. The carboxylic acid functionality is readily converted to amides, esters, and other functional groups, enabling the exploration of diverse chemical space.

Anti-HIV Agents

Derivatives of the benzimidazole scaffold have shown promise as inhibitors of HIV-1 replication.[1][2][4][5][6][7] One key mechanism of action for some benzimidazole derivatives is the inhibition of HIV-1 integrase, a crucial enzyme for viral replication.[5]

The carboxylic acid of the parent compound can be coupled with various amines to generate a library of amide derivatives. This is a standard and versatile method to introduce diverse chemical moieties.

Parent_Acid This compound Activation Activation (e.g., SOCl₂, EDCI/HOBt) Parent_Acid->Activation Reagents Acyl_Chloride Acyl Chloride / Activated Ester Activation->Acyl_Chloride Amide_Derivative Amide Derivative Acyl_Chloride->Amide_Derivative Amine Coupling Amine R-NH₂ Amine->Amide_Derivative

Caption: General workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent (e.g., EDCI, HOBt)

  • An appropriate amine (R-NH₂)

  • Anhydrous solvent (e.g., DMF, DCM)

  • A base (e.g., triethylamine, DIPEA)

Procedure (via Acyl Chloride):

  • Reflux the parent acid in thionyl chloride to form the acyl chloride. Remove the excess thionyl chloride under vacuum.

  • Dissolve the resulting acyl chloride in an anhydrous solvent.

  • In a separate flask, dissolve the desired amine and a base in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

This assay measures the ability of a compound to inhibit a single round of HIV-1 replication.

Materials:

  • HEK 293T cells

  • Plasmids: HIV-1 genome with a mutated pol gene, plasmid expressing reverse transcriptase (RT) and integrase (IN), and a plasmid expressing vesicular stomatitis virus glycoprotein G (VSV-G).

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK 293T cells with the three plasmids to produce single-cycle replicable (SCR) virions.

  • Harvest the supernatant containing the SCR virions.

  • Seed target cells (e.g., TZM-bl cells, which express luciferase upon HIV-1 entry and integration) in a 96-well plate.

  • Pre-treat the target cells with various concentrations of the test compounds.

  • Infect the cells with the SCR virions.

  • After a set incubation period (e.g., 48 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the EC₅₀ (half-maximal effective concentration) of the compounds.

CompoundEC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)TargetReference
13g (a derivative)4055013.75HIV-1 Integrase[5]
NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases. Derivatives of the benzimidazolone scaffold have been explored as inhibitors of the NLRP3 inflammasome.[8][9][10]

PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 NF_kB NF-κB Activation TLR->NF_kB Pro_IL1B Pro-IL-1β / NLRP3 Transcription NF_kB->Pro_IL1B NLRP3_Signal NLRP3 Activating Signal NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_Signal->NLRP3_Assembly Signal 2 Caspase1_Activation Caspase-1 Activation NLRP3_Assembly->Caspase1_Activation IL1B_Maturation IL-1β Maturation & Secretion Caspase1_Activation->IL1B_Maturation Pyroptosis Pyroptosis Caspase1_Activation->Pyroptosis Inhibitor Benzimidazolone Derivative Inhibitor->NLRP3_Assembly Inhibits

Caption: Simplified NLRP3 inflammasome activation pathway.

This protocol assesses the ability of a compound to inhibit NLRP3-dependent IL-1β release in macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • ATP

  • Test compounds

  • ELISA kit for IL-1β

  • Cell culture reagents

Procedure:

  • Prime macrophages with LPS for a few hours to upregulate pro-IL-1β and NLRP3 expression.

  • Pre-treat the primed cells with various concentrations of the test compounds for a short period (e.g., 30-60 minutes).

  • Stimulate the cells with ATP to activate the NLRP3 inflammasome.

  • Collect the cell culture supernatant.

  • Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) of the compounds.

Anticancer Agents

Benzimidazole derivatives have been investigated as potential anticancer agents targeting various mechanisms, including topoisomerase I inhibition.[11][12][13][14]

This assay determines if a compound can inhibit the enzymatic activity of human topoisomerase I.

Materials:

  • Human topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound.

  • Add human topoisomerase I to initiate the reaction. A control reaction without the enzyme and another with the enzyme but no inhibitor should be included.

  • Incubate the reactions at 37 °C for a set time (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer (containing a loading dye and a protein denaturant).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize it under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the positive control.

CompoundCell LineIC₅₀ (µM)Reference
5b MGC-8032.03[13]
5b MCF-74.89[13]
6b MGC-8031.06[13]
6b MCF-73.55[13]
Serotonin (5-HT) Receptor Antagonists

Derivatives of the 2-oxo-1H-benzimidazole core have been synthesized and evaluated as potent 5-HT₃ receptor antagonists.[15][16][17]

This assay measures the ability of a compound to displace a radiolabeled ligand from the 5-HT₃ receptor.

Materials:

  • Membrane preparations from cells expressing the 5-HT₃ receptor

  • Radiolabeled 5-HT₃ receptor antagonist (e.g., [³H]ICS 205930)

  • Test compounds

  • Assay buffer

  • Scintillation counter and cocktail

Procedure:

  • Incubate the receptor membrane preparation with the radioligand and various concentrations of the test compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki (inhibitory constant) of the compounds, which is a measure of their binding affinity.

CompoundKi (nM)ED₅₀ (nM/kg, iv)Reference
12a (DA 6215)3.81.0[15]

Conclusion

This compound is a valuable and versatile starting material in drug discovery. Its straightforward synthesis and the ease of modification of its carboxylic acid group make it an attractive scaffold for generating libraries of compounds for high-throughput screening. The inherent biological relevance of the benzimidazolone core has led to the successful development of derivatives with potent activities against a range of therapeutic targets. The protocols and data presented here serve as a guide for researchers to further explore the potential of this promising chemical entity in the development of novel therapeutics.

References

Application of Key Intermediates in the Synthesis of Zilpaterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of key intermediates in the chemical synthesis of Zilpaterol, a β2-adrenergic agonist used to increase lean muscle mass and improve feed efficiency in livestock. The synthesis of Zilpaterol involves several key intermediates, with two prominent compounds being central to various patented manufacturing processes: 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid and 4,5,6,7-tetrahydro-6-hydroxyimino-imidazo[4,5,1-jk]-[]benzazepine-2,7 (1H,6H)-diketone.

Key Intermediates and Their Role in Zilpaterol Synthesis

Zilpaterol's complex tricyclic structure necessitates a multi-step synthesis. The intermediates highlighted below are crucial for constructing the core framework of the final molecule.

1. 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid: This benzimidazole derivative is a pivotal precursor in several synthetic routes.[2][3] Its butanoic acid side chain is essential for the subsequent cyclization step to form the benzazepine ring system of Zilpaterol.[4][5] An efficient, one-pot synthesis for this intermediate has been developed to improve cost-effectiveness and yield.[2][3]

2. 4,5,6,7-tetrahydro-6-hydroxyimino-imidazo[4,5,1-jk]-[]benzazepine-2,7 (1H,6H)-diketone: This intermediate is formed further down the synthetic pathway and is a direct precursor to the amine and hydroxyl functional groups at the 6 and 7 positions of the Zilpaterol core.[] The oxime group is subsequently reduced to an amine, and the adjacent ketone is reduced to a hydroxyl group.[4][6]

Experimental Protocols

The following protocols are synthesized from publicly available patent literature and are intended for research and development purposes. Appropriate safety precautions should be taken when handling all chemicals.

Protocol 1: One-Pot Synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid

This protocol describes a cost-effective and high-yield one-pot synthesis.[3]

Materials:

  • 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one

  • Methyl-4-chloro butyrate

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • To a stirred solution of 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one (100 g, 0.57 mol) in DMSO (150 ml), add potassium iodide (1 g), TBAB (1 g), and potassium carbonate (104 g, 0.75 mol).

  • Add Methyl-4-chloro butyrate (120 g, 0.85 mol) to the reaction mixture.

  • Stir the reaction mixture for 8-10 hours at 110-115 °C.

  • After the reaction is complete, cool the mixture and proceed with hydrolysis by adding a solution of sodium hydroxide.

  • Acidify the resulting salt with hydrochloric acid to precipitate the product, 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid.

  • Filter, wash with water, and dry the product.

Expected Outcome: This one-pot process is reported to produce 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid with a purity of not less than 97% and a yield of not less than 95%.[3]

Protocol 2: Synthesis of Zilpaterol from 4,5,6,7-tetrahydro-6-hydroxyimino-imidazo[4,5,1-jk]-[1]benzazepine-2,7 (1H,6H)-diketone

This protocol outlines the reduction and subsequent reactions to form Zilpaterol.[][4][6]

Materials:

  • 4,5,6,7-tetrahydro-6-hydroxyimino-imidazo[4,5,1-jk]-[]benzazepine-2,7 (1H,6H)-diketone

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H2)

  • Nitrogen gas (N2)

  • Sodium borohydride (NaBH4)

  • Isopropylamine

  • Appropriate acid for salt formation (e.g., HCl)

Procedure:

  • Dissolve 4,5,6,7-tetrahydro-6-hydroxyimino-imidazo[4,5,1-jk]-[]benzazepine-2,7 (1H,6H)-diketone in a mixed solvent of methanol and DMF.

  • Add the catalyst (e.g., Pd on carbon) to the reactor.

  • Replace the air in the reactor with nitrogen and then with hydrogen.

  • Conduct hydrogenation under a hydrogen atmosphere to reduce the oxime.

  • After the reaction, filter to recover the catalyst.

  • Treat the filtrate with a reducing agent such as sodium borohydride to reduce the ketone.[4][6]

  • Perform a reductive amination with isopropylamine.

  • Induce salt formation by adding a suitable acid (e.g., HCl).

  • Crystallize the product to obtain Zilpaterol hydrochloride.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the synthesis of the key intermediate, 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid.

IntermediateSynthesis MethodReported YieldReported PurityReference
4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acidOne-Pot> 95%> 97%[3]

Visualized Workflows and Pathways

Zilpaterol Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for Zilpaterol, highlighting the role of the key intermediates.

Zilpaterol_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_cyclization Cyclization & Functionalization cluster_final_steps Final Synthesis Steps Start_1 1-(prop-1-en-2-yl)-1H- benzo[d]imidazol-2(3H)-one Intermediate_1 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl) butanoic acid Start_1->Intermediate_1 Condensation & Hydrolysis Reagent_1 Methyl-4-chloro butyrate Reagent_1->Intermediate_1 Cyclized_Product Tricyclic Ketone Intermediate Intermediate_1->Cyclized_Product Cyclization Intermediate_2 4,5,6,7-tetrahydro-6-hydroxyimino- imdazo[4,5,1-jk]-[1]benzazepine- 2,7 (1H,6H)-diketone Cyclized_Product->Intermediate_2 Oximation Reduced_Product Amino-alcohol Intermediate Intermediate_2->Reduced_Product Reduction Zilpaterol Zilpaterol Reduced_Product->Zilpaterol Reductive Amination & Salt Formation Zilpaterol_Signaling cluster_muscle In Muscle Cells cluster_fat In Fat Cells Zilpaterol Zilpaterol beta2_AR β2-Adrenergic Receptor Zilpaterol->beta2_AR Binds to G_Protein Gs Protein beta2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates ATP_cAMP ATP → cAMP Adenylyl_Cyclase->ATP_cAMP Catalyzes PKA Protein Kinase A (PKA) ATP_cAMP->PKA Activates Protein_Synthesis ↑ Protein Synthesis PKA->Protein_Synthesis Protein_Degradation ↓ Protein Degradation PKA->Protein_Degradation Lipogenesis ↓ Lipogenesis PKA->Lipogenesis Lipolysis ↑ Lipolysis PKA->Lipolysis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Protein_Degradation->Muscle_Hypertrophy

References

Application Notes and Protocols: In Vitro Assays for Benzimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to an imidazole ring.[1][2] This scaffold is a crucial pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring purine nucleotides, allowing it to interact with a wide range of biological targets.[1][2] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anthelmintic, antiviral, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5] Their versatile nature has led to the development of numerous FDA-approved drugs, such as the anthelmintics albendazole and mebendazole.[6]

These application notes provide an overview of common in vitro assays used to characterize the biological activity of novel benzimidazole-based compounds. The protocols detailed below are foundational for researchers in drug discovery and development to assess cytotoxicity, specific mechanisms of action, and therapeutic potential.

Data Presentation: Biological Activity of Benzimidazole Derivatives

The following tables summarize quantitative data from various studies, illustrating the potency of different benzimidazole derivatives in several in vitro assays.

Table 1: In Vitro Cytotoxicity of Benzimidazole Derivatives Against Various Cancer Cell Lines

Compound Class/NameCell LineAssay TypeIC₅₀ (µM)Reference
Benzimidazole-Triazole Hybrid (5a)HepG-2 (Liver)MTT0.12[7]
Benzimidazole-Triazole Hybrid (5a)HCT-116 (Colon)MTT0.14[7]
Benzimidazole-Triazole Hybrid (5a)MCF-7 (Breast)MTT0.11[7]
Benzimidazole-Oxadiazole (4r)A549 (Lung)MTT0.3[8]
Benzimidazole-Oxadiazole (4r)MCF-7 (Breast)MTT0.5[8]
Benzimidazole-Oxadiazole (4r)PANC-1 (Pancreas)MTT5.5[8]
1,2-disubstituted Benzimidazole (2a)A549 (Lung)MTT>300[3]
1,2-disubstituted Benzimidazole (2a)DLD-1 (Colon)MTT>300[3]
Benzimidazolium Salt (Compound 3)HepG2 (Liver)MTT25.14[9]
Benzimidazolium Salt (Compound 3)MCF-7 (Breast)MTT22.41[9]
Benzimidazolium Salt (Compound 3)DLD-1 (Colon)MTT41.97[9]
Bromo-derivative (Compound 5)MCF-7 (Breast)MTT17.8 µg/mL[10]
Bromo-derivative (Compound 5)DU-145 (Prostate)MTT10.2 µg/mL[10]
β-carboline–benzimidazole (14d)MCF-7 (Breast)-5.61[11]

Table 2: In Vitro Enzyme Inhibition by Benzimidazole Derivatives

Compound Class/NameTarget EnzymeIC₅₀ (µM)Reference
Benzimidazole-Triazole Hybrid (5a)EGFR0.086[7]
Benzimidazole-Triazole Hybrid (5a)VEGFR-20.107[7]
Benzimidazole-Triazole Hybrid (5a)Topoisomerase II2.52[7]
Benzimidazole Derivative (7n)Tubulin Polymerization5.05[12]
β-carboline–benzimidazole (14d)Tubulin Polymerization7.63[11]
Benzimidazole-piperazine (8e)Urease3.36[13]
Benzimidazole-piperazine (8d)Urease7.04[13]

Table 3: In Vitro Antiparasitic Activity of Benzimidazole Derivatives

Compound NameParasiteIC₅₀ (µM)Reference
MebendazoleGiardia lamblia0.05 µg/mL[14]
AlbendazoleGiardia lamblia0.01 µg/mL[14]
Benzimidazole-triazole (20b)Trypanosoma brucei1.1 - 1.6[15]

Key Signaling Pathway: Tubulin Polymerization Inhibition

A primary mechanism of action for many anticancer and anthelmintic benzimidazoles is the inhibition of microtubule polymerization.[6][16] These compounds bind to β-tubulin, a subunit of microtubules, preventing its assembly into functional microtubules.[16] This disruption of the cytoskeleton interferes with critical cellular processes, particularly the formation of the mitotic spindle during cell division. The inability to form a proper spindle leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[10][11][12]

G2M_Arrest_Pathway compound Benzimidazole Compound tubulin Binds to β-tubulin compound->tubulin polymerization Inhibition of Microtubule Polymerization tubulin->polymerization spindle Mitotic Spindle Disruption polymerization->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Mechanism of benzimidazole-induced G2/M arrest and apoptosis.

Experimental Workflow: In Vitro Screening Cascade

A typical workflow for the in vitro evaluation of novel benzimidazole compounds follows a hierarchical approach. It begins with broad cytotoxicity screening against a panel of cancer cell lines to identify active compounds. Subsequent assays then focus on elucidating the mechanism of action, such as effects on tubulin polymerization, cell cycle progression, and induction of apoptosis.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary / Mechanistic Assays cluster_2 Data Analysis start Test Compound (Benzimidazole Derivative) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity Treat Cancer Cell Lines ic50 Determine IC₅₀ cytotoxicity->ic50 tubulin Tubulin Polymerization Assay mechanism Elucidate Mechanism of Action tubulin->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle->mechanism apoptosis Apoptosis Assay (Annexin V) apoptosis->mechanism ic50->tubulin Active Compounds ic50->cell_cycle ic50->apoptosis

General workflow for screening benzimidazole derivatives.

Detailed Experimental Protocols

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).

  • Objective : To evaluate the effect of benzimidazole compounds on the viability and proliferation of cancer cells.[17]

  • Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials :

    • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Test compounds dissolved in DMSO

  • Procedure :

    • Cell Seeding : Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17]

    • Compound Treatment : Prepare serial dilutions of the test compounds in the complete growth medium. Add 100 µL of the diluted compounds to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds, typically <0.1%) and a positive control (e.g., 5-Fluorouracil or Cisplatin).[17]

    • Incubation : Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[17]

    • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[17]

    • Formazan Solubilization : Carefully remove the medium from each well without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17] Gently shake the plate for 10 minutes.

    • Data Acquisition : Measure the absorbance (Optical Density) at 570 nm using a microplate reader.[17]

    • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol for Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Objective : To determine if a benzimidazole compound inhibits the polymerization of tubulin in vitro.

  • Principle : Tubulin polymerization can be monitored by measuring the increase in light scattering (absorbance) at 340 nm as microtubules are formed. Inhibitors will reduce the rate and extent of this increase.[18]

  • Materials :

    • Purified tubulin (e.g., porcine brain tubulin)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP (Guanosine triphosphate)

    • Glycerol

    • Test compounds, positive control (Nocodazole or Colchicine), negative control (Paclitaxel)

    • UV/Vis spectrophotometer with temperature control and a multi-well plate reader

  • Procedure :

    • Preparation : Pre-warm the spectrophotometer to 37°C. Prepare stock solutions of test compounds and controls in an appropriate solvent (e.g., DMSO).

    • Reaction Mixture : In a pre-chilled 96-well plate on ice, add the General Tubulin Buffer, tubulin, and the test compound at the desired concentration (e.g., 10 µM).[18]

    • Initiation : To initiate polymerization, add GTP to a final concentration of 1 mM.

    • Measurement : Immediately transfer the plate to the pre-warmed spectrophotometer. Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.[18]

    • Data Analysis : Plot absorbance versus time. Compare the polymerization curves of treated samples to the vehicle control. An inhibitory compound will show a longer lag phase and/or a lower final absorbance value. Calculate the IC₅₀ value by testing a range of compound concentrations.

Protocol for Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general method for assessing the inhibition of a specific protein kinase.

  • Objective : To determine the potency (IC₅₀) of a benzimidazole compound against a purified protein kinase.

  • Principle : This assay quantifies the amount of ATP remaining after a kinase reaction. The kinase phosphorylates a substrate, consuming ATP. The remaining ATP is then used by a luciferase enzyme to generate a luminescent signal, which is inversely proportional to the kinase activity.[19]

  • Materials :

    • Purified protein kinase (e.g., EGFR, VEGFR-2) and its specific substrate

    • Kinase assay buffer

    • ATP

    • Test compound

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure :

    • Compound Preparation : Prepare serial dilutions of the test compound in the kinase assay buffer.

    • Kinase Reaction : Add the kinase, its substrate, and the test compound to the wells of the plate.

    • Initiation : Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • ATP Detection : Add the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.

    • Incubation : Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measurement : Read the luminescence using a plate-reading luminometer.

    • Data Analysis : Convert the raw luminescence units to percent inhibition relative to a "no kinase" control and a "vehicle" control. Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

Protocol for In Vitro Anthelmintic Activity Assay

This is a simple, organism-based assay to screen for anthelmintic properties.

  • Objective : To assess the ability of benzimidazole compounds to induce paralysis and/or death in a model worm.

  • Principle : The activity of the compound is determined by observing the time it takes to cause paralysis and death of the worms upon direct exposure. Adult Indian earthworms (Pheretima posthuma) are commonly used due to their anatomical and physiological resemblance to intestinal roundworms.[20]

  • Materials :

    • Adult Indian earthworms (Pheretima posthuma)

    • Petri dishes

    • Test compounds

    • Standard drug (e.g., Albendazole, Piperazine citrate)

    • Vehicle (e.g., 1% DMSO in normal saline)

  • Procedure :

    • Preparation : Wash the earthworms with normal saline to remove any fecal matter.

    • Assay Setup : Place one earthworm in each petri dish containing 25 mL of the test solution at different concentrations (e.g., 25, 50, 100 mg/mL).[20] Prepare a vehicle control (saline with DMSO) and a positive control (standard drug).

    • Observation : Observe the worms continuously. Record the time taken for the first signs of paralysis (no movement when shaken vigorously).

    • Endpoint : Continue observation and record the time of death, confirmed by placing the worms in warm water (50°C) and observing for any movement.

    • Data Analysis : Compare the time to paralysis and death for the test compounds with the positive and negative controls.

Protocol for Antiviral Plaque Reduction Assay

This is a standard assay to quantify the inhibition of viral infectivity.

  • Objective : To determine the concentration of a compound that reduces the number of viral plaques by 50% (IC₅₀).

  • Principle : This assay measures the ability of a compound to prevent a virus from forming plaques (localized areas of cell death) in a monolayer of host cells. The number of plaques is directly proportional to the quantity of infectious virus.[21]

  • Materials :

    • Host cell line susceptible to the virus

    • Virus stock of known titer

    • Growth medium and infection medium (low serum)

    • Test compound

    • Semi-solid overlay (e.g., containing agarose or methylcellulose)

    • Crystal violet staining solution

    • 6-well or 12-well plates

  • Procedure :

    • Cell Seeding : Seed host cells in plates and grow until they form a confluent monolayer.

    • Virus Adsorption : Remove the growth medium. Infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.

    • Compound Treatment : After adsorption, wash the cells to remove unadsorbed virus. Add the semi-solid overlay containing various concentrations of the test compound.

    • Incubation : Incubate the plates for several days (time depends on the virus) at 37°C and 5% CO₂ to allow plaques to form.

    • Staining : Remove the overlay. Fix the cells (e.g., with 10% formalin) and then stain with crystal violet. The viable cells will stain purple, while the plaques will appear as clear zones.

    • Data Analysis : Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. Determine the IC₅₀ from a dose-response curve.

References

Application Notes and Protocols: Screening of 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a significant class of therapeutic targets. The benzimidazole scaffold is a privileged structure in medicinal chemistry and has been identified in numerous kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the screening of 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid , a compound featuring a benzimidazolone core, to identify its potential as a kinase inhibitor.

While specific kinase targets for this exact molecule are not extensively documented in publicly available literature, the benzimidazole and benzimidazolone chemotypes are known to inhibit a range of kinases.[3][4][5] Therefore, a tiered screening approach is recommended, beginning with a broad panel to identify initial hits, followed by more focused secondary assays and cell-based validation.

Data Presentation: Hypothetical Screening Data

The following tables represent hypothetical data for the initial screening and subsequent dose-response analysis of this compound.

Table 1: Primary Kinase Panel Screening of this compound at 10 µM

Kinase TargetKinase FamilyPercent Inhibition (%) at 10 µM
Aurora Kinase ASerine/Threonine Kinase85.2
Aurora Kinase BSerine/Threonine Kinase78.9
VEGFR2Tyrosine Kinase65.4
EGFRTyrosine Kinase20.1
CDK2Serine/Threonine Kinase15.8
ERK5Serine/Threonine Kinase92.5
LCKTyrosine Kinase35.7
PI3KαLipid Kinase10.3

Table 2: IC50 Determination for Lead Kinase Targets

Kinase TargetIC50 (µM)
ERK50.85
Aurora Kinase A1.2
Aurora Kinase B2.5
VEGFR27.8

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method for determining the in vitro potency of a test compound against a panel of purified kinases using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • This compound (Test Compound)

  • DMSO (Vehicle Control)

  • Staurosporine (Positive Control Inhibitor)

  • Purified Kinase Enzymes (e.g., from a commercial vendor)

  • Kinase-specific peptide substrates

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., from 10 mM to 1 nM).

    • Prepare a positive control (e.g., Staurosporine) in a similar manner.

  • Assay Plate Preparation:

    • Add 1 µL of the serially diluted test compound, DMSO (vehicle control), or positive control to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the compound to interact with the kinase.

    • Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for each kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Following the manufacturer's instructions for the luminescent kinase assay kit, add the detection reagents to stop the kinase reaction and measure the remaining ATP. This typically involves a two-step process:

      • Add the first reagent to stop the reaction and deplete the unconsumed ATP. Incubate for 40 minutes.

      • Add the second reagent to convert the generated ADP to ATP and measure the light output. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol is designed to assess the ability of the test compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context. This example focuses on the ERK5 signaling pathway.

Materials:

  • Human cell line expressing the target kinase (e.g., HEK293 cells for ERK5)

  • Cell culture medium and supplements

  • This compound

  • Stimulant for the target pathway (e.g., Epidermal Growth Factor (EGF) for the ERK pathway)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK5, anti-total-ERK5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • The next day, starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 1-2 hours.

    • Stimulate the cells with a specific agonist (e.g., 100 ng/mL EGF) for 15-30 minutes to activate the target pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-ERK5) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein of the target (e.g., anti-total-ERK5) to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Determine the percent inhibition of phosphorylation at each compound concentration relative to the stimulated DMSO control.

Visualizations

G cluster_0 Biochemical Screening Workflow Compound_Prep Compound Preparation (Serial Dilution) Assay_Plate Assay Plate Preparation Compound_Prep->Assay_Plate Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) Assay_Plate->Kinase_Reaction Detection Luminescent Detection (ADP-Glo™) Kinase_Reaction->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Workflow for in vitro biochemical kinase inhibitor screening.

G cluster_1 Cell-Based Screening Workflow Cell_Treatment Cell Treatment (Compound Incubation & Pathway Stimulation) Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis Western_Blot Western Blotting (p-Kinase & Total Kinase) Cell_Lysis->Western_Blot Data_Analysis_Cell Data Analysis (% Inhibition of Phosphorylation) Western_Blot->Data_Analysis_Cell

Caption: Workflow for cell-based kinase inhibitor screening.

G cluster_2 Simplified ERK5 Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR MEKK2_3 MEKK2/3 EGFR->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Downstream Downstream Effects (Gene Expression, Proliferation) ERK5->Downstream Compound 4-(2-oxo-2,3-dihydro-1H- benzo[d]imidazol-1-yl)butanoic acid Compound->ERK5

Caption: Simplified ERK5 signaling pathway and the putative point of inhibition.

References

Application Notes and Protocols for Cell-Based Assays of NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] This multi-protein complex assembles in the cytosol in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2] The canonical activation of the NLRP3 inflammasome is a two-step process.[4][5] A priming signal, often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression.[5][6] A second activation signal, such as extracellular ATP or nigericin, triggers the assembly of the inflammasome complex.[2][4] This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[3][7] This assembly leads to the autocatalytic activation of caspase-1.[2] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[2][7][8] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[7][8][9]

Due to its central role in inflammation, aberrant NLRP3 inflammasome activation is implicated in a variety of inflammatory diseases, making it a promising therapeutic target.[3][10] This document provides detailed protocols for key cell-based assays to identify and characterize inhibitors of the NLRP3 inflammasome.

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_extracellular_out Extracellular Release PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) Activators Activators (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 Activators->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB TLR4->NFkB Gene_expression Gene Expression (NLRP3, pro-IL-1β) NFkB->Gene_expression pro_IL1b pro-IL-1β IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 caspase1->pro_IL1b Cleavage pro_IL18 pro-IL-18 caspase1->pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) caspase1->GSDMD Cleavage IL18 Mature IL-18 pro_IL18->IL18 GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Pore Formation (Pyroptosis) GSDMD_N->Pore Pore->IL1b Pore->IL18 LDH LDH Pore->LDH Gene_expression->pro_IL1b Gene_expression->NLRP3_inactive

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

A common workflow for screening NLRP3 inhibitors involves a series of cell-based assays to confirm activity and elucidate the mechanism of action.

Screening_Workflow Start Compound Library Primary_Screen Primary Screen: IL-1β Release Assay (ELISA) Start->Primary_Screen Secondary_Assays Secondary Assays Primary_Screen->Secondary_Assays Caspase1_Assay Caspase-1 Activity Assay Secondary_Assays->Caspase1_Assay ASC_Speck_Assay ASC Speck Formation Assay Secondary_Assays->ASC_Speck_Assay Pyroptosis_Assay Pyroptosis (LDH) Assay Secondary_Assays->Pyroptosis_Assay Target_Engagement Target Engagement Assay (e.g., NanoBRET) Caspase1_Assay->Target_Engagement ASC_Speck_Assay->Target_Engagement Pyroptosis_Assay->Target_Engagement Hit_Validation Hit Validation & Lead Optimization Target_Engagement->Hit_Validation

Caption: A typical screening cascade for NLRP3 inflammasome inhibitors.

IL-1β and IL-18 Release Assays (ELISA)

This is the most common primary assay to quantify the secretion of mature cytokines, a key downstream event of NLRP3 inflammasome activation.[11][12]

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of IL-1β or IL-18 in the cell culture supernatant.

Cell Lines:

  • THP-1 cells: A human monocytic cell line that can be differentiated into macrophage-like cells with phorbol-12-myristate-13-acetate (PMA).[2]

  • Primary cells: Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs) provide more physiologically relevant models.[7][13]

Protocol for Differentiated THP-1 Cells:

  • Cell Seeding and Differentiation:

    • Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate.

    • Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophages.

    • Incubate for 48-72 hours. After incubation, replace the media with fresh, PMA-free RPMI-1640.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 3-4 hours.

  • Inhibitor Treatment:

    • After priming, remove the LPS-containing media.

    • Add fresh media containing the test compounds (NLRP3 inhibitors) at desired concentrations.

    • Incubate for 1 hour.

  • Activation (Signal 2):

    • Add an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.[14]

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for analysis.

  • ELISA:

    • Quantify the concentration of IL-1β or IL-18 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1, which is upstream of cytokine release.[12][15]

Principle: A specific caspase-1 substrate is labeled with a fluorophore or a chromophore. Cleavage of the substrate by active caspase-1 results in a detectable signal.

Protocol:

  • Follow steps 1-4 from the IL-1β release assay protocol.

  • Cell Lysis:

    • After the activation step, lyse the cells using a buffer compatible with the caspase-1 activity assay kit.

  • Assay Procedure:

    • Use a commercially available caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).[16][17]

    • Add the caspase-1 substrate to the cell lysates.

    • Incubate as per the manufacturer's instructions.

  • Detection:

    • Measure the fluorescent or colorimetric signal using a plate reader. The signal intensity is directly proportional to the caspase-1 activity.

ASC Speck Formation Assay

This imaging-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome assembly.[12][18]

Principle: Upon NLRP3 activation, ASC polymerizes into a large, single perinuclear aggregate known as the "ASC speck." This can be visualized using immunofluorescence microscopy or flow cytometry.[18][19]

Protocol (Immunofluorescence):

  • Seed and differentiate THP-1 cells on glass coverslips in a 24-well plate.

  • Prime and activate the cells as described in the IL-1β release protocol (steps 2-4).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against ASC for 1 hour.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the ASC specks using a fluorescence microscope.

    • Quantify the percentage of cells with ASC specks.

Pyroptosis/Cell Viability Assay (LDH Assay)

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the supernatant as an indicator of pyroptotic cell death.[20][21]

Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate, which is coupled to a colorimetric or fluorometric reaction.[6]

Protocol:

  • Prime and activate cells in a 96-well plate as described in the IL-1β release protocol (steps 1-4).

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • LDH Assay:

    • Use a commercially available LDH cytotoxicity assay kit.

    • Add the reaction mixture from the kit to the supernatant.

    • Incubate according to the manufacturer's instructions.

  • Detection:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of LDH release relative to a positive control (fully lysed cells).

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison of inhibitor potency and efficacy.

Table 1: Example Data for an NLRP3 Inhibitor (Compound X)

AssayIC50 (µM)Max Inhibition (%)
IL-1β Release (ELISA)0.595
Caspase-1 Activity0.890
ASC Speck Formation1.285
LDH Release (Pyroptosis)1.580

Table 2: Comparison of Different NLRP3 Inhibitors

CompoundIL-1β IC50 (µM)Caspase-1 IC50 (µM)LDH Release IC50 (µM)
MCC950 (Reference)0.010.020.05
Compound A0.20.50.8
Compound B1.52.13.0
Compound C>10>10>10

Note: The well-characterized NLRP3 inhibitor MCC950 is often used as a positive control in these assays.[3]

Concluding Remarks

The cell-based assays described provide a robust framework for the identification and characterization of novel NLRP3 inflammasome inhibitors. A tiered approach, starting with a primary screen for IL-1β release and followed by secondary assays to confirm the mechanism of action, is recommended for an efficient drug discovery campaign. These protocols can be adapted for high-throughput screening to facilitate the discovery of new therapeutics for NLRP3-driven diseases.[10]

References

Application Notes & Protocols: Synthesis and Evaluation of Butanoic Acid Derivatives as Anti-HIV-1 Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of butanoic acid derivatives, particularly diketo acids, as potent inhibitors of HIV-1. The information compiled is intended to guide researchers in the design, synthesis, and biological assessment of novel anti-HIV-1 therapeutic agents.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The continuous emergence of drug-resistant viral strains necessitates the discovery of novel antiretroviral agents with different mechanisms of action. One of the crucial enzymes in the HIV-1 replication cycle is the integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome.[1][2] This process involves two key steps: 3'-processing and strand transfer.[1][2] Inhibiting the integrase enzyme is a validated and attractive therapeutic strategy.[2][3]

Derivatives of butanoic acid, specifically β-diketo acids (DKAs), have been identified as potent and selective inhibitors of the HIV-1 integrase strand transfer process.[1][4] These compounds typically feature a 4-oxo-2-butenoic acid or a related diketo acid moiety capable of chelating the essential Mg²⁺ ions within the enzyme's active site. This chelation effectively blocks the strand transfer step of integration.[4] This document outlines the synthesis of novel benzimidazolyl diketo acid derivatives and protocols for assessing their anti-HIV-1 activity.

Mechanism of Action: HIV-1 Integrase Inhibition

The primary mechanism of action for the described butanoic acid derivatives is the inhibition of the HIV-1 integrase enzyme. The diketo acid pharmacophore is crucial for this activity. It mimics the arrangement of the viral DNA ends in the active site and chelates the two divalent magnesium ions required for the catalytic activity of the integrase. This interaction specifically inhibits the strand transfer reaction, where the processed viral DNA is joined to the host DNA.

HIV_Integrase_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration 3'-Processing & Pre-integration Complex Formation Provirus Provirus Integration->Provirus Strand Transfer Integrase HIV-1 Integrase (Active Site with Mg2+ ions) Integration->Integrase Target Butanoic_Acid_Derivative Butanoic Acid Derivative (Diketo Acid) Butanoic_Acid_Derivative->Integrase Chelates Mg2+ ions Inhibition Inhibition of Strand Transfer Integrase->Inhibition Inhibition->Provirus Blocks Formation

Caption: HIV-1 integrase inhibition by butanoic acid derivatives.

Data Presentation: Anti-HIV-1 Activity of Benzimidazolyl Diketo Acid Derivatives

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of a series of synthesized benzimidazolyl diketo acid derivatives. Raltegravir, a known integrase inhibitor, was used as a positive control.[5]

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
13a 70>1000>14.2
13b 90>1000>11.1
13c 6085014.1
13d 5070014.0
13e 80>1000>12.5
13f 6080013.3
13g 4055013.7
13h 7090012.8
13i 80>1000>12.5
Raltegravir 0.02>100>5000
  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits HIV-1 replication by 50%.[6][7]

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%.

  • SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Experimental Protocols

General Synthetic Workflow

The synthesis of novel benzimidazolyl diketo acid derivatives generally follows a multi-step process. The workflow diagram below illustrates the key stages from starting materials to the final compounds and their subsequent biological evaluation.

Synthetic_Workflow Start Starting Materials: - Substituted Benzimidazoles - Oxalic Acid Monoester Step1 Step 1: N-Alkylation of Benzimidazole Start->Step1 Step2 Step 2: Acylation with Oxalic Acid Monoester Step1->Step2 Intermediate Diketo Ester Intermediate Step2->Intermediate Step3 Step 3: Hydrolysis Intermediate->Step3 Final_Compound Final Benzimidazolyl Diketo Acid Derivative Step3->Final_Compound Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Final_Compound->Purification Bio_Assay Biological Evaluation: - Anti-HIV-1 Activity Assay - Cytotoxicity Assay Purification->Bio_Assay

Caption: General workflow for synthesis and evaluation.

Synthesis of Benzimidazolyl Diketo Acid Derivatives

This protocol is based on the synthesis of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives.[5]

Materials and Reagents:

  • Substituted 1-benzyl-1H-benzo[d]imidazole

  • Ethyl 3-(dimethylamino)acrylate

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Diketo Ester Intermediate:

    • To a solution of the substituted 1-benzyl-1H-benzo[d]imidazole in anhydrous DCM, add triethylamine.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the corresponding acid chloride (prepared from the reaction of the respective acid with oxalyl chloride) in anhydrous DCM.

    • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically several hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the diketo ester intermediate.

  • Hydrolysis to the Final Diketo Acid:

    • Dissolve the purified diketo ester intermediate in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The resulting solid can be further purified by recrystallization or chromatography to yield the final benzimidazolyl diketo acid derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anti-HIV-1 Activity Assay (Single-Cycle Replication Assay)

This protocol is a cell-based assay to determine the anti-HIV-1 activity of the synthesized compounds.[5]

Materials and Reagents:

  • HEK 293T cells (human embryonic kidney cells)

  • HeLa cells (human cervical cancer cells)

  • Plasmids:

    • HIV-1 genome with a mutated pol gene

    • Plasmid expressing reverse transcriptase (RT) and integrase (IN)

    • Plasmid expressing vesicular stomatitis virus glycoprotein G (VSV-G)

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • Transfection reagent (e.g., Lipofectamine)

  • Synthesized compounds and control drug (Raltegravir)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Production of Single-Cycle Replicable (SCR) Virions:

    • Co-transfect HEK 293T cells with the three plasmids (mutated HIV-1 genome, RT/IN expression plasmid, and VSV-G expression plasmid) using a suitable transfection reagent.

    • After 48-72 hours, harvest the cell supernatant containing the SCR virions.

    • Filter the supernatant to remove cellular debris.

  • Infection and Compound Treatment:

    • Seed HeLa cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the synthesized compounds and the control drug in cell culture medium.

    • Pre-incubate the HeLa cells with the different concentrations of the compounds for a short period (e.g., 1 hour).

    • Infect the cells with the SCR virions in the presence of the compounds.

  • Measurement of HIV-1 Replication:

    • After 48-72 hours of incubation, lyse the cells.

    • Measure the luciferase activity in the cell lysates using a luminometer. The luciferase gene is typically incorporated into the viral genome and its expression is dependent on successful integration.

    • The reduction in luciferase activity in the presence of the compound compared to the untreated control is a measure of its anti-HIV-1 activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (XTT Assay)

This protocol is used to assess the toxicity of the compounds on the host cells.[5]

Materials and Reagents:

  • HeLa cells

  • Cell culture medium

  • Synthesized compounds

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent

  • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Seed HeLa cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the synthesized compounds in cell culture medium.

    • Add the different concentrations of the compounds to the cells.

  • Incubation and XTT Labeling:

    • Incubate the cells for the same duration as the anti-HIV-1 assay (e.g., 48-72 hours).

    • Add the XTT labeling mixture (XTT and electron-coupling reagent) to each well.

    • Incubate the plates for a few hours to allow for the conversion of XTT to a formazan dye by metabolically active cells.

  • Measurement and Data Analysis:

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm).

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of butanoic acid derivatives as promising anti-HIV-1 agents targeting the viral integrase. The detailed methodologies for chemical synthesis and biological assays, along with the structured presentation of activity data, are intended to facilitate further research and development in this critical area of medicinal chemistry. The benzimidazolyl diketo acid scaffold represents a valuable platform for the design of novel, potent, and selective HIV-1 integrase inhibitors.

References

Application Notes and Protocols for Treating Cell Cultures with Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the treatment of cell cultures with benzimidazole derivatives, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. The protocols outlined below are based on established methodologies for evaluating the cytotoxic, apoptotic, and cell cycle inhibitory effects of these compounds.

Introduction to Benzimidazole Derivatives

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Structurally resembling naturally occurring purine nucleotides, these compounds have been shown to exhibit a wide range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] In the context of cancer research, benzimidazole derivatives have been demonstrated to exert their effects through various mechanisms, such as the inhibition of tubulin polymerization, induction of apoptosis, and arrest of the cell cycle.[3][4][5][6]

Data Presentation: In Vitro Efficacy of Benzimidazole Derivatives

The following tables summarize the cytotoxic and inhibitory activities of various benzimidazole derivatives in different cancer cell lines, providing a reference for their potential efficacy.

Table 1: Cytotoxicity of Benzimidazole Derivatives in Various Cancer Cell Lines (IC50 Values)

Compound Class/NameCell LineCancer TypeAssay TypeIncubation Time (h)IC50 (µM)Reference
Benzimidazole Derivative (Compound 5)MCF-7Breast CancerMTTNot Specified17.8 ± 0.24 µg/mL[3]
Benzimidazole Derivative (Compound 5)DU-145Prostate CancerMTTNot Specified10.2 ± 1.4 µg/mL[3]
Benzimidazole Derivative (Compound 5)H69ARLung CancerMTTNot Specified49.9 ± 0.22 µg/mL[3]
CCL299HepG2HepatoblastomaATPNot SpecifiedNot Specified[7]
CCL299HEp-2Cervical CancerATPNot SpecifiedNot Specified[7]
Benzimidazole-1,3,4-oxadiazole derivative (10)MDA-MB-231Breast CancerNot SpecifiedNot Specified1.18[8]
Benzimidazole-1,3,4-oxadiazole derivative (13)MDA-MB-231Breast CancerNot SpecifiedNot Specified2.90[8]
Benzimidazole-1,3,4-oxadiazole derivative (10)SKOV3Ovarian CancerNot SpecifiedNot Specified6.98[8]
Benzimidazole-1,3,4-oxadiazole derivative (13)SKOV3Ovarian CancerNot SpecifiedNot Specified4.35[8]
Benzimidazole Carboxamide (7n)SK-Mel-28MelanomaNot SpecifiedNot Specified2.55 - 17.89[9]
Benzimidazole Acylhydrazone Derivative (5m)A549Lung CancerMTT487.19[10]
Benzimidazole Acylhydrazone Derivative (5m)PC-3Prostate CancerMTT4810.21[10]

Note: IC50 values may be presented in µg/mL in some literature; conversion to µM requires the molecular weight of the specific compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of benzimidazole derivatives on cell cultures.

Protocol 1: General Procedure for Treating Cell Cultures

This protocol provides a general framework for treating adherent or suspension cell lines with benzimidazole derivatives.

Materials:

  • Cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Benzimidazole derivative stock solution (typically dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Multi-well plates (e.g., 6-well, 24-well, or 96-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and count the cells. Seed the cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase during treatment. Allow cells to attach overnight.

    • For suspension cells, count and seed the cells directly into the multi-well plates with the appropriate volume of fresh medium.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the benzimidazole derivative in sterile DMSO.

    • On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[10]

  • Cell Treatment:

    • Remove the existing medium from the wells (for adherent cells).

    • Add the medium containing the various concentrations of the benzimidazole derivative to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a negative control (untreated cells).

  • Incubation:

    • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂. The incubation time will depend on the specific assay and the expected mechanism of action.[10] For long-term treatments, the medium with fresh compound may need to be replaced every 48 hours.[11]

  • Downstream Analysis:

    • Following incubation, proceed with the desired downstream assays, such as cell viability, apoptosis, or cell cycle analysis.

Protocol 2: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][12][13]

Materials:

  • Treated cells in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well.[10][14]

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[10][15]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][14]

  • Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[10][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[10]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][15]

Materials:

  • Treated cells (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[5]

Materials:

  • Treated cells (from Protocol 1)

  • Cold PBS

  • Ice-cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[5][16]

  • Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[5]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[16]

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]

Protocol 5: Western Blot Analysis for Signaling Pathways

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by benzimidazole derivatives.[17][18]

Materials:

  • Treated cells (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, CDK2, Bcl-2, caspases, tubulin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse them in RIPA buffer.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[17]

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.[19]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Mechanisms and Workflows

Signaling Pathways

Benzimidazole derivatives can induce apoptosis and cell cycle arrest through multiple signaling pathways.

Benzimidazole_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_apoptosis Apoptosis Benzimidazole Benzimidazole Derivatives Tubulin Tubulin Polymerization Benzimidazole->Tubulin Bcl2 Bcl-2 Family (e.g., Bcl-2) Benzimidazole->Bcl2 ROS Reactive Oxygen Species (ROS) Benzimidazole->ROS Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition Mito Mitochondrial Dysfunction Bcl2->Mito Inhibition JNK JNK Pathway Activation ROS->JNK Caspases Caspase Activation Microtubule->Caspases Mito->Caspases JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanisms of apoptosis induction by benzimidazole derivatives.

Benzimidazole_CellCycle_Pathway cluster_stimulus Stimulus cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_cell_cycle Cell Cycle Arrest Benzimidazole Benzimidazole Derivatives p53 p53 Pathway Benzimidazole->p53 CDKs Cyclin-Dependent Kinases (CDKs) Benzimidazole->CDKs p21 p21 Upregulation p53->p21 CDK_inhibition CDK Inhibition (e.g., CDK2) CDKs->CDK_inhibition Direct Inhibition p21->CDK_inhibition G1_S G1/S Arrest CDK_inhibition->G1_S G2_M G2/M Arrest CDK_inhibition->G2_M

Caption: Signaling pathways leading to cell cycle arrest by benzimidazole derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing benzimidazole derivatives.

Experimental_Workflow Start Synthesized Benzimidazole Derivatives PrimaryScreening Primary Screening (e.g., MTT Assay on multiple cell lines) Start->PrimaryScreening HitSelection Hit Selection (Based on IC50 values) PrimaryScreening->HitSelection SecondaryScreening Secondary Screening (e.g., Apoptosis, Cell Cycle Assays) HitSelection->SecondaryScreening Active Compounds MechanismElucidation Mechanism of Action Elucidation (e.g., Western Blot, Tubulin Polymerization Assay) SecondaryScreening->MechanismElucidation LeadCandidate Lead Candidate Identification MechanismElucidation->LeadCandidate

Caption: General workflow for screening and characterizing benzimidazole derivatives.

References

Application Notes and Protocols for the Quantification of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid is a benzimidazolone derivative of interest in pharmaceutical research. The benzimidazole core is a key pharmacophore found in a variety of biologically active compounds. Derivatives of this scaffold have shown a wide range of activities, including anti-inflammatory and neuroprotective effects, making them attractive candidates for drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.

These application notes provide a comprehensive overview of analytical methodologies for the quantification of this compound in various matrices. The protocols are based on established methods for structurally similar benzimidazole and benzimidazolone derivatives and can be adapted and validated for specific research needs.

Potential Signaling Pathways

Benzimidazole derivatives have been reported to exert their biological effects through various signaling pathways, particularly those involved in inflammation and neuroprotection. The proposed mechanism of action for compounds within this class often involves the modulation of inflammatory cascades and oxidative stress. A potential signaling pathway is illustrated below, highlighting key molecular targets.

G Potential Anti-inflammatory and Neuroprotective Signaling Pathway for Benzimidazole Derivatives cluster_cell Cellular Response Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 Activates ROS Reactive Oxygen Species (ROS) Stimulus->ROS Induces IKK IKK Complex TLR4->IKK Activates NFkB NF-κB Activation pNFkB p-NF-κB (Active) NFkB->pNFkB Translocates to Nucleus IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases ProIL1b Pro-IL-1β pNFkB->ProIL1b Induces Transcription TNFa TNF-α pNFkB->TNFa Induces Transcription COX2 COX-2 pNFkB->COX2 Induces Transcription NLRP3 NLRP3 Inflammasome ROS->NLRP3 Activates Casp1 Caspase-1 NLRP3->Casp1 Activates Casp1->ProIL1b Cleaves IL1b IL-1β ProIL1b->IL1b Matures to AntiInflammation Anti-inflammation IL1b->AntiInflammation TNFa->AntiInflammation COX2->AntiInflammation Benzimidazole 4-(2-Oxo-2,3-dihydro-1H- benzo[d]imidazol-1-yl)butanoic acid Benzimidazole->IKK Inhibits Benzimidazole->ROS Scavenges Benzimidazole->NLRP3 Inhibits Neuroprotection Neuroprotection AntiInflammation->Neuroprotection

Caption: Potential mechanism of action for benzimidazole derivatives.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most suitable techniques for the quantification of this compound due to their specificity, sensitivity, and robustness.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the analysis of bulk drug substance, and pharmaceutical formulations, and can be adapted for in-vitro samples with appropriate sample clean-up.

Experimental Protocol: HPLC-UV Method Development

G HPLC-UV Method Development Workflow cluster_prep Preparation cluster_hplc Chromatography cluster_validation Validation cluster_analysis Analysis Prep Standard and Sample Preparation Column Column Selection (e.g., C18, C8) Prep->Column MobilePhase Mobile Phase Optimization (Acetonitrile/Methanol and Buffer) Column->MobilePhase Gradient Gradient/Isocratic Elution MobilePhase->Gradient Detection Wavelength Selection (Scan for λmax) Gradient->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Quantification Quantification of Unknowns Robustness->Quantification

Caption: Workflow for HPLC-UV method development and validation.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix.

    • Bulk Drug/Formulation: Dissolve a known amount in the mobile phase.

    • Biological Matrix (e.g., Plasma, Urine): Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.

2. Chromatographic Conditions (Starting Point):

  • A reversed-phase HPLC method is generally suitable for benzimidazole derivatives.[1][2][3]

  • Column: C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. For similar compounds, wavelengths around 254 nm and 288 nm have been used.[1][2]

  • Injection Volume: 10-20 µL.

3. Method Validation:

  • The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Table 1: Representative HPLC-UV Method Parameters for Benzimidazole Derivatives

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient: 20-80% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of low concentrations of the analyte in complex biological matrices (e.g., plasma, tissue homogenates), LC-MS/MS is the method of choice due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Method Development

1. Sample Preparation:

  • Due to the complexity of biological matrices, a robust sample clean-up is essential.

  • Protein Precipitation: An initial step for plasma or serum samples using acetonitrile or methanol.

  • Liquid-Liquid Extraction (LLE): Extraction with an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Solid-Phase Extraction (SPE): Provides cleaner extracts and is recommended for achieving low detection limits. Reversed-phase or mixed-mode cation exchange cartridges can be effective.

2. LC-MS/MS Conditions (Starting Point):

  • Chromatography: Similar to the HPLC-UV method, a reversed-phase separation is typically used. Shorter columns and smaller particle sizes (e.g., 2.1 x 50 mm, 1.8 µm) can be used for faster analysis times.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for benzimidazole compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (typically [M+H]+) and one or two product ions.

    • Internal Standard: A stable isotope-labeled analog of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with a different mass can be used.

3. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.

Table 2: Proposed LC-MS/MS Method Parameters

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Gradient: 10-90% B over 5 min
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of the analyte
Internal Standard Stable isotope-labeled analog or structural analog

Workflow for Sample Analysis using LC-MS/MS

G LC-MS/MS Sample Analysis Workflow cluster_sample Sample Handling cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection AddIS Addition of Internal Standard SampleCollection->AddIS ProteinPrecipitation Protein Precipitation AddIS->ProteinPrecipitation LLE_SPE Liquid-Liquid or Solid-Phase Extraction ProteinPrecipitation->LLE_SPE Evaporation Evaporation LLE_SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection MS_Detection MS/MS Detection (MRM) LC_Injection->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Concentration Calculation Calibration->Concentration

Caption: A typical workflow for the quantification of an analyte in a biological matrix using LC-MS/MS.

Data Presentation

All quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 3: Example of a Calibration Curve Data Summary

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
10.0121.1110
50.0584.998
100.11510.2102
500.59050.5101
1001.18099.899.8
5005.950501100.2
100011.90099599.5

Table 4: Example of Accuracy and Precision Data Summary

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ10.9595.08.5
Low QC32.9096.76.2
Mid QC7576.5102.04.1
High QC750742.599.03.5

Conclusion

The analytical methods outlined in these application notes provide a robust starting point for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. For all applications, thorough method development and validation are essential to ensure data quality and regulatory compliance.

References

Formulation of Benzimidazole Derivatives for Enhanced In Vivo Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating benzimidazole derivatives for in vivo studies. Due to the characteristically poor aqueous solubility of this class of compounds, appropriate formulation is critical to ensure adequate bioavailability and achieve meaningful results in preclinical research. This document outlines various solubilization strategies, provides detailed experimental protocols for formulation preparation and in vivo administration, and presents quantitative data from relevant studies.

I. Application Notes: Overcoming the Solubility Challenge

Benzimidazole derivatives, a versatile class of compounds with a broad spectrum of biological activities including anthelmintic and anticancer effects, are notoriously difficult to formulate for in vivo applications due to their low water solubility.[1][2] This poor solubility can lead to low and variable oral bioavailability, hindering preclinical development.[3] Several formulation strategies have been successfully employed to enhance the systemic exposure of these compounds.

Key Formulation Strategies:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area for dissolution, thereby improving the dissolution rate and oral bioavailability.[4] High-pressure homogenization is a common technique used to produce stable nanosuspensions.[4]

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This approach can enhance the dissolution rate and bioavailability by preventing the crystalline state of the drug.[5] Carriers such as polyethylene glycol (PEG) 6000, Poloxamer 188, and polyvinylpyrrolidone (PVP) K30 have been used effectively.[5]

  • Cyclodextrin Complexation: Encapsulating the lipophilic benzimidazole molecule within the hydrophobic cavity of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly increase its aqueous solubility.[3][6]

  • Salt Formation: Converting the parent benzimidazole compound into a salt can be a straightforward and effective method to improve its solubility and dissolution rate.[3][7] For instance, hydrochloride, fumarate, and tartrate salts of albendazole have shown improved solubility.[7]

  • Lipid-Based Formulations: For highly lipophilic benzimidazoles, lipid-based systems such as self-microemulsifying drug delivery systems (SMEDDS), nanoemulsions, and simple oil suspensions (e.g., arachis oil with polysorbate 80) can enhance absorption by facilitating transport across the gastrointestinal tract.[3][8]

  • Co-solvents and Surfactants: For parenteral or oral administration, a combination of co-solvents and surfactants is often used to solubilize benzimidazole derivatives. Common examples include dimethyl sulfoxide (DMSO), Tween 80, and carboxymethyl cellulose (CMC).[9][10]

The choice of formulation strategy depends on the physicochemical properties of the specific benzimidazole derivative, the intended route of administration, and the experimental model.

II. Data Presentation: Pharmacokinetic Parameters of Formulated Benzimidazoles

The following tables summarize quantitative data from in vivo pharmacokinetic studies of various benzimidazole formulations.

Table 1: Pharmacokinetic Parameters of Albendazole Formulations in Rats

FormulationCmax (ng/mL)AUC (0-24h) (ng·h/mL)Relative BioavailabilityReference
Albendazole (Control)69.61 ± 51.71Not Reported1.0[7]
Albendazole-Fumarate Salt260.58 ± 179.73Not Reported~3.7x[7]
Albendazole-D-Tartrate Salt322.68 ± 68.67Not Reported~4.6x[7]
Albendazole-HCl Salt478.96 ± 138.62Not Reported~6.9x[7]
Albendazole Solid Dispersion (PEG6000/Poloxamer 188)176.52 ± 31Not Reported11.7x (vs. drug alone)[5]
Albendazole NanosuspensionNot ReportedNot Reported2-3 fold (vs. market product)[4]
Albendazole SMEDDS Chewable TabletNot ReportedNot Reported1.3x (vs. commercial tablet)[8]

Table 2: Pharmacokinetic Parameters of Ricobendazole Formulations in Dogs

FormulationCmax (µg/mL)Tmax (h)AUC (0-∞) (µg·h/mL)Reference
Micronized RicobendazoleNot ReportedNot ReportedNot Reported[11]
Ricobendazole NanocrystalsNot ReportedNot Reported1.9-fold higher than micronized[11]

III. Experimental Protocols

Protocol 1: Preparation of a Benzimidazole Derivative Suspension for Oral Gavage in Mice

This protocol provides a general method for preparing a simple suspension for oral administration, suitable for initial in vivo screening.

Materials:

  • Benzimidazole derivative powder

  • Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC) in sterile water[10]

  • Alternative vehicle components: Tween 80, DMSO[9]

  • Mortar and pestle or homogenizer

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Weigh the required amount of the benzimidazole derivative based on the desired dose and number of animals.

  • Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste. This is a critical step to ensure proper wetting of the powder. For compounds that are particularly difficult to suspend, a few drops of Tween 80 can be added during this step.[9]

  • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

  • Transfer the suspension to a sterile tube.

  • Vortex the suspension thoroughly before each administration to ensure homogeneity.

Note: For some derivatives, a small amount of a solubilizing agent like DMSO may be required.[9] In such cases, the compound is first dissolved in a minimal volume of DMSO, and then the CMC solution is added. The final concentration of DMSO should be kept low to avoid toxicity.

Protocol 2: General Procedure for a Xenograft Tumor Model Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a formulated benzimidazole derivative in an immunodeficient mouse model.[12]

1. Cell Culture:

  • Culture human cancer cell lines (e.g., MX-1 for breast cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[12]

2. Animal Handling:

  • Use 6-8 week old immunocompromised mice (e.g., BALB/c nude mice).[12]

  • House the animals in a pathogen-free environment with a 12-hour light/dark cycle and provide sterile food and water ad libitum.[12]

3. Tumor Implantation:

  • Harvest cultured cancer cells and resuspend them in a suitable medium like PBS or Matrigel.

  • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.[12]

4. Tumor Growth Monitoring and Treatment Initiation:

  • Measure tumor size twice weekly with calipers. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.[12]

  • When tumors reach a volume of 100-200 mm³, randomize the mice into control and treatment groups.[12]

5. Drug Administration:

  • Administer the formulated benzimidazole derivative via the desired route (e.g., oral gavage, intraperitoneal injection).[12]

  • The control group should receive the vehicle alone.[12]

6. Study Endpoint and Analysis:

  • Terminate the study when tumors in the control group reach a predetermined size.[12]

  • Euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., immunohistochemistry).[12]

Protocol 3: Pharmacokinetic Study in Rats

This protocol describes a general procedure for assessing the pharmacokinetic profile of a formulated benzimidazole derivative.

1. Animal Preparation:

  • Use Wistar rats (average weight 200 ± 20 g).[7]

  • Fast the animals overnight before drug administration.[7]

  • For serial blood sampling, a jugular vein catheter may be surgically implanted the day before the study.[7]

2. Drug Administration:

  • Administer the formulated benzimidazole derivative orally by gavage at a specific dose (e.g., 25 mg/kg).[7]

3. Blood Sampling:

  • Collect blood samples (300-500 µL) into anticoagulant-coated tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).[5][7]

4. Plasma Preparation and Storage:

  • Centrifuge the blood samples (e.g., 1000 x g for 15 minutes) to separate the plasma.[5]

  • Store the plasma samples at -80°C until analysis.[5]

5. Sample Analysis:

  • Precipitate plasma proteins by adding a solvent like methanol or acetonitrile.[4]

  • Centrifuge the mixture and inject the clear supernatant into an HPLC or LC-MS/MS system for quantification of the drug and its major metabolites.[4][5]

IV. Visualizations: Workflows and Signaling Pathways

G cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Pharmacokinetic Analysis Weigh Compound Weigh Compound Triturate with Vehicle Triturate with Vehicle Weigh Compound->Triturate with Vehicle Add small amount Gradual Addition of Vehicle Gradual Addition of Vehicle Triturate with Vehicle->Gradual Addition of Vehicle Create paste Vortex Vortex Gradual Addition of Vehicle->Vortex Ensure homogeneity Oral Gavage Oral Gavage Vortex->Oral Gavage Load syringe Animal Model Animal Model Oral Gavage->Animal Model Blood Sampling Blood Sampling Animal Model->Blood Sampling Serial collection Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation Protein precipitation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis

Caption: Experimental workflow for formulation and in vivo evaluation.

G Benzimidazole Derivative Benzimidazole Derivative β-tubulin β-tubulin Benzimidazole Derivative->β-tubulin Binds to p53 Activation p53 Activation Benzimidazole Derivative->p53 Activation Can induce Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces Caspase-3/PARP Pathway Caspase-3/PARP Pathway Apoptosis->Caspase-3/PARP Pathway Mediated by p53 Activation->Apoptosis

Caption: Anticancer mechanism of action for certain benzimidazoles.

References

Application Notes and Protocols: S1P1 Receptor Agonists in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists in the development of therapeutics for autoimmune diseases. Detailed protocols for key experiments are included to facilitate research and development in this area.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a multitude of cellular processes, including immune cell trafficking.[1][2][3] It exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[4][5] The S1P1 receptor is crucial for the egress of lymphocytes from secondary lymphoid organs.[2][6] A concentration gradient of S1P exists between the lymph/blood (high concentration) and the lymphoid tissues (low concentration), which guides the movement of lymphocytes.[1][7]

In autoimmune diseases, autoreactive lymphocytes migrate to target tissues and cause inflammatory damage.[4][8] S1P1 receptor agonists have emerged as a key therapeutic strategy to combat these diseases.[9][10] These molecules act as functional antagonists; by binding to the S1P1 receptor on lymphocytes, they induce its internalization and degradation.[1][9] This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and preventing their circulation to sites of inflammation.[9][10][11] This reduction in circulating lymphocytes is a hallmark of S1P1 receptor agonist therapy.[5][12]

Several S1P1 receptor agonists have been approved for the treatment of autoimmune diseases, most notably multiple sclerosis (MS), and others are in development for conditions such as ulcerative colitis, rheumatoid arthritis, and systemic lupus erythematosus.[2][10][13] The development of second-generation S1P1 modulators with improved selectivity for the S1P1 receptor (and in some cases, the S1P5 receptor) aims to minimize off-target effects, such as cardiovascular side effects associated with S1P3 receptor activation.[2][12]

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor, a Gαi-coupled receptor, initiates a cascade of downstream signaling events. Upon agonist binding, the G protein dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate downstream pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/MAPK (ERK) pathway, which are involved in cell survival and proliferation. Agonist binding also leads to the recruitment of β-arrestin, which mediates receptor internalization and desensitization.[3][4]

S1P1_Signaling S1P1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_internalization Receptor Internalization S1P1 S1P1 Receptor G_protein Gαi/βγ S1P1->G_protein Activation beta_Arrestin β-Arrestin S1P1->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K/Akt Pathway G_protein->PI3K MAPK Ras/MAPK Pathway G_protein->MAPK S1P_Agonist S1P1 Agonist S1P_Agonist->S1P1 Binds cAMP ↓ cAMP AC->cAMP Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival MAPK->Cell_Survival Internalization Receptor Internalization & Degradation beta_Arrestin->Internalization Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Lymphocyte_Sequestration

Figure 1: S1P1 Receptor Signaling Pathway

Data Presentation: Efficacy of S1P1 Receptor Agonists in Autoimmune Diseases

The following tables summarize key quantitative data from clinical trials of approved S1P1 receptor agonists in Multiple Sclerosis and Ulcerative Colitis.

Table 1: Efficacy of S1P1 Receptor Agonists in Relapsing-Remitting Multiple Sclerosis (RRMS)

Drug (Trial)ComparatorPrimary EndpointResultReference
Fingolimod (FREEDOMS) PlaceboAnnualized Relapse Rate (ARR) at 24 months0.18 vs 0.40 (54% reduction)[5][8]
Fingolimod (TRANSFORMS) Interferon beta-1aARR at 12 months0.16 vs 0.33 (52% reduction)[5]
Siponimod (EXPAND) Placebo3-month Confirmed Disability Progression (CDP) in SPMS21% risk reduction[13][14]
Ozanimod (SUNBEAM) Interferon beta-1aARR at 12 months0.18 vs 0.35 (48% reduction)
Ponesimod (OPTIMUM) TeriflunomideARR at 108 weeks0.202 vs 0.290 (30.5% reduction)[1][2][9][10][12]

Table 2: Efficacy of Ozanimod in Ulcerative Colitis (True North Trial)

EndpointOzanimodPlaceboTimepointReference
Clinical Remission (Induction) 18.4%6.0%Week 10[15]
Clinical Response (Induction) 47.8%25.9%Week 10[15]
Endoscopic Improvement (Induction) 27.3%11.6%Week 10[15]
Clinical Remission (Maintenance) 37%18.5%Week 52[15][16]
Corticosteroid-free Remission (Maintenance) 32%17%Week 52[16]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of S1P1 receptor agonists are provided below.

Experimental Workflow for S1P1 Agonist Evaluation

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a novel S1P1 receptor agonist.

experimental_workflow Experimental Workflow for S1P1 Agonist Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials receptor_binding Receptor Binding Assay (Determine Affinity & Selectivity) receptor_internalization Receptor Internalization Assay (Functional Antagonism) receptor_binding->receptor_internalization downstream_signaling Downstream Signaling Assay (Mechanism of Action) receptor_internalization->downstream_signaling lymphocyte_count Peripheral Lymphocyte Count (Pharmacodynamic Marker) downstream_signaling->lymphocyte_count eae_model EAE Model (MS) (Efficacy) lymphocyte_count->eae_model cia_model CIA Model (RA) (Efficacy) eae_model->cia_model phase1 Phase I (Safety & PK/PD) cia_model->phase1 phase2 Phase II (Dose-Ranging & Efficacy) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety) phase2->phase3

Figure 2: Experimental Workflow for S1P1 Agonist Evaluation

Protocol 1: Radioligand Binding Assay for S1P1 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the S1P1 receptor.

Materials:

  • Membrane preparations from cells overexpressing human S1P1 receptor.

  • [³²P]S1P (Radioligand).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.[17]

  • Test compound and non-labeled S1P.

  • 96-well filter plates (GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Preparation:

    • Thaw S1P1 receptor membrane preparations on ice.

    • Dilute membranes in assay buffer to a final concentration of 1-2 µg of protein per well.[17]

    • Prepare serial dilutions of the test compound and non-labeled S1P in assay buffer.

    • Dilute [³²P]S1P in assay buffer to a final concentration of 0.1-0.2 nM.[17]

  • Assay:

    • In a 96-well plate, add 50 µL of diluted test compound or non-labeled S1P.

    • Add 50 µL of diluted S1P1 membrane preparation to each well.

    • Incubate for 30 minutes at room temperature to allow for compound-receptor binding.[17]

    • Add 50 µL of diluted [³²P]S1P to each well to initiate the competition reaction.

    • Incubate for 60 minutes at room temperature.[17]

  • Filtration and Detection:

    • Pre-soak the filter plate with assay buffer.

    • Terminate the binding reaction by rapid filtration of the assay mixture through the filter plate using a vacuum manifold. This separates bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plate and add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³²P]S1P binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: S1P1 Receptor Internalization Assay using Flow Cytometry

Objective: To quantify the ability of a test compound to induce internalization of the S1P1 receptor.

Materials:

  • HEK293 cells stably expressing HA-tagged S1P1 receptor.

  • Test compound and S1P (positive control).

  • Cell culture medium.

  • Phycoerythrin (PE)-conjugated anti-HA antibody.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment:

    • Plate HA-S1P1-HEK293 cells in a 6-well plate and grow to 80-90% confluency.

    • Treat cells with varying concentrations of the test compound or S1P for 30 minutes at 37°C.[18] Include an untreated control.

  • Antibody Staining:

    • Wash the cells with ice-cold PBS.

    • Incubate the cells with a PE-conjugated anti-HA antibody on ice for 30 minutes in the dark to label surface-expressed S1P1 receptors.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Acquire data on a flow cytometer, measuring the PE fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of S1P1 receptor internalization for each treatment condition relative to the untreated control.

    • Determine the EC50 value for receptor internalization from the dose-response curve.

Protocol 3: Western Blot for Downstream Signaling (p-Akt)

Objective: To assess the activation of the PI3K/Akt signaling pathway downstream of S1P1 receptor activation.

Materials:

  • Cells expressing S1P1 receptor (e.g., primary lymphocytes or a cell line).

  • Test compound and S1P.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Starve cells in serum-free medium for 4-6 hours.

    • Treat cells with the test compound or S1P for various time points (e.g., 5, 15, 30 minutes).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total Akt for normalization.

    • Quantify the band intensities and express the results as the ratio of phospho-Akt to total Akt.

Protocol 4: Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the in vivo efficacy of an S1P1 receptor agonist in a mouse model of multiple sclerosis.

Materials:

  • Female C57BL/6 mice (8-12 weeks old).[19]

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅).[20]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[20]

  • Pertussis toxin (PTX).[20]

  • Test compound formulated for in vivo administration (e.g., oral gavage).

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.[20]

    • Administer PTX intraperitoneally on day 0 and day 2.[20]

  • Treatment:

    • Begin treatment with the test compound or vehicle control at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

    • Administer the treatment daily for the duration of the study.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.[19]

    • Score the disease severity on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund

  • Endpoint Analysis:

    • At the end of the study, collect tissues (spinal cord, brain) for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

    • Analyze spleen and lymph nodes for lymphocyte populations by flow cytometry.

  • Data Analysis:

    • Compare the mean clinical scores, disease incidence, and peak disease severity between the treatment and control groups.

    • Quantify the extent of inflammation and demyelination in the CNS.

Protocol 5: Collagen-Induced Arthritis (CIA) Model

Objective: To assess the in vivo efficacy of an S1P1 receptor agonist in a mouse model of rheumatoid arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old).[21]

  • Bovine type II collagen.[22]

  • Complete Freund's Adjuvant (CFA).[22]

  • Incomplete Freund's Adjuvant (IFA).

  • Test compound formulated for in vivo administration.

Procedure:

  • CIA Induction:

    • On day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen in CFA.[23]

    • On day 21, administer a booster immunization with an emulsion of type II collagen in IFA.[23]

  • Treatment:

    • Initiate treatment with the test compound or vehicle control either prophylactically or therapeutically.

  • Arthritis Scoring:

    • Begin monitoring for signs of arthritis around day 21.

    • Score each paw for inflammation on a scale of 0-4:

      • 0: No swelling or erythema

      • 1: Mild swelling and/or erythema

      • 2: Moderate swelling and erythema

      • 3: Severe swelling and erythema

      • 4: Maximal inflammation with joint deformity

    • The maximum score per mouse is 16.

  • Endpoint Analysis:

    • At the end of the study, collect paws for histological assessment of inflammation, cartilage damage, and bone erosion.

    • Measure serum levels of anti-collagen antibodies and inflammatory cytokines.

  • Data Analysis:

    • Compare the mean arthritis scores, disease incidence, and paw swelling between the treatment and control groups.

    • Evaluate histological changes in the joints.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by the reaction step.

Step 1: N-Alkylation of 2-Hydroxybenzimidazole with Ethyl 4-bromobutanoate

Issue 1: Low Yield of Ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate

Potential CauseRecommended Solution
Incomplete Deprotonation of 2-Hydroxybenzimidazole: The acidity of the N-H proton in 2-hydroxybenzimidazole is crucial for the reaction to proceed.Use a sufficiently strong base to ensure complete deprotonation. While weaker bases like K₂CO₃ can be used, stronger bases such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can significantly improve the yield.[1]
Reaction Temperature is Too Low: Insufficient thermal energy can lead to a sluggish reaction.Gradually increase the reaction temperature. A common temperature range for this alkylation is 80-100°C. Monitor the reaction progress by TLC to avoid decomposition at excessively high temperatures.
Poor Quality of Reagents: Impurities in 2-hydroxybenzimidazole or ethyl 4-bromobutanoate can interfere with the reaction.Ensure the purity of starting materials. Recrystallize 2-hydroxybenzimidazole if necessary. Use freshly distilled ethyl 4-bromobutanoate.
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and yield.Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for this type of reaction as they can dissolve the reactants and facilitate the nucleophilic substitution.[2]

Issue 2: Formation of Side Products

Side ProductPrevention Strategy
O-Alkylated Product: Alkylation occurs on the oxygen of the carbonyl group instead of the nitrogen.This is less common for benzimidazolones compared to other amides but can be influenced by the reaction conditions. Using a strong, non-nucleophilic base and a polar aprotic solvent generally favors N-alkylation.
Di-alkylated Product (Alkylation at both N1 and N3): The butanoic acid chain is attached to both nitrogen atoms of the benzimidazole ring.This is a common side reaction.[1] To minimize di-alkylation, use a stoichiometric amount of ethyl 4-bromobutanoate or a slight excess of 2-hydroxybenzimidazole. Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.
Step 2: Hydrolysis of Ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate

Issue 1: Incomplete Hydrolysis

Potential CauseRecommended Solution
Insufficient Base or Reaction Time: The ester is not fully saponified.Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. Monitor the reaction progress by TLC until the starting ester spot disappears completely. A typical procedure involves refluxing for one hour.[3]
Low Reaction Temperature: The hydrolysis rate is too slow.Ensure the reaction mixture is refluxing at an appropriate temperature. The choice of solvent (e.g., methanol, ethanol) will determine the reflux temperature.

Issue 2: Difficulty in Product Isolation and Purification

ProblemSolution
Product remains dissolved after acidification: The carboxylic acid does not precipitate out of the solution.Ensure the pH of the solution is sufficiently low (pH 1-2) by adding a strong acid like concentrated HCl.[3] Cooling the mixture in an ice bath can also promote precipitation.
Oily Product Formation: The product separates as an oil instead of a solid.This can be due to impurities. Try to triturate the oil with a non-polar solvent like hexane to induce solidification. If that fails, extract the product into an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude product for further purification.
Low Purity of the Final Product: The presence of unreacted starting material or side products.Recrystallization is an effective purification method. Isopropanol has been reported as a suitable solvent for recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step involves the N-alkylation of 2-hydroxybenzimidazole with a 4-halobutanoate ester, such as ethyl 4-bromobutanoate, in the presence of a base. The second step is the hydrolysis of the resulting ester to the desired carboxylic acid. A one-pot synthesis has also been described, which combines these steps.[2]

Q2: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of both the N-alkylation and the hydrolysis steps. For the N-alkylation, you should see the disappearance of the 2-hydroxybenzimidazole spot and the appearance of a new, less polar spot for the ester product. For the hydrolysis, the ester spot should disappear, and a more polar spot corresponding to the carboxylic acid product should appear.

Q3: What are the critical parameters to control for maximizing the yield?

For the N-alkylation step, the choice and amount of base, reaction temperature, and the stoichiometry of the reactants are critical. For the hydrolysis step, ensuring a sufficient amount of base and complete reaction monitoring are key. In the final workup, careful control of the pH during precipitation is crucial for maximizing the isolated yield.

Q4: What are the potential biological activities of this compound?

Benzimidazolone derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] They have been shown to inhibit various signaling pathways, such as the Raf/MEK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.[5] Some benzimidazole derivatives also act as inhibitors of the NOD2 signaling pathway, which is involved in inflammatory responses.[6] The specific biological targets of this compound may involve similar pathways.[7]

Experimental Protocols

Typical Two-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate

ParameterValue
Reactants 2-Hydroxybenzimidazole, Ethyl 4-bromobutanoate
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
Solvent Dimethylformamide (DMF) or Acetonitrile
Stoichiometry 1 equivalent of 2-hydroxybenzimidazole, 1.1 equivalents of ethyl 4-bromobutanoate, 2 equivalents of K₂CO₃
Temperature 80-100 °C
Reaction Time 12-24 hours (monitor by TLC)
Work-up Cool the reaction mixture, pour into ice water, filter the precipitate, wash with water, and dry.

Step 2: Synthesis of this compound

ParameterValue
Reactant Ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent Methanol or Ethanol/Water mixture
Stoichiometry 1 equivalent of ester, 2-3 equivalents of NaOH
Temperature Reflux
Reaction Time 1-2 hours (monitor by TLC)
Work-up Evaporate the alcohol, dissolve the residue in water, acidify to pH 1-2 with concentrated HCl, cool in an ice bath, filter the precipitate, wash with cold water, and dry.[3]
Purification Recrystallization from isopropanol.[3]

Visualizations

Logical Workflow for Synthesis Troubleshooting

G Troubleshooting Workflow for Synthesis cluster_0 Synthesis Step 1: N-Alkylation cluster_1 Synthesis Step 2: Hydrolysis cluster_2 Purification Issues Start Low Yield or Incomplete Reaction Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Low Temperature Start->Cause2 Start2 Incomplete Hydrolysis Solution1 Use Stronger Base (e.g., NaH) Cause1->Solution1 Solution2 Increase Temperature Cause2->Solution2 Cause3 Insufficient Base/Time Start2->Cause3 Cause4 Low Temperature Start2->Cause4 Start3 Low Purity Solution3 Add More Base / Increase Time Cause3->Solution3 Solution4 Ensure Reflux Cause4->Solution4 Solution5 Recrystallization (Isopropanol) Start3->Solution5

Caption: A flowchart for troubleshooting common issues in the synthesis.

Potential Signaling Pathways Inhibited by Benzimidazolone Derivatives

G Potential Signaling Pathways Targeted by Benzimidazolones cluster_0 Inflammatory Response cluster_1 Cell Proliferation & Survival Benzimidazolone Benzimidazolone Derivatives NOD2 NOD2 Pathway Benzimidazolone->NOD2 Inhibition Raf_MEK_ERK Raf/MEK/ERK Pathway Benzimidazolone->Raf_MEK_ERK Inhibition PI3K_AKT PI3K/AKT Pathway Benzimidazolone->PI3K_AKT Inhibition Inflammation Pro-inflammatory Cytokines NOD2->Inflammation Proliferation Cell Growth & Survival Raf_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Potential signaling pathways inhibited by benzimidazolone compounds.

References

Technical Support Center: Purification of Benzimidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the purification of benzimidazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is my benzimidazole carboxylic acid so poorly soluble in common organic solvents?

A1: Benzimidazole carboxylic acids often exhibit poor solubility due to their rigid, planar structure and strong intermolecular forces. The molecule possesses both a basic benzimidazole ring and an acidic carboxylic acid group, leading to strong hydrogen bonding and potential zwitterionic character, which favors the solid state. This amphoteric nature means solubility is highly dependent on pH.

Q2: What is the best general approach to purify these compounds?

A2: A combination of acid-base extraction followed by recrystallization is typically the most effective strategy. Acid-base extraction is excellent for removing neutral impurities by exploiting the compound's acidic and basic functional groups to move it between aqueous and organic phases.[1][2][3] Recrystallization is then used as a final step to remove closely related impurities and obtain a highly crystalline product.[4]

Q3: Can I use column chromatography to purify my benzimidazole carboxylic acid?

A3: While possible, column chromatography can be challenging. The high polarity and poor solubility of these compounds can lead to streaking and poor separation on standard silica gel. If chromatography is necessary, consider using a more polar stationary phase (like reverse-phase C18) or a modified mobile phase, such as dichloromethane/methanol with a small amount of acetic or formic acid to suppress ionization and improve peak shape.

Q4: My purified product is colored. What are the likely impurities?

A4: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material or from side reactions during synthesis.[5] Using purified starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize their formation.[6] Treatment of a solution of the product with a small amount of activated charcoal before the final recrystallization step can often remove these colored impurities.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem 1: Low Recovery After Recrystallization
  • Symptom: A very small amount of product is recovered after filtering the recrystallized solid.

  • Possible Cause 1: The chosen solvent is too good, meaning the compound remains significantly soluble even at low temperatures.

  • Solution 1:

    • Try to recover the dissolved product by evaporating a portion of the solvent from the filtrate and cooling again.

    • For future attempts, select a solvent system where the compound has high solubility at high temperatures but very low solubility at room temperature or below.[4]

    • Consider using an antisolvent crystallization technique. Dissolve the compound in a minimal amount of a "good" solvent (like DMSO or DMF) and then slowly add a "poor," miscible solvent (like water or diethyl ether) until turbidity is observed, then allow it to crystallize.[4]

  • Possible Cause 2: Too much solvent was used to dissolve the crude product.

  • Solution 2: Always use the minimum amount of hot solvent required to fully dissolve the crude material to ensure the solution is saturated upon cooling.[4]

Problem 2: The Product "Oils Out" or Precipitates as an Amorphous Solid During Recrystallization
  • Symptom: Instead of forming crystals, the product separates from the solution as a liquid (oiling out) or a non-crystalline powder. This often traps impurities.

  • Possible Cause 1: The solution is cooling too rapidly.

  • Solution 1: Ensure the hot, saturated solution cools slowly to room temperature. You can insulate the flask to slow the cooling rate. Do not place the flask directly in an ice bath until it has fully cooled to room temperature and crystal growth has begun.[4]

  • Possible Cause 2: The solution is supersaturated or contains significant impurities.

  • Solution 2:

    • Re-heat the mixture until the oil or amorphous solid redissolves.

    • Add a small amount of additional hot solvent.

    • If the problem persists, try a different solvent system. A slightly more polar solvent may help.

    • "Scratching" the inside of the flask with a glass rod at the solvent line can help initiate nucleation and promote proper crystal growth.

Problem 3: An Emulsion Forms During Acid-Base Extraction
  • Symptom: The aqueous and organic layers fail to separate cleanly in the separatory funnel, forming a stable emulsion at the interface.

  • Possible Cause: The presence of fine particulate matter or amphiphilic impurities. Vigorous shaking can also contribute.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion.

    • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool to remove particulates.

Data Presentation

The solubility of benzimidazole carboxylic acids is highly structure- and solvent-dependent. The following table provides an illustrative overview of solubility characteristics for this class of compounds.

Table 1: Illustrative Solubility of Benzimidazole Carboxylic Acids

Solvent ClassSpecific SolventsTypical SolubilityRationale for Use
Protic Solvents Water, Methanol, EthanolGenerally low, but increases significantly with acid or base.Can form hydrogen bonds with the imidazole and carboxylic acid groups.[4]
Aprotic Polar DMSO, DMFGenerally highGood solvents for dissolving the compound for reactions or antisolvent crystallization.
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateLow to moderateOften suitable as recrystallization solvents or as the "poor" solvent in an antisolvent system.[4]
Aprotic Nonpolar Toluene, HexanesVery low / InsolubleCan be used as antisolvents or for washing to remove nonpolar impurities.
Acids Acetic Acid, Formic AcidHighCan protonate the benzimidazole ring, leading to salt formation and increased solubility.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate a benzimidazole carboxylic acid from neutral organic impurities.

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate). If solubility is poor, a more polar solvent like THF may be required, or a co-solvent system.

  • Basification: Transfer the solution to a separatory funnel. Add 25 mL of a weak aqueous base (e.g., 1 M NaHCO₃ solution). Stopper the funnel and shake gently, venting frequently. The benzimidazole carboxylate salt will form and move into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer now contains neutral impurities.

  • Re-extraction: Add another 15 mL of 1 M NaHCO₃ to the separatory funnel, shake, and combine the aqueous layer with the first extract. This ensures complete extraction of the desired product.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 2 M HCl) dropwise while stirring until the solution is acidic (pH ~3-4, check with pH paper).[7] The neutral benzimidazole carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Purification by Recrystallization (Slow Cooling)

This protocol is for the final purification of the solid obtained from extraction or synthesis.

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your product. An ideal solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Placing it in an insulated container can promote slower cooling and the formation of larger, purer crystals.[4]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Workflow for Acid-Base Purification

AcidBaseWorkflow cluster_start Start cluster_extraction Extraction Step cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_end Final Product Crude Crude Product (in Organic Solvent) AddBase 1. Add Aqueous Base (e.g., NaHCO3) & Shake Crude->AddBase Separate 2. Separate Layers AddBase->Separate OrganicLayer Organic Layer: Neutral Impurities Separate->OrganicLayer Top Layer AqueousLayer Aqueous Layer: Product as Carboxylate Salt Separate->AqueousLayer Bottom Layer Evaporate Evaporate Solvent OrganicLayer->Evaporate Waste1 Discard Impurities Evaporate->Waste1 Acidify 3. Acidify with HCl (to pH 3-4) AqueousLayer->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter 4. Filter & Wash Solid Precipitate->Filter Pure Pure Benzimidazole Carboxylic Acid Filter->Pure note *Layer position depends on solvent density.

Caption: General workflow for purification via acid-base extraction.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered During Purification Recrystal Recrystallization Issue Start->Recrystal Extract Extraction Issue Start->Extract Purity Final Product Impure Start->Purity OilingOut Product Oils Out? Recrystal->OilingOut LowRecovery Low Recovery? Recrystal->LowRecovery Emulsion Emulsion Formed? Extract->Emulsion Colored Product is Colored? Purity->Colored Sol1 1. Cool solution slower 2. Add more solvent & retry 3. Change solvent system OilingOut->Sol1 Yes Sol2 1. Use less solvent initially 2. Evaporate some filtrate 3. Use an antisolvent LowRecovery->Sol2 Yes Sol3 1. Let stand longer 2. Add brine (sat. NaCl) 3. Filter through Celite Emulsion->Sol3 Yes Sol4 1. Treat with activated charcoal 2. Re-purify (extract or recrystallize) Colored->Sol4 Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Solubility issues of 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar molecule containing both a polar carboxylic acid group and a benzimidazole ring system. This structure suggests that its solubility will be highest in polar organic solvents and lower in non-polar solvents. A synthesis protocol for this compound mentions crystallization from isopropanol, indicating it has some solubility in this polar protic solvent.[1]

Q2: In which types of organic solvents is this compound likely to be most soluble?

A2: Based on its chemical structure, the compound is expected to be most soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like alcohols (e.g., methanol, ethanol, and isopropanol). Its solubility is expected to be limited in non-polar solvents such as hexanes and toluene.

Q3: How does temperature affect the solubility of this compound?

A3: Generally, the solubility of solid organic compounds in organic solvents increases with temperature. If you are facing difficulty dissolving the compound at room temperature, gentle heating may improve solubility. However, it is crucial to be mindful of potential degradation at elevated temperatures.

Q4: Can pH be adjusted to improve solubility in organic solvents?

A4: While pH is a primary factor for aqueous solubility of carboxylic acids, its effect in organic solvents is less direct. However, forming a salt by reacting the carboxylic acid with a base can significantly increase its polarity and may improve its solubility in certain polar organic solvents.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen organic solvent.

1. Solvent Selection:

  • Problem: The polarity of the solvent may not be suitable for the compound.

  • Solution: Switch to a more polar solvent. Refer to the table below for a list of recommended solvents. Polar aprotic solvents like DMSO and DMF are often good starting points for compounds with both hydrogen bond donors and acceptors.

2. Temperature:

  • Problem: The dissolution rate may be slow at room temperature, or the concentration may exceed the solubility limit.

  • Solution: Gently warm the solvent while stirring. Be cautious not to overheat, as this could lead to decomposition.

3. Mechanical Agitation:

  • Problem: The compound may be forming aggregates that are slow to break down.

  • Solution: Use sonication to break up solid particles and increase the surface area available for solvation. Vigorous stirring or vortexing can also be beneficial.

4. Co-solvent Systems:

  • Problem: A single solvent may not provide the optimal balance of polarity for dissolution.

  • Solution: Try a co-solvent system. For example, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can sometimes enhance solubility.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHigh polarity and ability to accept hydrogen bonds.
Dimethylformamide (DMF)HighHigh polarity and ability to accept hydrogen bonds.
AcetonitrileModeratePolar, but less so than DMSO or DMF.
Polar Protic MethanolModerate to HighCapable of hydrogen bonding with the carboxylic acid.
EthanolModerateCapable of hydrogen bonding.
IsopropanolModerateCrystallization from this solvent suggests moderate solubility.[1]
Non-Polar HexaneLowMismatch in polarity.
TolueneLowMismatch in polarity.
Chlorinated Dichloromethane (DCM)Low to ModerateModerate polarity.
ChloroformLow to ModerateModerate polarity.

Experimental Protocols

Protocol for Determining Qualitative Solubility
  • Add approximately 1-2 mg of this compound to a small vial.

  • Add 0.5 mL of the chosen organic solvent to the vial.

  • Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution. If the compound has completely dissolved, it is considered soluble. If solid remains, it is considered sparingly soluble or insoluble.

  • If the compound is insoluble at room temperature, gently heat the mixture to approximately 40-50°C and observe any changes in solubility.

Protocol for Determining Quantitative Solubility (Shake-Flask Method)
  • Add an excess amount of the compound to a known volume of the selected organic solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Calculate the solubility in units such as mg/mL or mol/L.

Visualizations

experimental_workflow start Start: Solubility Determination prepare Prepare Saturated Solution start->prepare Add excess solute to solvent equilibrate Equilibrate (e.g., 24h shaking) prepare->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate Centrifuge or filter analyze Analyze Supernatant (e.g., HPLC) separate->analyze calculate Calculate Solubility analyze->calculate end End: Quantitative Solubility Value calculate->end

Caption: Experimental workflow for quantitative solubility determination.

troubleshooting_guide start Compound Insoluble? solvent Change to a more polar solvent (e.g., DMSO)? start->solvent Yes heat Gently heat the mixture? solvent->heat No soluble Problem Solved solvent->soluble Yes sonicate Use sonication? heat->sonicate No heat->soluble Yes cosolvent Try a co-solvent system? sonicate->cosolvent No sonicate->soluble Yes cosolvent->soluble Yes insoluble Still Insoluble (Consider derivatization) cosolvent->insoluble No

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Ensuring the Stability of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This guide provides comprehensive support for preventing the degradation of benzimidazole compounds during storage and experimentation. Below, you will find answers to frequently asked questions, troubleshooting guides for common stability issues, detailed experimental protocols, and key stability data to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause benzimidazole compounds to degrade during storage?

A1: Benzimidazole compounds are susceptible to several environmental factors that can lead to chemical degradation. The most common pathways are:

  • Hydrolysis: The imidazole ring and associated functional groups can be susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions. For example, the anthelmintic albendazole can undergo hydrolysis of its carbamate group.[1]

  • Oxidation: The electron-rich benzimidazole ring is prone to oxidation, which can be accelerated by atmospheric oxygen, trace metals, or oxidizing agents.[2] This is a significant degradation route for many benzimidazoles.

  • Photolysis: Many benzimidazole derivatives are photosensitive and can degrade upon exposure to UV or even ambient light.[1] This can lead to complex reactions, including ring cleavage or dimerization.

Q2: What are the ideal storage conditions for solid benzimidazole compounds?

A2: To ensure long-term stability, solid benzimidazole compounds should be stored in a tightly sealed container in a cool, dry, and dark place.[3] An inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation. For sensitive compounds, storage at reduced temperatures (-20°C or -80°C) is advisable.[4][5]

Q3: My benzimidazole compound is in solution for an experiment. How can I minimize degradation?

A3: When in solution, benzimidazoles are generally less stable than in their solid form.[1] To minimize degradation:

  • Use freshly prepared solutions whenever possible.

  • Control the pH: The stability of benzimidazoles is often pH-dependent. For instance, omeprazole degrades rapidly in acidic conditions and is most stable at a high pH.

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]

  • Work under an inert atmosphere: Degas your solvents to remove dissolved oxygen.

  • Maintain low temperatures: If the experimental protocol allows, keeping solutions on ice or in a cold room can slow down degradation rates.

Q4: I see unexpected peaks in my HPLC chromatogram. Could this be due to degradation?

A4: Yes, the appearance of new, often more polar peaks in an HPLC chromatogram is a common indicator of compound degradation. Degradation products typically have different polarities than the parent compound, leading to different retention times. A stability-indicating HPLC method is designed to separate the intact parent compound from all potential degradation products.[6][7]

Q5: How do excipients in a formulation affect the stability of a benzimidazole compound?

A5: Excipients can have a significant impact on drug stability. Acidic excipients can accelerate the degradation of acid-labile benzimidazoles like omeprazole. Conversely, alkaline excipients can be used to create a stabilizing micro-environment. It is crucial to conduct drug-excipient compatibility studies during formulation development to ensure that the chosen excipients do not compromise the stability of the active pharmaceutical ingredient.

Troubleshooting Guides

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Issue: Inconsistent or lower-than-expected results in biological assays.

This is a common problem that can often be traced back to compound instability in the assay medium.

TroubleshootingWorkflow start Inconsistent In Vitro Results check_purity 1. Confirm Compound Purity & Identity (e.g., HPLC, LC-MS, NMR) start->check_purity check_solubility 2. Evaluate Solubility in Assay Medium check_purity->check_solubility If Pure assess_stability_buffer 3. Perform Stability Assessment in Assay Buffer (see Protocol 1) check_solubility->assess_stability_buffer If Soluble assess_stability_bio 4. Assess Stability in Presence of Cells / Microsomes assess_stability_buffer->assess_stability_bio If Stable in Buffer identify_degradants 5. Identify Degradation Products (LC-MS) assess_stability_buffer->identify_degradants If Unstable assess_stability_bio->identify_degradants If Unstable end_ok Consistent Results assess_stability_bio->end_ok If Stable optimize_conditions 6. Optimize Assay Conditions (e.g., lower temp, shorter incubation) identify_degradants->optimize_conditions modify_compound 7. Modify Compound or Formulation optimize_conditions->modify_compound If Unsuccessful optimize_conditions->end_ok If Successful

A logical workflow for troubleshooting assay instability issues.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound. The following tables summarize quantitative data from forced degradation studies on representative benzimidazole compounds.

Table 1: Forced Degradation of Albendazole

Stress ConditionDuration (hrs)Temperature (°C)% DegradationReference
0.1 M HCl (Acid)6606.13[8]
1 M HCl (Acid)--1.77
0.1 M NaOH (Base)660Significant[8]
1 M NaOH (Base)--1.47
3% H₂O₂ (Oxidative)660Significant[8]
Thermal-801.16
Photolytic6AmbientStable[8]

Table 2: Stability of Omeprazole in Solution at 25°C

pHHalf-life (t½)Degradation Rate Constant (k)Reference
5.043 minutes-
7.0~14 hours-
11.0~3 months (Maximum Stability)-

Experimental Protocols

Protocol 1: Stability Assessment by Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of a benzimidazole compound in a specific medium (e.g., storage solvent, assay buffer).

Objective: To quantify the amount of the parent benzimidazole compound remaining over time under specific conditions.

Materials:

  • Benzimidazole compound of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • HPLC-grade water

  • Buffers and reagents for mobile phase preparation (e.g., ammonium acetate, formic acid)

  • HPLC system with a UV or PDA detector

  • A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)[6]

Methodology:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

    • Column: A C18 column is a common starting point.[6]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.025 M ammonium acetate, pH 6.6) and an organic solvent (e.g., acetonitrile) is often effective.[9]

    • Flow Rate: Typically 1.0 - 1.2 mL/min.[6][9]

    • Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., 295 nm for Albendazole).[6]

  • Preparation of Test Solution: Prepare a solution of the benzimidazole compound in the desired medium (e.g., assay buffer) at a known concentration.

  • Time-Point Analysis:

    • Immediately after preparation (t=0), inject an aliquot of the test solution into the HPLC system to determine the initial concentration.

    • Incubate the remaining solution under the desired storage conditions (e.g., 37°C, protected from light).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench any reaction if necessary (e.g., by dilution with mobile phase or neutralization), and inject them into the HPLC system.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Plot the percentage of the parent compound remaining against time to determine the degradation kinetics.

Visualization of Degradation and Storage Logic

Common Degradation Pathways

The following diagram illustrates the main degradation pathways for a typical benzimidazole compound.

DegradationPathways parent Benzimidazole Compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) parent->hydrolysis oxidation Oxidation (O₂, Peroxides) parent->oxidation photolysis Photolysis (UV/Visible Light) parent->photolysis hydro_prod Ring-Opened or Functional Group Cleavage Products hydrolysis->hydro_prod ox_prod N-Oxides, Hydroxylated Species oxidation->ox_prod photo_prod Dimers, Isomers, or Cleavage Products photolysis->photo_prod

Primary degradation pathways for benzimidazole compounds.

Decision Tree for Selecting Storage Conditions

Use this decision tree to determine the appropriate storage conditions for your benzimidazole compound.

StorageDecisionTree start Select Storage Conditions is_solid Is the compound in solid form? start->is_solid solid_storage Store in a tightly sealed container. Protect from light and moisture. Store in a cool, dry place. is_solid->solid_storage Yes solution_storage Prepare solutions fresh. Protect from light (amber vials). Use degassed solvents. is_solid->solution_storage No is_sensitive Is the compound known to be highly sensitive (e.g., to oxidation/heat)? solid_storage->is_sensitive enhanced_solid_storage Store under inert atmosphere (N₂/Ar). Consider refrigerated (-20°C) or frozen (-80°C) storage. is_sensitive->enhanced_solid_storage Yes is_ph_sensitive Is the compound pH sensitive? solution_storage->is_ph_sensitive ph_control Buffer the solution to a pH of known maximum stability. is_ph_sensitive->ph_control Yes final_solution Store at low temperature (e.g., on ice or at 4°C) for the experiment's duration. is_ph_sensitive->final_solution No ph_control->final_solution

References

Technical Support Center: Optimizing One-Pot Synthesis of Butanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the one-pot synthesis of butanoic acid intermediates. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the one-pot synthesis of butanoic acid and its intermediates?

Common starting materials include 1-butene, butan-1-ol, butyraldehyde, and γ-butyrolactone.[1][2][3] The choice of precursor often depends on the desired intermediate and the overall synthetic strategy. For instance, butan-1-ol can be oxidized to form butanoic acid, while 1-butene can be converted via hydroboration-oxidation followed by oxidation.[2][3]

Q2: What are the most prevalent side reactions, and how can they be minimized?

A common side reaction is the isomerization of certain intermediates. For example, in the synthesis of 3-butenoic acid, isomerization to the more thermodynamically stable crotonic acid can occur, especially in the presence of bases or at elevated temperatures.[4] To minimize this, it is crucial to control the reaction temperature and avoid strongly alkaline conditions during the reaction or work-up.[4]

Q3: What types of catalysts are effective for butanoic acid synthesis?

A range of catalysts can be employed depending on the specific reaction. For the oxidation of butan-1-ol, oxidizing agents like potassium dichromate in a strong acid are used.[2] In esterification reactions to form butanoic acid esters (intermediates), catalysts such as sulfuric acid, strong ion-exchange resins (e.g., DOWEX 50WX8-400), or lipases can be effective.[5][6] For hydrogenation reactions of precursors like γ-butyrolactone, catalysts such as aFe-bM/carrier catalysts have been developed.[1]

Q4: How can I improve the yield of my one-pot synthesis?

To improve yields, consider the following:

  • Purity of Reagents: Ensure all starting materials, solvents, and reagents are pure and, if necessary, distilled or dried before use.[7]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[7][8]

  • Temperature Control: Maintain the optimal temperature throughout the reaction, as deviations can lead to side reactions or decomposition.[7]

  • Stoichiometry: Carefully control the molar ratios of reactants and catalysts. For instance, in the synthesis of butyl butyrate, an optimized reactant mole ratio of butanoic acid to butanol was found to be 1:1.6.[9]

Q5: What is a "telescoping synthesis" in the context of one-pot reactions?

A telescoping synthesis is a type of sequential one-pot reaction where reagents are added to the reactor one at a time without any work-up or purification of the intermediate products.[10] This strategy is highly efficient as it saves time and resources by avoiding lengthy separation processes.[10]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseSuggested Solution
Poor Quality of Reagents Ensure starting materials and solvents are pure and anhydrous if the reaction is moisture-sensitive.[7][8] Some reagents may need to be freshly prepared or purified before use.
Incorrect Reaction Temperature Verify that the reaction is being conducted at the optimal temperature. If no reaction is observed, consider carefully increasing the temperature.[7][8]
Inefficient Mixing Ensure that the reaction mixture is being stirred vigorously, especially in heterogeneous reactions, to ensure proper mixing of reactants and catalysts.[8]
Catalyst Inactivity The catalyst may have degraded. Use a fresh batch of catalyst. For some reactions, the catalyst amount may need to be optimized; try increasing the catalyst loading.[8]
Reaction Not Reaching Completion Monitor the reaction over a longer period. Some reactions are slow and require more time. Use TLC or another appropriate method to track the consumption of starting material.[7]

Problem: Presence of Significant Impurities in the Final Product

Possible CauseSuggested Solution
Side Reactions Review the reaction conditions. Elevated temperatures or incorrect pH can promote side reactions like isomerization.[4] Adjust conditions to favor the desired product formation.
Product Decomposition The product might be unstable under the reaction or work-up conditions.[11] This can occur if the reaction is left for too long.[8] Test the product's stability to the acidic or basic conditions used during work-up.[11]
Contamination from Glassware Ensure all glassware is thoroughly cleaned and dried before use to avoid introducing contaminants.[7]
Product Lost During Work-up The product may be water-soluble or volatile. Check the aqueous layer and the solvent from the rotovap trap if you cannot find your product after extraction.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing the synthesis of butanoic acid intermediates.

Table 1: Optimization of Butyl Butyrate Synthesis using Acid Ionic Liquid Catalyst [9]

ParameterOptimized ConditionResulting Yield
Reactant Mole Ratio (Butanoic Acid:Butanol)1:1.698.41%
Catalyst Amount (%wt to butanol)5%98.41%
Reaction Time2.5 hours98.41%
Reaction Temperature117°C98.41%

Table 2: Enzymatic Esterification of Butanol and Butyric Acid [12]

SubstrateConcentrationReaction TimeProduct (Butyl Butyrate) Concentration
Butyric Acid50-100 mM12 hours27 mM
1-Butanol150 mM12 hours45 mM
1-Butanol150 mM24 hours60 mM

Experimental Protocols

Protocol 1: Synthesis of Butanoic Acid by Oxidation of 1-Butanol

This protocol is based on the sulfochromic oxidation method.[13][14]

Materials:

  • Potassium dichromate (or Sodium dichromate)

  • Distilled water

  • Concentrated sulfuric acid (98%)

  • 1-Butanol

  • Saturated sodium chloride solution

  • Ethyl acetate

  • Sodium bicarbonate

Procedure:

  • Prepare the Oxidizing Agent: Dissolve 36 g of potassium dichromate in 120 mL of distilled water, with gentle heating if necessary.[13] Transfer the solution to the reaction flask and cool it in an ice bath.

  • Prepare the Reducing Solution: In a separate beaker, add 16 mL of water and cool it in an ice bath. Carefully and slowly add 27 mL of concentrated sulfuric acid.[13] Allow the mixture to cool. Once cool, add 15 mL of 1-butanol to the diluted acid.[13]

  • Reaction: Set up a reflux apparatus with the flask containing the oxidizing agent. Slowly add the 1-butanol/sulfuric acid mixture dropwise to the dichromate solution. The reaction is exothermic, and the color will change from orange to dark green/black.[14]

  • Distillation: After the addition is complete, heat the mixture to distill the product. Collect the distillate, which will contain butanoic acid and water.[13]

  • Extraction and Purification:

    • Transfer the distillate to a separatory funnel. The organic phase (butanoic acid) will float on top.

    • Wash the organic phase multiple times with a saturated sodium chloride solution to remove water.[13]

    • To remove acidic impurities, convert the butanoic acid to its sodium salt by adding sodium bicarbonate until effervescence ceases.[14]

    • Wash with ethyl acetate to remove organic impurities.[14]

    • Re-acidify the aqueous layer with 50% sulfuric acid to regenerate the butanoic acid.[14]

    • Extract the pure butanoic acid with ethyl acetate.

  • Final Purification: Remove the ethyl acetate via distillation to obtain the final butanoic acid product.[13]

Protocol 2: Synthesis of an Ester (e.g., Ethyl Butanoate) via Fischer Esterification [5]

Materials:

  • Butanoic acid

  • Ethanol

  • Concentrated sulfuric acid

  • Deionized water

Procedure:

  • Setup: Prepare a hot water bath and heat it to 80-95°C.[5]

  • Reactants: In a test tube or round-bottom flask, add 10 drops of butanoic acid and 20 drops of ethanol.[5]

  • Catalyst Addition: Carefully add 5 drops of concentrated sulfuric acid to the mixture.[5] Caution: Concentrated sulfuric acid is highly corrosive.

  • Reaction: Place the reaction vessel in the hot water bath for 15-20 minutes. Do not allow the mixture to boil dry.[5]

  • Isolation and Detection: After the reaction is complete, carefully remove the vessel from the heat. The characteristic fruity smell of the ester should be apparent. The product can be isolated by pouring the mixture into water and extracting with a suitable organic solvent.

Visualizations

experimental_workflow Experimental Workflow for One-Pot Synthesis start Start: Prepare Reactor reagents Add Starting Material(s) & Solvent start->reagents catalyst Introduce Catalyst reagents->catalyst reaction1 First Reaction Step (e.g., Oxidation) catalyst->reaction1 reagent2 Add Second Reagent (No Intermediate Work-up) reaction1->reagent2 reaction2 Second Reaction Step (e.g., Esterification) reagent2->reaction2 monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction2->monitoring workup Quench & Work-up monitoring->workup Reaction Complete purification Purification (Distillation, Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for a one-pot synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield problem Problem: Low Product Yield cause1 Cause: Impure Reagents problem->cause1 cause2 Cause: Incorrect Temperature problem->cause2 cause3 Cause: Catalyst Inactivity problem->cause3 solution1 Solution: Purify/Dry Reagents & Solvents cause1->solution1 solution2 Solution: Verify & Optimize Temperature cause2->solution2 solution3 Solution: Use Fresh Catalyst cause3->solution3

Caption: Logical flow from problem to solution for low yield.

reaction_mechanism Simplified Fischer Esterification Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Butanoic_Acid Butanoic Acid R-C(=O)OH Protonated_Acid Protonated Carbonyl R-C(=O⁺H)OH Butanoic_Acid->Protonated_Acid + H⁺ Alcohol Alcohol (H⁺ Catalyst) R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Ester Ester R-C(=O)OR' Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Water Water H₂O Tetrahedral_Intermediate->Water

Caption: Key steps in acid-catalyzed ester formation.

References

Troubleshooting unexpected side products in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of benzimidazole and its derivatives.

Troubleshooting Guide: Unexpected Side Products

This guide provides solutions to specific problems you may encounter during the synthesis of benzimidazoles, with a focus on the formation of unexpected side products.

Issue 1: Formation of a 1,2-disubstituted Benzimidazole Side Product

Question: I am trying to synthesize a 2-substituted benzimidazole, but I am observing a significant amount of a 1,2-disubstituted side product. How can I minimize its formation?

Answer: The formation of a 1,2-disubstituted benzimidazole is a common side reaction, often occurring when two molecules of an aldehyde react with one molecule of o-phenylenediamine.[1] Here are several strategies to improve the selectivity for the desired 2-substituted product:

  • Control Stoichiometry: Carefully control the molar ratio of your reactants. Using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde can favor the formation of the 2-substituted benzimidazole.[1]

  • Solvent Selection: The choice of solvent can significantly influence the reaction's selectivity. Non-polar solvents like toluene may favor the formation of 2-substituted benzimidazoles, whereas water-ethanol mixtures can sometimes lead to higher yields of the 1,2-disubstituted product.[1]

  • Catalyst Choice: The catalyst employed can play a crucial role in directing the reaction towards the desired product. Experimenting with different catalysts can help improve selectivity.[1]

  • Reaction Temperature: Adjusting the reaction temperature can also alter the product distribution. Some side reactions may be favored at higher temperatures.[2]

Troubleshooting Workflow for 1,2-disubstituted Side Product

start High Yield of 1,2-disubstituted Side Product Detected stoichiometry Adjust Stoichiometry (Use 1:1 or slight excess of o-phenylenediamine) start->stoichiometry solvent Optimize Solvent (Try non-polar solvents like toluene) stoichiometry->solvent catalyst Screen Different Catalysts solvent->catalyst temperature Modify Reaction Temperature catalyst->temperature end Improved Selectivity for 2-substituted Benzimidazole temperature->end benzimidazole Benzimidazole product N-Alkyl Benzimidazole benzimidazole->product N-Alkylation alkylating_agent Alkylating Agent (e.g., Alkyl Halide) alkylating_agent->product reactants o-phenylenediamine + Aldehyde/Carboxylic Acid schiff_base Schiff Base Intermediate reactants->schiff_base Condensation benzimidazole Benzimidazole schiff_base->benzimidazole Cyclization (-H2O)

References

Technical Support Center: Enhancing the Purity of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

This technical support resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems that may arise during the purification of this compound.

Q1: My crude product after synthesis is a brownish solid. What are the likely impurities?

A1: A brown coloration in the crude product often suggests the presence of colored byproducts. Potential impurities in the synthesis of this compound can include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include the ester precursor, ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate, or starting materials for its synthesis like 1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one and methyl-4-chlorobutyrate.[1]

  • Side-Reaction Products: N-alkylation of the benzimidazolone ring can sometimes lead to a lack of regioselectivity or over-alkylation, resulting in isomeric impurities or di-substituted products.

  • Condensation Products: Benzimidazole syntheses can sometimes generate colored condensation byproducts.

  • Residual Solvents and Reagents: Solvents like DMF or DMSO and reagents like potassium carbonate or sodium hydroxide may be present if not adequately removed.[1]

Q2: I performed a recrystallization, but the purity did not improve significantly. What went wrong?

A2: Several factors can lead to an unsuccessful recrystallization. Consider the following troubleshooting steps:

  • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Isopropanol has been reported as an effective recrystallization solvent for this compound.[2] If isopropanol is not effective, a different solvent or a co-solvent system may be necessary.

  • Amount of Solvent: Using too much solvent will result in low or no yield, as the compound will remain in the mother liquor. Conversely, using too little solvent may cause premature crystallization and trap impurities.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Insoluble Impurities: If there are insoluble impurities, a hot filtration step should be performed before cooling the solution.

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this:

  • Increase Solvent Volume: Add a small amount of hot solvent to the oiled-out mixture to ensure the compound is fully dissolved.

  • Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation.

  • Change Solvent System: Use a lower-boiling point solvent or a co-solvent system.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

Q4: What are the recommended methods for assessing the purity of the final product?

A4: The purity of this compound should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantitative purity analysis. While a specific method for this compound is not widely published, a good starting point would be a C18 column with a mobile phase consisting of an acetonitrile and water/buffer mixture.

  • Melting Point: A sharp melting point range close to the literature value (e.g., 185°C after recrystallization from isopropanol) is indicative of high purity.[2] Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Data Presentation: Purification Method Comparison

The following table summarizes the expected outcomes of different purification techniques for this compound.

Purification MethodTypical Purity of Crude Product (%)Expected Purity After Purification (%)Typical Yield (%)Notes
Recrystallization 85-95>9870-85Isopropanol is a reported effective solvent.[2] Yield can be optimized by minimizing the amount of hot solvent used.
Column Chromatography 85-95>9960-80Effective for removing closely related impurities. The yield may be lower due to product loss on the column.
One-Pot Synthesis & Precipitation N/A>97 (by HPLC)>95A specific patented method reports high purity and yield directly from the reaction mixture.[1]

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol

This protocol is based on a reported method for the purification of this compound.[2]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring and heating on a hot plate until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

This is a general protocol for the purification of a carboxylic acid-containing benzimidazolone derivative and may require optimization.

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is a suitable stationary phase.

    • Eluent System: A good starting point for eluent selection is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid. The optimal eluent ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.

    • Allow the silica to settle, and then add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dried sample-silica mixture to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the separation using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., Ester Precursor) Reaction Hydrolysis Reaction Start->Reaction Precipitation Acidification & Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Crude Crude Product Filtration->Crude Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Assessment (HPLC, MP, NMR) Pure->Analysis

Caption: Workflow for the synthesis and purification of the target compound.

Troubleshooting Recrystallization

cluster_solutions Troubleshooting Start Crude Product Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Form Cool->Crystals NoCrystals No Crystals Cool->NoCrystals Issue Oil Oils Out Cool->Oil Issue LowPurity Low Purity Crystals->LowPurity Issue Sol_NoCrystals Too much solvent? Evaporate some. Scratch flask. NoCrystals->Sol_NoCrystals Sol_Oil Cooling too fast? Reheat, add more solvent, cool slower. Oil->Sol_Oil Sol_LowPurity Cooling too fast? Inappropriate solvent? Redissolve and cool slower or choose new solvent. LowPurity->Sol_LowPurity

Caption: Troubleshooting common issues during recrystallization.

References

Technical Support Center: Overcoming Experimental Artifacts in Assays with Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating common experimental artifacts encountered when working with benzimidazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common experimental artifacts associated with benzimidazole derivatives?

A1: Benzimidazole derivatives are prone to two primary types of experimental artifacts:

  • Aggregation: Many benzimidazole compounds are hydrophobic and have a tendency to self-associate in aqueous solutions to form colloidal aggregates, especially at concentrations typically used in high-throughput screening (HTS).[1] These aggregates can non-specifically inhibit enzymes and disrupt protein-protein interactions, leading to false-positive results.[1]

  • Pan-Assay Interference Compounds (PAINS): The benzimidazole scaffold is a known PAINS substructure.[2][3] PAINS are compounds that appear as "hits" in many different assays due to non-specific interactions with assay components, such as reactivity with proteins, chelation of metal ions, or interference with detection technologies (e.g., fluorescence).[3][4]

Q2: My dose-response curve for a benzimidazole inhibitor is unusually steep. What could be the cause?

A2: A steep dose-response curve, often with a Hill slope significantly greater than 1, is a classic indicator of a promiscuous inhibitor, which may be due to compound aggregation.[1][5] Aggregators can sequester and denature the target protein in a cooperative manner, leading to a sharp drop in activity over a narrow concentration range.[6] This behavior is often not representative of a true 1:1 binding interaction with the target.

Q3: I'm observing a high background signal in my fluorescence-based assay when I add my benzimidazole compound. What's happening?

A3: High background in fluorescence-based assays can be caused by the intrinsic fluorescence of the benzimidazole derivative itself.[6] Many heterocyclic compounds, including benzimidazoles, can fluoresce, especially when excited with UV or near-UV light, which can interfere with the assay signal.[6] It is also possible that the compound is interfering with an enzyme used in the detection system (e.g., luciferase in a luminescence-based assay).[7]

Q4: How can I differentiate between a true hit and an experimental artifact?

A4: A combination of computational and experimental approaches is recommended. Computationally, you can check if your benzimidazole derivative contains known PAINS substructures using online tools. Experimentally, you should perform a series of counter-screens and orthogonal assays. These include testing for aggregation, assay technology interference, and off-target effects.[8]

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

  • Symptoms:

    • Steep dose-response curves.[1][5]

    • Irreproducible IC50 values.

    • Activity is sensitive to assay conditions (e.g., incubation time, enzyme concentration).

    • Bell-shaped dose-response curves at high concentrations.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting Compound Aggregation A Suspicion of Aggregation (Steep curve, irreproducible data) B Run AmpC β-Lactamase Assay (with and without detergent) A->B C Perform Dynamic Light Scattering (DLS) A->C D Activity Attenuated by Detergent? B->D E Particles Detected by DLS? C->E F Conclusion: Aggregation is Likely D->F Yes G Conclusion: Aggregation is Unlikely D->G No E->F Yes E->G No H Optimize Assay Conditions (Lower compound concentration, add detergent) F->H

    Caption: Workflow for investigating suspected compound aggregation.

Issue 2: Potential Off-Target Effects

  • Symptoms:

    • Unexpected cellular phenotype.

    • Toxicity in cell-based assays at concentrations where the primary target is not fully inhibited.

    • Activity against unrelated targets in counter-screens.

  • Troubleshooting Workflow:

    G cluster_1 Investigating Off-Target Effects A Suspicion of Off-Target Effects (Unexpected phenotype, cytotoxicity) B Perform Kinase Panel Screen A->B C Conduct Cellular Thermal Shift Assay (CETSA) A->C D Significant Inhibition of Other Kinases? B->D E Thermal Shift of Unintended Proteins? C->E F Conclusion: Off-Target Effects Confirmed D->F Yes G Conclusion: Off-Target Effects Not Detected D->G No E->F Yes E->G No H Further Investigate Specific Off-Targets and Structure-Activity Relationship (SAR) F->H

Quantitative Data Summary

Table 1: Physicochemical Properties of Common Benzimidazoles and their Propensity for Aggregation

CompoundMolecular Weight ( g/mol )LogPpKaPropensity for Aggregation
Benzimidazole118.141.35.5, 12.8Low
Albendazole265.332.74.27, 9.51Moderate to High
Mebendazole295.292.83Not AvailableModerate to High

Note: Higher LogP values are generally correlated with an increased tendency for aggregation. The pKa values indicate the ionization state of the molecule at different pH values, which can also influence aggregation.

Table 2: Example Off-Target Kinase Profile of a Benzimidazole-Based Inhibitor

Kinase TargetIC50 (nM)% Inhibition @ 1µMNotes
Primary Target (e.g., ROCK) <10 >95% Potent on-target activity
PKA>1000<20%High selectivity over PKA
CDK250060%Moderate off-target activity
Aurora A28.9>90%Significant off-target activity
Aurora B2.2>95%Potent off-target activity

This table illustrates a hypothetical kinase selectivity profile for a benzimidazole-based inhibitor. It is crucial to profile new compounds against a panel of kinases to understand their selectivity.

Experimental Protocols

Protocol 1: AmpC β-Lactamase Assay for Aggregation

This assay is a widely used counter-screen to identify aggregating compounds. Aggregators will non-specifically inhibit the AmpC β-lactamase enzyme, and this inhibition will be reversed by the addition of a detergent. [5]

  • Materials:

    • Recombinant E. coli AmpC β-lactamase

    • Nitrocefin (substrate)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • Triton X-100 (non-ionic detergent)

    • Test compound and controls (known aggregator and non-aggregator)

    • 384-well microplates

    • Plate reader capable of measuring absorbance at 482 nm

  • Methodology:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the test compound to wells in the absence and presence of 0.01% Triton X-100.

    • Add AmpC β-lactamase to all wells except the no-enzyme control.

    • Incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding nitrocefin.

    • Immediately monitor the change in absorbance at 482 nm over time.

    • Calculate the initial reaction rates and determine the % inhibition for each compound concentration.

    • Compare the IC50 values in the presence and absence of Triton X-100. A significant shift (e.g., >5-fold) in the IC50 value in the presence of detergent suggests aggregation. [5] Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a biophysical technique that measures the size distribution of particles in a solution. It can directly detect the formation of compound aggregates. [3]

  • Materials:

    • DLS instrument

    • Low-volume cuvettes

    • Assay buffer

    • Test compound

    • 0.22 µm syringe filters

  • Methodology:

    • Prepare solutions of the test compound in assay buffer at various concentrations, including concentrations at and above the expected IC50 value.

    • Filter all solutions through a 0.22 µm syringe filter to remove dust and large particles.

    • Equilibrate the DLS instrument to the desired temperature.

    • Measure the size distribution of the assay buffer alone as a baseline.

    • Measure the size distribution of each compound concentration.

    • Analyze the data for the appearance of particles in the size range of 50-1000 nm, which is indicative of compound aggregation. [9] Protocol 3: In Vitro Kinase Profiling for Off-Target Effects

This protocol provides a general framework for screening a benzimidazole derivative against a panel of kinases to determine its selectivity profile.

  • Materials:

    • A panel of purified recombinant kinases

    • Kinase-specific substrates

    • ATP

    • Kinase reaction buffer

    • A detection reagent (e.g., ADP-Glo™ from Promega)

    • Test compound

    • 384-well microplates

    • Luminescence plate reader

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the diluted test compound to the appropriate wells. Include no-compound (vehicle) and no-enzyme controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for each kinase for a specified time.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., by measuring ADP production with ADP-Glo™).

    • Calculate the percent inhibition for each kinase at a given compound concentration or determine the IC50 value for each inhibited kinase.

    • Analyze the data to identify any off-target kinase inhibition.

Signaling Pathway Diagram

Many benzimidazole derivatives have been developed as inhibitors of protein kinases involved in cancer signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Benzimidazole Benzimidazole Inhibitor Benzimidazole->EGFR Inhibits

Caption: A simplified diagram of the EGFR signaling pathway.

References

Technical Support Center: Stability of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in aqueous solutions?

A1: Based on its chemical structure, which includes a benzimidazolone ring and a butanoic acid side chain, potential stability issues in aqueous solutions may include:

  • Hydrolysis: The amide bond within the benzimidazolone ring could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Precipitation: The compound's solubility may be pH-dependent. The carboxylic acid moiety will be protonated at low pH, potentially reducing its aqueous solubility and causing precipitation.

  • Oxidative Degradation: While the core ring system is relatively stable, oxidative degradation can sometimes occur in the presence of oxidizing agents or under oxidative stress conditions.

  • Photodegradation: Exposure to UV or high-intensity light may induce degradation.

Q2: I am observing precipitation of the compound when preparing my aqueous solution. What could be the cause and how can I resolve it?

A2: Precipitation is likely due to the pH of your solution being near the isoelectric point of the compound or due to the use of a solvent in which the compound has low solubility. The carboxylic acid group on the butanoic acid side chain influences its solubility.

  • Troubleshooting Steps:

    • Adjust pH: Try adjusting the pH of your aqueous solution. Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, decreasing the pH significantly below the pKa of the carboxylic acid might also increase solubility depending on the overall charge of the molecule.

    • Use a Co-solvent: If pH adjustment is not sufficient or desirable for your experiment, consider using a water-miscible organic co-solvent such as DMSO, DMF, or ethanol to initially dissolve the compound before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: My analytical results show a decrease in the concentration of the parent compound over time, but I don't see any distinct degradation peaks in my chromatogram. What could be happening?

A3: This scenario can arise from several factors:

  • Formation of Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection.

  • Precipitation: The compound may be precipitating out of solution over time, leading to a lower measured concentration in the supernatant.

  • Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., glass or plastic vials).

  • Formation of Insoluble Degradants: The degradation products themselves might be insoluble and precipitate out of solution.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (MS) Detector: An MS detector can identify compounds that lack a UV chromophore.

    • Visually Inspect Samples: Check for any visible precipitate in your samples.

    • Use Low-Adsorption Vials: Consider using silanized or polypropylene vials to minimize adsorption.

    • Vary the Analytical Method: Try a different chromatographic column or mobile phase to ensure you are achieving adequate separation and that no peaks are co-eluting or being retained on the column.

Troubleshooting Guides

Guide 1: Inconsistent Results in pH Stability Studies
  • Issue: High variability in the measured concentration of this compound at a specific pH over replicate experiments.

  • Possible Causes & Solutions:

    • Inaccurate pH control: Ensure your buffers are accurately prepared and that the pH of the final solution containing the compound is verified.

    • Buffer catalysis: The buffer components themselves may be catalyzing the degradation. If possible, test the stability in different buffer systems at the same pH.

    • Incomplete dissolution: Ensure the compound is fully dissolved at the start of the experiment. Use of a co-solvent may be necessary.

    • Sample processing variability: Standardize your sample preparation and analysis workflow to minimize variability.

Guide 2: Unexpected Degradation Under Oxidative Stress
  • Issue: Significant degradation is observed when the compound is subjected to oxidative stress (e.g., exposure to hydrogen peroxide).

  • Possible Degradation Pathways: While specific degradation products are not documented, oxidative conditions can sometimes lead to reactions such as hydroxylation of the aromatic ring or cleavage of the side chain.

  • Experimental Approach to Identify Degradants:

    • LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry to separate and identify the masses of the degradation products.

    • Forced Degradation: Intentionally degrade a larger sample to generate sufficient quantities of the degradation products for isolation and structural elucidation by techniques like NMR.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study
  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, and 12). Common buffers include phosphate, acetate, and borate buffers.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration.

  • Sample Preparation: Dilute the stock solution with each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

  • Incubation: Store the prepared solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then weekly).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound remaining.

Protocol 2: Photostability Study
  • Sample Preparation: Prepare an aqueous solution of the compound at a known concentration.

  • Exposure: Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common exposure level is 1.2 million lux hours and 200 watt hours per square meter.

  • Dark Control: Simultaneously, store a control sample, protected from light, under the same temperature and humidity conditions.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation due to light.

Data Presentation

Table 1: Example Data Table for pH Stability of this compound at 40°C

Time (hours)% Remaining (pH 2)% Remaining (pH 7)% Remaining (pH 9)
0100.0100.0100.0
899.599.898.2
2498.799.695.1
4897.499.190.3
168 (1 week)95.298.582.4

Table 2: Example Data Table for Photostability of this compound

ConditionInitial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
Light Exposed100.285.714.5
Dark Control100.199.80.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution samples Prepare Test Solutions stock->samples buffers Prepare Aqueous Buffers buffers->samples ph pH 2, 7, 9 samples->ph temp 40°C / 60°C samples->temp light Photostability Chamber samples->light oxidation H2O2 Solution samples->oxidation sampling Sample at Time Points ph->sampling temp->sampling light->sampling oxidation->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: General workflow for forced degradation studies.

potential_degradation_pathway cluster_acid_base Acid/Base Hydrolysis cluster_oxidation Oxidation parent 4-(2-Oxo-2,3-dihydro-1H- benzo[d]imidazol-1-yl)butanoic acid hydrolyzed Ring-Opened Product parent->hydrolyzed H+ or OH- oxidized Hydroxylated or Side-Chain Cleavage Products parent->oxidized [O]

Caption: Potential degradation pathways for the target compound.

Technical Support Center: Method Refinement for Consistent Results in Biological Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their biological activity assays.

Frequently Asked Questions (FAQs)

Q1: My ELISA results show high variability between replicate wells. What are the common causes and solutions?

High variability in ELISA is a frequent issue that can often be traced back to procedural inconsistencies. Key factors include inaccurate pipetting, insufficient mixing of reagents, and uneven temperature across the plate during incubation.[1] "Edge effects," where wells on the perimeter of the plate show different results due to evaporation, can also contribute to variability. To address this, ensure your pipettes are calibrated, thoroughly mix all reagents before use, and allow plates and reagents to equilibrate to room temperature before starting the assay.[2] Using a plate sealer can also help minimize evaporation.[3]

Q2: I'm observing no signal or a very weak signal in my Western blot. What should I check first?

When faced with a weak or absent signal in a Western blot, the first step is to review the protocol and reagent preparation. Common culprits include issues with the primary or secondary antibodies (e.g., incorrect concentration, low affinity, or degradation), problems with the antigen (e.g., low abundance in the sample, degradation), or inefficient transfer of proteins from the gel to the membrane.[4][5][6] Additionally, ensure that the detection reagents have not expired and were prepared correctly.

Q3: What are the primary sources of variability in cell-based assays?

Variability in cell-based assays can be introduced at multiple stages. Key sources include inconsistencies in cell culture conditions such as cell density, passage number, and media composition. The handling of cells, including trypsinization timing and placement within the incubator, can also significantly impact results.[7] It is crucial to maintain consistent cell culture practices and to regularly check for contamination.

Q4: How does cell passage number affect experimental results?

Continuous passaging of cell lines can lead to significant changes in their characteristics over time, a phenomenon known as phenotypic drift.[8] High-passage cells may exhibit altered morphology, growth rates, protein expression, and responses to stimuli compared to low-passage cells.[9][10][11] This can lead to a lack of reproducibility in experimental results. It is recommended to use cells within a defined, low passage number range for your experiments and to regularly authenticate your cell lines.[12]

Q5: What is the "edge effect" in microplate assays and how can I minimize it?

The edge effect refers to the phenomenon where wells on the perimeter of a microplate show different results compared to the inner wells. This is primarily caused by increased evaporation from the outer wells, leading to changes in media concentration and temperature.[13] To minimize the edge effect, you can fill the outer wells with sterile liquid like media or PBS to create a humidity barrier.[13] Using low-evaporation lids or sealing tapes can also be effective.[14] Additionally, ensuring uniform temperature across the plate by properly equilibrating it before use can help.[13]

Troubleshooting Guides

ELISA: High Coefficient of Variation (CV)
Possible Cause Potential Solution Quantitative Recommendation
Inconsistent Pipetting Ensure proper pipetting technique. Use calibrated pipettes and be consistent with speed and angle. Avoid introducing air bubbles.[2]CV for duplicate samples should ideally be ≤ 20%.[2]
Improper Reagent Mixing Thoroughly mix all reagents before use by gentle vortexing or inversion.[3]-
Uneven Plate Washing Ensure all wells are washed equally and thoroughly. Use an automated plate washer if available and check for clogged ports.[1][2]-
Temperature Gradients Allow plates and reagents to equilibrate to room temperature before use. Avoid stacking plates during incubation.[1]-
Edge Effects Fill outer wells with sterile media or PBS. Use a plate sealer during incubations.[2]-
Western Blot: Weak or No Signal
Possible Cause Potential Solution Quantitative Recommendation
Low Target Protein Abundance Increase the amount of protein loaded per well. Consider enriching the target protein via immunoprecipitation.[4]Load 20-30 µg of total protein for whole-cell lysates.[15]
Inefficient Protein Transfer Verify transfer with a reversible stain like Ponceau S. Optimize transfer time and voltage, especially for high or low molecular weight proteins.[4]For high MW proteins, consider adding 0.01–0.05% SDS to the transfer buffer.[16]
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution.[17]-
Inactive Antibody Use fresh antibody dilutions for each experiment. Ensure proper antibody storage conditions. Confirm antibody activity with a positive control.[16]-
Insufficient Blocking Test different blocking buffers (e.g., 5% non-fat milk or 5% BSA in TBST).[6]Block for at least 1 hour at room temperature or overnight at 4°C.
Immunofluorescence: High Background
Possible Cause Potential Solution Quantitative Recommendation
Autofluorescence Check for autofluorescence in an unstained control sample. Use a mounting medium with an anti-fade agent.[18]-
Insufficient Blocking Increase the blocking time and/or use a different blocking agent (e.g., normal serum from the secondary antibody's host species).[18][19]Block for at least 1 hour.
High Antibody Concentration Titrate the primary and secondary antibody concentrations to determine the optimal dilution that provides a strong signal with low background.[20][21]-
Inadequate Washing Increase the number and duration of wash steps to remove unbound antibodies.[20]Wash at least 3 times for 5 minutes each between antibody incubations.[21]
Secondary Antibody Cross-Reactivity Run a control with only the secondary antibody to check for non-specific binding. Use a secondary antibody that has been pre-adsorbed against the species of your sample.-

Experimental Protocols

Standard Sandwich ELISA Protocol
  • Coating: Dilute the capture antibody in a suitable coating buffer (e.g., PBS, pH 7.4) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[22]

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[22]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[22]

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[22]

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme-Conjugated Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[13]

Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in an appropriate lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.[15]

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[24]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[24]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[25]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and incubate for the recommended time.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[26]

  • Compound Treatment: Add the test compounds at various concentrations and incubate for the desired exposure time.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[26]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[26]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[26]

  • Incubation: Incubate the plate at 37°C for 4 hours.[26]

  • Read Plate: Mix each sample by pipetting and measure the absorbance at 570 nm.[26]

Visualizations

Signaling Pathways

Receptor_Tyrosine_Kinase_Signaling Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruitment Ras Ras Adaptor->Ras Activation MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_Cascade Activation Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Gene Expression MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription activates Proliferation Cell Proliferation Transcription->Proliferation regulates Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bcl2_Family Bcl-2 Family (Bax/Bak) p53->Bcl2_Family Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ELISA_Troubleshooting_Workflow Start Inconsistent ELISA Results Check_Pipetting Review Pipetting Technique & Calibration Start->Check_Pipetting Check_Reagents Verify Reagent Preparation & Mixing Start->Check_Reagents Check_Washing Examine Plate Washing Procedure Start->Check_Washing Check_Incubation Confirm Incubation Time & Temperature Start->Check_Incubation Optimize Systematically Optimize Assay Parameters Check_Pipetting->Optimize Check_Reagents->Optimize Check_Washing->Optimize Check_Incubation->Optimize Consistent_Results Consistent Results Achieved Optimize->Consistent_Results Western_Blot_Troubleshooting_Flow Start Weak or No Signal in Western Blot Check_Protein Verify Protein Loading & Transfer Start->Check_Protein Check_Antibodies Assess Antibody Concentration & Activity Start->Check_Antibodies Check_Blocking Evaluate Blocking Efficiency Start->Check_Blocking Check_Detection Confirm Substrate & Imaging Settings Start->Check_Detection Optimize_Protocol Optimize Protocol Steps Check_Protein->Optimize_Protocol Check_Antibodies->Optimize_Protocol Check_Blocking->Optimize_Protocol Check_Detection->Optimize_Protocol Strong_Signal Strong, Specific Signal Obtained Optimize_Protocol->Strong_Signal

References

Validation & Comparative

Validating the Biological Target of Benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Due to their structural similarity to endogenous purine nucleotides, benzimidazole derivatives have been successfully developed as inhibitors for a variety of biological targets, playing crucial roles in anticancer, antimicrobial, and anti-inflammatory therapies.[1][2][3] Validating the specific biological target of a novel benzimidazole derivative is a critical step in the drug discovery pipeline, providing a clear mechanism of action and paving the way for further optimization.

This guide provides a comparative overview of common biological targets of benzimidazole derivatives, supported by experimental data for performance comparison. Detailed protocols for key validation experiments are provided to assist researchers in confirming target engagement and elucidating the mechanism of action of their compounds.

Comparative Analysis of Benzimidazole Derivatives

The efficacy of benzimidazole derivatives is often quantified by their inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd) against their intended biological target. Below are comparative tables summarizing the activities of various benzimidazole derivatives against three major classes of targets: protein kinases, tubulin, and poly (ADP-ribose) polymerase (PARP).

Protein Kinase Inhibitors

Benzimidazole-based compounds frequently act as ATP-competitive inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[4][5][6][7] Their dysregulation is a hallmark of many diseases, particularly cancer.[6]

Compound/DerivativeTarget KinaseIC50 / KiReference
Compound 23 CK1δ98.6 nM (IC50)[8]
Compound 15e RPS6KB1 (S6K1)19.8 nM (IC50)[9]
Compound 6b EGFRWT0.08 µM (IC50)[10]
Compound 6b EGFRT790M0.09 µM (IC50)[10]
Compound 4 EGFR0.55 µM (IC50)[11]
Compound 4 BRAFV600E1.70 µM (IC50)[11]
ABT-888 (Veliparib) PARP-15 nM (Ki)[12]
ABT-888 (Veliparib) PARP-25 nM (Ki)[12]
Tubulin Polymerization Inhibitors

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][13][14]

Compound/DerivativeTargetIC50 / KdReference
Compound 12b Tubulin50 nM (average IC50)[15][16][17]
Parbendazole Tubulin3 µM (IC50 for polymerization)[18]
Parbendazole Tubulin3.39 µM (Kd)[18]
Compound 7n Tubulin Polymerization5.05 µM (IC50)[19]
Compound 7n SK-Mel-28 cells2.55 µM (IC50)[19]
Compound 7u SK-Mel-28 cells17.89 µM (IC50)[19]
Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair. Inhibiting PARP in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, can lead to synthetic lethality.[1][18][20]

Compound/DerivativeTargetIC50 / KiReference
Rucaparib PARP-10.8 nM (IC50)[1]
Rucaparib PARP-20.5 nM (IC50)[1]
Rucaparib PARP-328 nM (IC50)[1]
Veliparib (ABT-888) PARP-15 nM (Ki)[12]
Veliparib (ABT-888) PARP-25 nM (Ki)[12]
Compound 6a PARP-1Significant Inhibition[21]
Compound 6b PARP-1Significant Inhibition[21]
Compound 8a PARP-1Significant Inhibition[21]

Experimental Protocols for Target Validation

Accurate and reproducible experimental validation is essential to confirm the biological target of a benzimidazole derivative. The following are detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.

Materials:

  • Purified protein kinase

  • Kinase substrate

  • Benzimidazole test compound

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the benzimidazole test compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • ATP Detection: Add the luminescence-based detection reagent (luciferase/luciferin mixture) to the wells. This reagent will produce a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity (light scattering).

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Benzimidazole test compound

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle, e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer. Prepare working solutions of GTP and serial dilutions of the test compound and controls.

  • Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution and the test compound at various concentrations.

  • Initiation: Initiate polymerization by adding GTP to all wells and immediately placing the plate in the spectrophotometer pre-heated to 37°C.

  • Measurement: Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the rate and extent of polymerization. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

PARP Inhibition Assay (Colorimetric)

This cell-free assay measures the activity of PARP-1 by detecting the incorporation of biotinylated ADP-ribose into histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Histone proteins

  • Biotinylated NAD+

  • Benzimidazole test compound

  • Assay buffer

  • Streptavidin-HRP

  • TMB substrate

  • 96-well plate coated with histones

  • Plate reader for absorbance measurement

Procedure:

  • Compound Preparation: Prepare serial dilutions of the benzimidazole test compound.

  • Reaction Setup: To the histone-coated wells, add the PARP-1 enzyme, activated DNA, and the test compound.

  • Initiation: Start the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate to allow for the PARP-catalyzed reaction.

  • Detection: Wash the wells and add Streptavidin-HRP, which will bind to the biotinylated ADP-ribose incorporated into the histones.

  • Signal Generation: After another wash step, add the TMB substrate. The HRP will catalyze a color change.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: A lower absorbance indicates inhibition of PARP-1 activity. Calculate the percentage of inhibition and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm target engagement in a cellular context based on the principle of ligand-induced thermal stabilization of the target protein.[1][4][13][20]

Materials:

  • Cell line expressing the target protein

  • Benzimidazole test compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • Thermal cycler or heating block

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the benzimidazole test compound or vehicle control for a defined period.

  • Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells (e.g., by freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the supernatant by Western blotting using a specific primary antibody.

  • Data Analysis: A shift in the melting curve (the temperature at which the protein denatures) in the presence of the compound indicates target engagement.

Visualizing the Validation Process and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

Target_Validation_Workflow cluster_Discovery Compound Discovery & Screening cluster_Validation Target Validation cluster_Mechanism Mechanism of Action Compound Benzimidazole Derivative Screening Phenotypic or Target-Based Screening Compound->Screening Hit Hit Compound Identified Screening->Hit Biochemical Biochemical Assays (e.g., Kinase, PARP) Hit->Biochemical Validate Target Interaction Biophysical Biophysical Assays (e.g., SPR, CETSA) Biochemical->Biophysical Cellular Cell-Based Assays (e.g., Proliferation, Apoptosis) Biophysical->Cellular Pathway Signaling Pathway Analysis Cellular->Pathway Elucidate Cellular Effects Animal In Vivo Animal Models Pathway->Animal

Caption: A generalized workflow for the validation of a biological target for a novel benzimidazole derivative.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Benzimidazole Kinase Inhibitor Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for benzimidazole kinase inhibitors.

References

Efficacy of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid derivatives vs. standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of novel 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid derivatives and their analogues against established standard drugs for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). The focus of this analysis is on the inhibition of the viral enzyme integrase, a critical component of the HIV-1 replication cycle.

Executive Summary

Recent research into benzimidazole-based compounds has identified promising candidates with anti-HIV-1 activity. Specifically, derivatives of 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid have demonstrated inhibitory effects on HIV-1 integrase. This guide presents a comparative analysis of the in vitro efficacy of these derivatives against standard-of-care integrase strand transfer inhibitors (INSTIs), including Raltegravir, Dolutegravir, and Bictegravir. The data herein is intended to inform further research and development in the pursuit of novel antiretroviral agents.

Efficacy of Benzimidazole Derivatives as Anti-HIV-1 Agents

A study on a series of novel 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives revealed their potential as inhibitors of HIV-1 replication. The antiviral activity of these compounds was evaluated in a cell-based single-cycle replication assay, with Raltegravir used as a positive control. The cytotoxicity of these derivatives was also assessed to determine their selectivity index.

Quantitative Data Summary

The following table summarizes the anti-HIV-1 activity (EC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) for the most potent benzimidazole derivatives from the study, compared to the standard drug Raltegravir.

Compound IDStructureEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
13g 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid4055013.75
13a 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid50>1000>20
13b 4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid60>1000>16.67
13e 4-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-oxobut-2-enoic acid7080011.43
Raltegravir Standard Integrase Inhibitor0.003-0.019>100>5263-33333

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀ and indicates the therapeutic window of the compound.

Comparison with Standard Integrase Inhibitors

The benzimidazole derivatives, while showing promising anti-HIV-1 activity, currently exhibit lower potency compared to the standard FDA-approved integrase inhibitors. The following table provides a comparative overview of the efficacy of these standard drugs.

Drug NameEC₅₀ (nM)Primary Resistance Mutations
Raltegravir 3 - 19Y143, Q148, N155
Elvitegravir 0.7 - 7E92, T66, Q148, N155
Dolutegravir 0.5 - 2.5R263K, G118R
Bictegravir 0.25 - 2.4None identified in treatment-naïve patients

Experimental Protocols

Anti-HIV-1 Single-Cycle Replication Assay

This assay is designed to quantify the antiviral activity of compounds by measuring the inhibition of a single round of HIV-1 replication.

  • Cell Preparation: HeLa cells are seeded in 96-well plates and cultured overnight.

  • Virus Production: Plasmids containing the HIV-1 genome with a reporter gene (e.g., luciferase) and a plasmid expressing the vesicular stomatitis virus glycoprotein (VSV-G) are co-transfected into HEK 293T cells to produce pseudotyped virions capable of a single round of infection.

  • Compound Treatment: The synthesized benzimidazole derivatives and control drugs are serially diluted and added to the HeLa cells.

  • Infection: The pseudotyped virions are added to the compound-treated cells.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.

  • Data Analysis: The reporter gene activity (e.g., luminescence) is measured, and the EC₅₀ value is calculated from the dose-response curve.

Cytotoxicity Assay (XTT)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells (e.g., HeLa) are seeded in a 96-well plate and incubated.

  • Compound Exposure: Various concentrations of the test compounds are added to the cells and incubated for a period equivalent to the antiviral assay.

  • XTT Reagent Addition: The XTT reagent, mixed with an electron coupling agent, is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, during which metabolically active cells reduce the yellow XTT to a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis: The CC₅₀ value is determined by plotting cell viability against the compound concentration.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the HIV-1 integrase inhibition pathway and the experimental workflows.

HIV_Integrase_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell vRNA Viral RNA vDNA Viral DNA vRNA->vDNA Reverse Transcription RT Reverse Transcriptase RT->vDNA IN Integrase Integration Integration IN->Integration Cell_Membrane vDNA->Integration Transport to Nucleus Provirus Provirus Integration->Provirus Strand Transfer Nucleus Nucleus IN_inhibitor Benzimidazole Derivative IN_inhibitor->Integration Inhibits

Caption: HIV-1 Integrase Inhibition Pathway.

Experimental_Workflow cluster_antiviral Anti-HIV-1 Assay cluster_cytotoxicity Cytotoxicity Assay (XTT) A1 Seed HeLa Cells A2 Add Benzimidazole Derivatives & Standard Drugs A1->A2 A3 Infect with Pseudotyped HIV-1 A2->A3 A4 Incubate (48h) A3->A4 A5 Measure Reporter Gene (Luminescence) A4->A5 A6 Calculate EC50 A5->A6 C1 Seed HeLa Cells C2 Add Benzimidazole Derivatives C1->C2 C3 Incubate C2->C3 C4 Add XTT Reagent C3->C4 C5 Incubate (2-4h) C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate CC50 C6->C7

Comparative Guide to the Cross-Reactivity of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents.[1] Its structural similarity to natural purine nucleobases allows it to interact with a wide array of biological targets, leading to its use in drugs from kinase inhibitors to anthelmintics and proton pump inhibitors (PPIs).[1][2] However, this versatility also predisposes benzimidazole derivatives to off-target interactions, or cross-reactivity, which can lead to unexpected side effects or beneficial polypharmacology.[1][3]

This guide provides a comparative analysis of the cross-reactivity profiles for different classes of benzimidazole compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: Benzimidazole-Based Kinase Inhibitors

Benzimidazole-based compounds are frequently developed as protein kinase inhibitors due to their ability to compete with ATP for binding in the kinase active site.[3] While some are designed for high selectivity, many exhibit multi-targeted activity.[3][4] Understanding this cross-reactivity is crucial for preclinical characterization.[5]

Data Presentation: Cross-Reactivity Profile of a Representative Kinase Inhibitor

To illustrate a typical cross-reactivity profile, we examine PF-670462, a potent inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[5] While selective, broader screening reveals significant off-target activity. The following table summarizes kinases inhibited by ≥90% at a 10 µM concentration of PF-670462, based on a KINOMEscan® analysis.[5]

Kinase FamilyKinase TargetInhibition at 10 µMTarget Type
CMGC CK1δ (CSNK1D) ≥90% Primary Target
CMGC CK1ε (CSNK1E) ≥90% Primary Target
CMGCDYRK1A≥90%Off-Target
CMGCDYRK1B≥90%Off-Target
CMGCGSK3A≥90%Off-Target
CMGCGSK3B≥90%Off-Target
CAMK CAMK1≥90%Off-Target
CAMKCAMK1D≥90%Off-Target
CAMKCAMK1G≥90%Off-Target
CAMKCAMK2A≥90%Off-Target
CAMKCAMK2B≥90%Off-Target
CAMKCAMK2D≥90%Off-Target
CAMKCAMK2G≥90%Off-Target
Note: This table is an illustrative subset of the 44 kinases inhibited ≥90% by 10 µM PF-670462.[5]
Signaling Pathway Affected by Off-Target Activity

The primary targets of PF-670462, CK1δ and CK1ε, are key regulators of the Wnt signaling pathway.[5] Inhibition of these kinases can lead to the stabilization and nuclear accumulation of β-catenin, activating Wnt target gene expression.[5] This demonstrates how off-target effects can have significant biological consequences.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3) Frizzled->Destruction_Complex Inhibits LRP5_6 LRP5/6 Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates and Translocates PF670462 PF-670462 (Benzimidazole Inhibitor) CK1 CK1δ/ε PF670462->CK1 Inhibits CK1->Destruction_Complex Activates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Wnt Wnt Wnt->Frizzled Binds

Simplified Wnt/β-catenin pathway showing inhibition by a benzimidazole compound.

Section 2: Benzimidazole Anthelmintics and Repurposed Derivatives

Benzimidazole anthelmintics, such as albendazole and mebendazole, exert their primary effect by inhibiting tubulin polymerization in parasites.[6][7] However, their interaction with mammalian tubulin and other targets has led to them being repurposed as anticancer agents.[7][8]

Data Presentation: Targets and Off-Targets of Benzimidazole Anthelmintics
CompoundPrimary TargetKnown Off-Targets / Cross-Reactivity EffectsTherapeutic Class
Albendazole Parasitic β-tubulinMammalian tubulin, VEGFR-2, p53 pathway activation.[7][9]Anthelmintic, Anticancer (repurposed)
Mebendazole Parasitic β-tubulinMammalian tubulin, Bcl-2 inhibition, suppression of tumor angiogenesis.[7][8]Anthelmintic, Anticancer (repurposed)
Fenbendazole Parasitic β-tubulinMammalian tubulin, Glycolysis inhibition (GLUT, HKII), p53 activation.[9]Anthelmintic (veterinary), Anticancer (repurposed)
Nocodazole Mammalian tubulinInduces G2/M cell cycle arrest.[7]Antineoplastic agent

These off-target effects, particularly the disruption of microtubules in cancer cells, are the basis for their investigation in oncology.[7] However, this cross-reactivity can also lead to adverse effects like bone marrow suppression and hepatotoxicity.[6][8]

Section 3: Benzimidazole-Based Proton Pump Inhibitors (PPIs)

PPIs, such as rabeprazole and lansoprazole, are prodrugs that are activated by acid to covalently inhibit the gastric H+,K+-ATPase, reducing stomach acid production.[10][11] Cross-reactivity in this class can refer to allergic reactions between structurally similar PPIs or off-target inhibition of other cellular machinery.[10]

  • Structural Cross-Reactivity : Allergic hypersensitivity can occur where a patient allergic to omeprazole may also react to esomeprazole and pantoprazole due to structural similarities, but not to the structurally distinct lansoprazole or rabeprazole.[10]

  • Off-Target Inhibition : PPIs have been found to inhibit vacuolar H+-ATPase (V-ATPase) in cancer cells and the renal organic cation transporter 2 (OCT2), which can enhance the efficacy and reduce the toxicity of certain chemotherapies.[12]

  • Antimicrobial Activity : Some PPIs, like lansoprazole, show selective activity against Helicobacter pylori, an effect independent of their proton pump inhibition.[13]

Section 4: Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for commonly used assays.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity and off-target effects of a new chemical entity.

G A Compound Synthesis (e.g., Benzimidazole Derivative) B Primary Target Assay (Determine On-Target Potency, e.g., IC50) A->B C Broad Panel Kinase Screen (e.g., KINOMEscan®) Identify initial off-targets B->C High Potency D Secondary Confirmatory Assays (Orthogonal biochemical or biophysical assays) C->D E Cell-Based Assays (Target engagement & phenotypic effects e.g., MTT, Apoptosis) D->E F In Vivo Toxicity & Efficacy Studies (Animal Models) E->F G Identify Potential Off-Target Liabilities and/or Polypharmacological Benefits F->G

Experimental workflow for kinase inhibitor profiling.
Protocol 1: KINOMEscan® Competition Binding Assay

This method is used for broad kinase profiling to identify off-target interactions.[5]

  • Principle : An in vitro competition binding assay that measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases. It is independent of ATP.[5]

  • Preparation : Kinases tagged with DNA are incubated with the immobilized ligand and the test compound (e.g., at a concentration of 10 µM).

  • Competition : The test compound competes with the immobilized ligand for the kinase's active site. A higher affinity of the test compound results in less kinase binding to the solid support.

  • Quantification : After incubation, unbound kinases are washed away. The amount of kinase captured on the solid support is quantified by eluting the DNA tag and measuring it via qPCR.

  • Data Analysis : Results are typically expressed as "% Inhibition" relative to a DMSO control. A low amount of qPCR signal indicates strong binding of the test compound and thus high inhibition.

Protocol 2: MTT Cell Viability Assay

This assay is commonly used to assess the cytotoxic effects of a compound on various cell lines, revealing potential off-target toxicities.[14]

  • Principle : Measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Cell Plating : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the benzimidazole compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (concentration at which 50% of cell growth is inhibited) can be determined by plotting viability against compound concentration.

Conclusion

The benzimidazole scaffold is a cornerstone of modern drug development, but its inherent ability to interact with multiple biological targets necessitates a thorough understanding of cross-reactivity.[1] As demonstrated with kinase inhibitors, anthelmintics, and PPIs, these off-target effects can range from adverse events to therapeutically beneficial polypharmacology. Comprehensive profiling using robust experimental workflows is therefore an indispensable part of the preclinical characterization of any novel benzimidazole compound.[1][5]

References

Comparative Guide to the Structure-Activity Relationship of Benzimidazole-1-Butanoic Acids and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzimidazole derivatives, with a focus on activities relevant to benzimidazole-1-butanoic acids, particularly their potential as anti-inflammatory agents and aldose reductase inhibitors. Due to a lack of extensive direct studies on benzimidazole-1-butanoic acids, this guide draws parallels from structurally related benzimidazole-carboxylic acids and other substituted benzimidazoles to infer potential SAR trends.

Anti-Inflammatory Activity

Benzimidazole derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key in the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core.

  • Substitution at N-1: The introduction of a butanoic acid chain at the N-1 position is anticipated to enhance water solubility and may provide a crucial binding interaction with target enzymes.

  • Substitution at C-2:

    • Aromatic/Heteroaromatic Rings: Substitution with various aryl or heteroaryl groups at the C-2 position generally leads to potent anti-inflammatory activity. The nature of the substituent on these rings plays a crucial role. For instance, electron-withdrawing groups on a C-2 phenyl ring can modulate activity.

    • Alkyl Chains: The length and branching of an alkyl chain at C-2 can influence lipophilicity and, consequently, cell permeability and activity.

  • Substitution on the Benzene Ring (C-4, C-5, C-6, C-7): Substitution on the benzo part of the benzimidazole ring with small, lipophilic groups can impact the overall electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Comparative Data for Benzimidazole Derivatives
Compound IDC-2 SubstituentBenzene Ring SubstituentIn Vitro AssayIC50 (µM)In Vivo Model% InhibitionReference
BIZ-4Substituted Phenyl-COX-1 & COX-2<1--[1]
BIZ-5Substituted Phenyl-COX-1 & COX-2<10--[1]
Compound 1cPhenyl---Carrageenan-induced paw edema54.6% at 50 mg/kg[2]
B24-Aminobenzoic acid-Luminol-enhanced chemiluminescenceLower than IbuprofenCarrageenan-induced paw edemaComparable to Diclofenac[2]
B44-Hydroxy-3-methoxy-phenyl-Luminol-enhanced chemiluminescenceLower than IbuprofenCarrageenan-induced paw edemaComparable to Diclofenac[2]

Aldose Reductase Inhibitory Activity

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for managing diabetic complications. Benzimidazole derivatives, particularly those with a carboxylic acid function, have emerged as potent aldose reductase inhibitors.

Structure-Activity Relationship (SAR) Insights

The SAR for aldose reductase inhibition by benzimidazole derivatives highlights the importance of an acidic moiety and specific substitutions.

  • Acidic Moiety: The butanoic acid side chain at N-1 provides the necessary acidic group to interact with the active site of aldose reductase.

  • Substitution at C-2:

    • Aromatic Groups: The presence of an aromatic ring at the C-2 position is often crucial for high potency. Substituents on this ring can fine-tune the electronic and steric properties for optimal binding.

    • Hydrophobicity (LogP) has shown a strong correlation with aldose reductase inhibition, with higher lipophilicity favoring lower IC₅₀ values. Conversely, increased polarity negatively influences potency[3].

  • Benzene Ring Substitution: Modifications on the benzimidazole's benzene ring can influence the overall physicochemical properties and contribute to the binding affinity.

Comparative Data for Benzimidazole-Based Aldose Reductase Inhibitors

The following table presents data on benzimidazole-based aldose reductase inhibitors, which can serve as a reference for designing potent benzimidazole-1-butanoic acid derivatives.

Compound IDC-2 SubstituentN-1 SubstituentIC50 (µM)Reference
CPD-33Thiosemicarbazone derivative-1.47[3]
CPD-11Thiosemicarbazone derivative-34.7[3]

Experimental Protocols

Synthesis of 2-Substituted Benzimidazoles

A general and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4]

Procedure:

  • A mixture of an appropriately substituted o-phenylenediamine (1 mmol) and a carboxylic acid (1.2 mmol) is heated in a solvent such as ethanol or in the presence of a catalyst like polyphosphoric acid (PPA).

  • The reaction mixture is refluxed for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is poured into ice-cold water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water).

To synthesize benzimidazole-1-butanoic acids, the N-alkylation of the synthesized 2-substituted benzimidazole with a suitable 4-halobutanoic acid ester would be the subsequent step, followed by hydrolysis of the ester.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[5][6][7]

Procedure:

  • Wistar albino rats are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the benzimidazole derivatives.

  • The test compounds and the standard drug are administered orally or intraperitoneally.

  • After a specific time (e.g., 30 or 60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Aldose Reductase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the aldose reductase enzyme.[8][9][10][11][12]

Procedure:

  • Enzyme Preparation: Aldose reductase can be partially purified from rat lenses or other tissues. The tissue is homogenized in a buffer, centrifuged, and the supernatant containing the enzyme is used for the assay.

  • Assay Mixture: The reaction mixture typically contains phosphate buffer (pH 6.2), NADPH, the enzyme preparation, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding the substrate, DL-glyceraldehyde.

  • Measurement: The activity of the enzyme is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

  • Calculation of Inhibition: The percentage inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate in its absence. The IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition, is then determined.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Benzimidazole-1-Butanoic Acid Derivatives Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification AR_Assay Aldose Reductase Inhibition Assay Purification->AR_Assay Test Compounds COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay Test Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis AR_Assay->SAR_Analysis IC50 Values COX_Assay->SAR_Analysis IC50 Values Edema_Model Carrageenan-Induced Paw Edema Model Lead_Optimization Lead Optimization Edema_Model->Lead_Optimization In Vivo Efficacy SAR_Analysis->Edema_Model Promising Compounds

Caption: Experimental workflow for the evaluation of benzimidazole-1-butanoic acids.

polyol_pathway cluster_enzyme Polyol Pathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Accumulation leads to Osmotic Stress SD Sorbitol Dehydrogenase (SD) Sorbitol->SD NAD+ -> NADH Fructose Fructose AR->Sorbitol SD->Fructose

Caption: The Polyol Pathway and the role of Aldose Reductase.

synthesis_scheme o-Phenylenediamine Benzimidazole o-Phenylenediamine->Benzimidazole + R-COOH (Heat, Acid Catalyst) Carboxylic Acid R-COOH Carboxylic Acid->Benzimidazole

Caption: General synthesis of 2-substituted benzimidazoles.

References

Benchmarking the Antimicrobial Activity of Novel Benzimidazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for new therapeutic agents, benzimidazole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the antimicrobial performance of recently developed benzimidazole derivatives, supported by experimental data from various studies.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of novel benzimidazole derivatives has been evaluated against a range of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various compounds. A lower MIC value signifies greater efficacy. The following tables summarize the MIC values of several novel benzimidazole derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal species.

Table 1: Antibacterial Activity of Novel Benzimidazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference DrugReference Drug MIC (µg/mL)Source
Compound 62a -2Linezolid8[1]
Compound 63a 16 (MRSA)>128Ampicillin4 (MRSA)[1]
Compound 63c 8>128Ampicillin4[1]
Compound 5a Moderate ActivityModerate ActivityAmoxicillinNot Specified[2]
Compound 5d -Moderate ActivityAmoxicillinNot Specified[2]
Compound 3c Promising Activity---[3]
Compound 3i ----[3]
Compound 3f 23Moderate ActivityCefixime29[4]
Compound 3p 23Moderate ActivityCefixime29[4]
Compound PS3 Equipotent PotentEquipotent PotentAmoxicillinNot Specified[5]

Note: MRSA indicates Methicillin-resistant Staphylococcus aureus. A '-' indicates data was not provided in the source.

Table 2: Antifungal Activity of Novel Benzimidazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference DrugReference Drug MIC (µg/mL)Source
Compound 5d Potent Activity-FluconazoleNot Specified[2]
Compound 3c Most Active Analog---[3]
Compound 3n -Highest Activity--[3]
Compound 77a 3.9-Ketoconazole7.8[1]
Compound 76a 0.0075 (µM/mL)-Fluconazole0.0075 (µM/mL)[1]
Compound 11 3-Fluconazole0.75[6]
Compound 12 12-Fluconazole0.75[6]
Compounds 3b, 3g, 3l, 3q 23-GriseofulvinNot Specified[4]
Compound PS3 Better Activity (at 100 µg/mL)Good Activity (at 100 µg/mL)GriseofulvinNot Specified[5]

Experimental Protocols

The antimicrobial activity data presented above were primarily generated using the following standard methodologies:

Two-Fold Serial Dilution Method (for MIC Determination)

This method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: The benzimidazole derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Agar Well Diffusion Method (for Screening)

This method is often used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are punched into the agar.

  • Application of Compound: A defined volume of the benzimidazole derivative solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4]

Mechanisms of Action & Signaling Pathways

Several benzimidazole derivatives exert their antimicrobial effects by targeting essential cellular processes in pathogens. Two prominent mechanisms include the inhibition of DNA gyrase in bacteria and the disruption of ergosterol biosynthesis in fungi.

Inhibition of Bacterial DNA Gyrase

DNA gyrase is a crucial bacterial enzyme involved in DNA replication, transcription, and repair.[1] Its inhibition leads to the disruption of these processes and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Benzimidazole Benzimidazole Derivative DNAGyrase DNA Gyrase (Subunit B) Benzimidazole->DNAGyrase Inhibits DNA_Replication DNA Replication & Transcription DNAGyrase->DNA_Replication Required for CellDeath Cell Death DNA_Replication->CellDeath Disruption leads to

Caption: Inhibition of bacterial DNA gyrase by benzimidazole derivatives.

Inhibition of Fungal Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The inhibition of its synthesis compromises membrane integrity, leading to fungal cell death.[1] The primary target for many antifungal benzimidazoles is the enzyme 14-α-demethylase (CYP51).[1][4]

Ergosterol_Biosynthesis_Inhibition cluster_fungus Fungal Cell Benzimidazole Benzimidazole Derivative CYP51 14-α-demethylase (CYP51) Benzimidazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Maintains CellDeath Cell Death CellMembrane->CellDeath Disruption leads to

Caption: Inhibition of fungal ergosterol biosynthesis pathway.

Experimental Workflow for Antimicrobial Susceptibility Testing

The general workflow for evaluating the antimicrobial activity of novel compounds is a multi-step process that ensures reliable and reproducible results.

Antimicrobial_Testing_Workflow cluster_workflow Experimental Workflow A Synthesis & Purification of Benzimidazole Derivatives C Antimicrobial Susceptibility Testing (e.g., Broth Dilution or Agar Diffusion) A->C B Preparation of Standardized Microbial Inoculum B->C D Incubation under Controlled Conditions C->D E Data Collection (MIC or Zone of Inhibition) D->E F Data Analysis & Comparison with Reference Drugs E->F

Caption: General workflow for antimicrobial susceptibility testing.

References

A Comparative Docking Analysis of Benzimidazolyl Diketo Acid Derivatives in the HIV Integrase Active Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel benzimidazolyl diketo acid derivatives as potential HIV-1 integrase inhibitors. The following sections detail their anti-HIV-1 activity, the experimental protocols used for their evaluation, and a computational analysis of their binding mode within the integrase active site. This information is intended to inform further drug design and development efforts targeting HIV-1 integrase.

Mechanism of Action: Targeting the HIV-1 Integrase

HIV-1 integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This process involves two key catalytic steps: 3'-processing and strand transfer. Diketo acid (DKA) derivatives are a well-established class of integrase strand transfer inhibitors (INSTIs). Their mechanism of action relies on the ability of the characteristic β-diketo acid moiety to chelate the two divalent magnesium ions (Mg²⁺) present in the enzyme's active site. This active site is characterized by a conserved DDE motif, comprising three acidic residues (Asp64, Asp116, and Glu152 in HIV-1 IN), which are essential for coordinating the magnesium ions and catalytic activity. By binding to these metal ions, the DKA derivatives effectively block the strand transfer step, thereby preventing the integration of the viral genome and halting viral replication.[1]

The benzimidazolyl diketo acid derivatives discussed herein were designed based on these established pharmacophoric features, incorporating a benzimidazole scaffold with various substitutions to explore the structure-activity relationship and optimize their antiviral potency.

Quantitative Analysis of Anti-HIV-1 Activity

A series of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives were synthesized and evaluated for their anti-HIV-1 activity in a cell-based assay. The results, including the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), are summarized in the table below. Raltegravir, a known integrase inhibitor, was used as a positive control.[1]

Compound IDR (Substituent on Benzyl Ring)EC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
13a H70>1000>14.2
13b 2-F908509.4
13c 3-F807008.7
13d 4-F6065010.8
13e 2-Cl858009.4
13f 3-Cl756008.0
13g 4-Cl4055013.7
13h 2-Br9090010.0
13i 4-Br5060012.0
13j 4-I6575011.5
13k 4-CH₃80>1000>12.5
13l 4-OCH₃85>1000>11.7
13m 4-NO₂>200>1000-
Raltegravir -0.05>100>2000

Experimental Protocols

Synthesis of Benzimidazolyl Diketo Acid Derivatives

The synthesis of the target compounds was achieved through a multi-step process. A key step involved the reaction of 1-(1-benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-one with diethyl oxalate in the presence of a base to form the corresponding ethyl 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-2,4-dioxobutanoate. This intermediate was then subjected to acidic hydrolysis to yield the final 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives. The various substituents on the benzyl ring were introduced by using the appropriately substituted benzyl bromide in the initial step of the synthesis.[1]

Anti-HIV-1 Activity Assay (Single-Cycle Replication Assay)

The anti-HIV-1 activity of the synthesized compounds was determined using a single-cycle replication assay. This assay involves the co-transfection of HEK 293T cells with three plasmids: one containing the HIV-1 genome with a mutation in the pol gene, a second expressing the reverse transcriptase and integrase proteins, and a third expressing the vesicular stomatitis virus G glycoprotein (VSV-G). This system produces virions that are capable of only a single round of replication.

The experimental workflow is as follows:

  • HEK 293T cells are seeded in 96-well plates.

  • The cells are then infected with the single-cycle replicable virions in the presence of varying concentrations of the test compounds.

  • After a set incubation period, the cells are lysed.

  • The activity of luciferase (encoded by the viral genome) is measured, which is proportional to the extent of viral replication.

  • The EC₅₀ values are calculated as the concentration of the compound that inhibits viral replication by 50%.[1]

Cytotoxicity Assay (XTT Assay)

The cytotoxicity of the compounds was evaluated using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. This colorimetric assay measures the metabolic activity of cells.

  • HeLa cells are seeded in 96-well plates.

  • The cells are incubated with various concentrations of the test compounds.

  • After the incubation period, the XTT reagent is added to the wells.

  • Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a formazan dye.

  • The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength.

  • The CC₅₀ values are determined as the concentration of the compound that reduces cell viability by 50%.[1]

Visualization of Docking Analysis and Experimental Workflow

To illustrate the computational and experimental procedures, the following diagrams are provided.

G cluster_0 Molecular Docking Workflow PDB HIV-1 Integrase Structure (PDB) Prep Prepare Protein and Ligand PDB->Prep Ligand Benzimidazolyl Diketo Acid Derivative Ligand->Prep Dock Perform Docking Simulation Prep->Dock Analyze Analyze Binding Interactions Dock->Analyze

Caption: A simplified workflow for the molecular docking analysis of benzimidazolyl diketo acid derivatives.

G cluster_1 Anti-HIV-1 Single-Cycle Replication Assay Seed Seed HEK 293T Cells Infect Infect with Virions + Test Compounds Seed->Infect Incubate Incubate Infect->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Calculate Calculate EC50 Measure->Calculate

Caption: The experimental workflow for the single-cycle anti-HIV-1 replication assay.

Binding Mode of Benzimidazolyl Diketo Acid Derivatives in the Integrase Active Site

A molecular docking study of the most potent compound, 13g (4-chloro derivative), was performed to elucidate its binding mode within the HIV-1 integrase active site. The analysis revealed that the diketo acid moiety of the compound chelates the two Mg²⁺ ions, forming crucial interactions with the catalytic triad residues Asp64, Asp116, and Glu152. The benzimidazole core and the 4-chlorobenzyl group occupy a hydrophobic pocket within the active site, further stabilizing the binding. This binding orientation is consistent with that of other known integrase inhibitors and supports the hypothesis that the anti-HIV-1 activity of these compounds is mediated through the inhibition of the integrase enzyme.[1]

G cluster_2 Inhibitor Binding in Integrase Active Site cluster_3 Integrase Active Site Inhibitor Benzimidazolyl Diketo Acid (e.g., Compound 13g) Mg1 Mg2+ Inhibitor->Mg1 Chelation Mg2 Mg2+ Inhibitor->Mg2 Chelation DDE DDE Motif (Asp64, Asp116, Glu152) Mg1->DDE Coordination Mg2->DDE Coordination

Caption: Schematic of the interaction between the inhibitor and the integrase active site.

Conclusion and Future Directions

The presented data demonstrates that 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives are a promising class of anti-HIV-1 agents. The structure-activity relationship study reveals that the nature and position of the substituent on the benzyl ring significantly influence the antiviral activity, with the 4-chloro derivative 13g exhibiting the highest potency in this series.[1] The docking analysis provides a rational basis for their mechanism of action, targeting the HIV-1 integrase active site.

Further optimization of this scaffold could lead to the development of more potent and selective HIV-1 integrase inhibitors. Future studies should focus on obtaining direct enzymatic inhibition data (IC₅₀ values) to confirm the mechanism of action and to allow for a more direct comparison with other integrase inhibitors. Additionally, exploring a wider range of substitutions on both the benzimidazole and the benzyl rings may lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

References

A Comparative Guide to In Vivo Validation of S1P1 Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of various Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, a class of molecules critical in the development of therapies for autoimmune diseases. By modulating the S1P1 receptor, these agonists can sequester lymphocytes in lymphoid organs, preventing their infiltration into sites of inflammation. This guide presents supporting experimental data from key preclinical models, details the methodologies for these experiments, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Comparison of S1P1 Receptor Agonists

The following tables summarize the in vivo efficacy of several S1P1 receptor agonists in two standard preclinical models: lymphocyte sequestration and collagen-induced arthritis (CIA).

Table 1: In Vivo Efficacy in Lymphocyte Sequestration

CompoundAnimal ModelDoseKey Findings
Fingolimod (FTY720) Mouse0.2 mg/kg (i.p.)Induces sustained maximal lymphopenia for 48 hours.[1]
Mouse0.3 mg/kg (oral)Significantly inhibits the development of Experimental Autoimmune Encephalomyelitis (EAE) and prevents infiltration of Th1 and Th17 cells into the CNS.[2]
SEW2871 MouseNot SpecifiedA selective S1P1 agonist that also inhibits EAE development.[2]
CYM-5442 Mouse10 mg/kgInduces short-term lymphocyte sequestration with recovery by 24 hours.[1]
Compound 19 MouseNot SpecifiedEffectively reduces the number of blood lymphocytes.[3]
Compound 20 Rat0.1 mg/kg (oral)Induces full lymphopenia that is reversible within 24 hours.[4]
IMMH001 Rat0.3, 0.6, 1.2, 2.4 mg/kg (oral)Renders peripheral blood lymphocytes insensitive to egress signals from secondary lymphoid organs.

Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model

CompoundAnimal ModelDoseKey Findings
Fingolimod (FTY720) Rat1 mg/kg (oral, daily)Significantly inhibits the progression of rheumatoid arthritis (RA) and associated histological changes.
Compound 20 Rat3 mg/kg (oral)Shows a clear dose-dependent reduction of paw volume with efficacy similar to Fingolimod.[4]
IMMH001 Rat0.3, 0.6, 1.2, 2.4 mg/kg (oral, daily)Significantly inhibits the progression of RA, hind paw swelling, and reduces the arthritic index and pathological score.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the S1P1 receptor signaling pathway and a typical experimental workflow for evaluating S1P1 receptor agonists in vivo.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P_Agonist S1P1 Agonist S1P1_Receptor S1P1 Receptor S1P_Agonist->S1P1_Receptor Binds G_protein Gαi/o S1P1_Receptor->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK G_protein->Ras_Raf_MEK_ERK Rac Rac G_protein->Rac cAMP ↓ cAMP G_protein->cAMP Cellular_Response Cellular Response (e.g., Lymphocyte Sequestration) PLC->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response Ras_Raf_MEK_ERK->Cellular_Response Rac->Cellular_Response

Caption: S1P1 Receptor Signaling Pathway.

In_Vivo_Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Disease_Induction Induce Disease Model (e.g., CIA, EAE) Animal_Model->Disease_Induction Compound_Admin Administer S1P1 Agonist (Vehicle Control) Disease_Induction->Compound_Admin Lymphocyte_Count Peripheral Blood Lymphocyte Counting Compound_Admin->Lymphocyte_Count Clinical_Scoring Clinical Scoring of Disease (e.g., Paw Swelling, Paralysis) Compound_Admin->Clinical_Scoring Data_Analysis Statistical Analysis and Comparison Lymphocyte_Count->Data_Analysis Histopathology Histopathological Analysis of Tissues Clinical_Scoring->Histopathology Cytokine_Analysis Cytokine/Chemokine Analysis Clinical_Scoring->Cytokine_Analysis Clinical_Scoring->Data_Analysis Histopathology->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: In Vivo Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo assays used to evaluate S1P1 receptor agonist activity.

Peripheral Blood Lymphocyte Count (Lymphopenia Assay)
  • Objective: To quantify the reduction in circulating lymphocytes following the administration of an S1P1 receptor agonist.

  • Animal Model: C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats.[5]

  • Compound Administration:

    • Fingolimod (FTY720): Administered via oral gavage at a dose of 0.1-1 mg/kg daily.[5]

    • Test Compounds: Administered orally or via intraperitoneal (i.p.) injection at various doses. A vehicle control group should be included.

  • Blood Collection:

    • Blood samples are collected from the tail vein or retro-orbital sinus at specified time points post-administration (e.g., 3, 24, 48 hours).[1]

  • Lymphocyte Counting:

    • Whole blood is analyzed using an automated hematology analyzer or by flow cytometry.

    • For flow cytometry, blood cells are stained with fluorescently labeled antibodies specific for T-cells (e.g., anti-CD4, anti-CD8) and B-cells (e.g., anti-B220).

    • The absolute number of lymphocytes per microliter of blood is calculated.

  • Data Analysis:

    • The percentage reduction in lymphocyte count is calculated relative to the vehicle-treated control group.

    • The dose-response relationship can be analyzed to determine the EC50 (the concentration of a drug that gives a half-maximal response).

Collagen-Induced Arthritis (CIA) in Rodents
  • Objective: To evaluate the therapeutic efficacy of an S1P1 receptor agonist in a model of rheumatoid arthritis.

  • Animal Model: DBA/1 mice or Sprague-Dawley rats.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Animals are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[6]

    • Booster Immunization (Day 7 or 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[6][7]

  • Compound Administration:

    • Daily oral administration of the S1P1 agonist (e.g., Fingolimod at 1 mg/kg) is initiated on the day of the first collagen injection or after the onset of clinical signs.[6] A vehicle control group is included.

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in each paw is scored daily or every other day based on a scale that assesses erythema and swelling.

    • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

    • Histopathology: At the end of the study, joints are collected, fixed, and sectioned. Slides are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

  • Data Analysis:

    • The mean arthritis score and paw swelling are compared between the treatment and vehicle control groups.

    • Histopathological scores are used to quantify the degree of joint damage.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice
  • Objective: To assess the efficacy of an S1P1 receptor agonist in a preclinical model of multiple sclerosis.

  • Animal Model: C57BL/6 or SJL mice.[8]

  • Induction of EAE:

    • Mice are immunized subcutaneously with an emulsion of a myelin-specific peptide (e.g., MOG35-55 for C57BL/6 mice or PLP139-151 for SJL mice) and Complete Freund's Adjuvant (CFA).[1][8]

    • Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.

  • Compound Administration:

    • Daily treatment with the S1P1 agonist (e.g., Fingolimod at 0.3 mg/kg, orally) is typically initiated at the onset of clinical signs.[2] A vehicle control group is included.

  • Assessment of EAE:

    • Clinical Scoring: Mice are scored daily for clinical signs of paralysis using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

    • CNS Infiltration: At the end of the study, the brain and spinal cord are harvested, and infiltrating immune cells are isolated and analyzed by flow cytometry for different T-cell subsets (e.g., Th1, Th17).[2]

    • Histopathology: CNS tissue is sectioned and stained to assess inflammation and demyelination.

  • Data Analysis:

    • The mean clinical score is compared between treated and control groups over time.

    • The number and phenotype of infiltrating immune cells in the CNS are quantified.

    • The extent of demyelination and inflammation is scored based on histological analysis.

References

Decoding the Mechanisms of NLRP3 Inflammasome Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of NLRP3 inflammasome inhibitors, understanding their precise mechanism of action is paramount for advancing therapeutic strategies. This guide provides an objective comparison of leading inhibitors, supported by experimental data and detailed protocols to facilitate the confirmation of their mechanisms.

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a host of inflammatory diseases, making it a key therapeutic target. A variety of small molecule inhibitors have been developed to modulate its activity, each with a distinct mode of action. This guide delves into the mechanisms of four prominent NLRP3 inhibitors: MCC950, Oridonin, Dapansutrile, and Inzomelid.

Comparative Analysis of Inhibitor Potency

The efficacy of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which varies depending on the cell type, the stimulus used to activate the inflammasome, and the specific endpoint measured. The following table summarizes the reported IC50 values for the selected inhibitors, providing a snapshot of their comparative potency.

InhibitorCell TypeStimulusEndpointIC50 ValueReference(s)
MCC950 BMDMsATPIL-1β Release7.5 nM[1]
THP-1 (undifferentiated)NigericinASC Speck Formation3 nM[2]
THP-1 (differentiated)NigericinIL-1β Release4 nM[2]
THP-1LPS + NigericinIL-1β Release14.3 nM[3]
Human MonocytesLPS + NigericinIL-1β Release530 nM[4]
Oridonin Mouse BMDMsLPS + NigericinIL-1β Secretion780.4 nM[5]
Dapansutrile (OLT1177) J774 Macrophages-IL-1β and IL-18 Release1 nM[1]
Inzomelid (Emlenoflast, MCC7840) --NLRP3 Inflammasome<100 nM[6]

BMDMs: Bone Marrow-Derived Macrophages; THP-1: Human monocytic cell line; J774: Mouse macrophage cell line; LPS: Lipopolysaccharide; ATP: Adenosine triphosphate; Nigericin: A microbial toxin that activates NLRP3.

Unraveling the Mechanisms: Points of Intervention

NLRP3 inflammasome activation is a tightly regulated multi-step process, offering several points for therapeutic intervention. The inhibitors discussed here target different stages of this pathway.

NLRP3_Pathway cluster_upstream Upstream Events cluster_nlrp3 NLRP3 Inflammasome Core cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Intervention Points PAMPs_DAMPs PAMPs/DAMPs K_efflux K+ Efflux PAMPs_DAMPs->K_efflux activate ROS_production Mitochondrial ROS Production PAMPs_DAMPs->ROS_production activate NLRP3 NLRP3 K_efflux->NLRP3 activates ROS_production->NLRP3 activates ASC ASC NLRP3->ASC recruits (Oligomerization) NEK7 NEK7 NEK7->NLRP3 binds to Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis MCC950_Inzomelid MCC950, Inzomelid MCC950_Inzomelid->NLRP3 inhibit ATPase activity Oridonin Oridonin Oridonin->NEK7 blocks interaction with NLRP3 Dapansutrile Dapansutrile Dapansutrile->ASC inhibits oligomerization

Figure 1: NLRP3 Inflammasome Signaling Pathway and Inhibitor Targets. This diagram illustrates the key steps in NLRP3 inflammasome activation and the specific points of intervention for MCC950, Inzomelid, Oridonin, and Dapansutrile.

  • MCC950 and Inzomelid: These diarylsulfonylurea-containing compounds are highly specific and potent NLRP3 inhibitors. They directly bind to the NACHT domain of NLRP3, inhibiting its ATPase activity. This prevents the conformational changes required for inflammasome assembly and subsequent activation.[6][7] Their action is independent of upstream events like potassium efflux or ROS production.[7]

  • Oridonin: This natural product covalently binds to a specific cysteine residue (Cys279) within the NACHT domain of NLRP3.[5] This modification sterically hinders the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation, thereby preventing the assembly of the functional inflammasome complex.[5]

  • Dapansutrile (OLT1177): This β-sulfonyl nitrile compound also directly targets the NLRP3 protein. It inhibits the ATPase activity of NLRP3 and blocks the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[7][8] This prevents the crucial step of ASC oligomerization, which is necessary for the recruitment and activation of pro-caspase-1.[7]

Experimental Protocols for Mechanism-of-Action Studies

Confirming the specific mechanism of an NLRP3 inhibitor requires a series of well-defined cellular and biochemical assays. The following protocols outline key experiments to dissect the inhibitory action at different stages of the inflammasome cascade.

Experimental_Workflow cluster_assays 5. Downstream Assays Cell_Culture 1. Cell Culture (e.g., BMDMs, THP-1) Priming 2. Priming (e.g., LPS) Cell_Culture->Priming Inhibitor_Treatment 3. Inhibitor Treatment Priming->Inhibitor_Treatment Activation 4. NLRP3 Activation (e.g., ATP, Nigericin) Inhibitor_Treatment->Activation IL1b_ELISA IL-1β ELISA Activation->IL1b_ELISA Caspase1_Assay Caspase-1 Activity Assay Activation->Caspase1_Assay ASC_Oligomerization ASC Oligomerization (Western Blot) Activation->ASC_Oligomerization

Figure 2: Experimental Workflow for Evaluating NLRP3 Inhibitors. This flowchart outlines the key steps for assessing the efficacy and mechanism of action of NLRP3 inflammasome inhibitors in a cell-based model.

IL-1β Secretion Assay (ELISA)

This assay quantifies the release of mature IL-1β, a primary downstream product of NLRP3 inflammasome activation. A reduction in IL-1β secretion in the presence of an inhibitor is a key indicator of its efficacy.

Protocol:

  • Cell Seeding and Priming: Seed macrophages (e.g., BMDMs or PMA-differentiated THP-1 cells) in a 96-well plate. Prime the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[2]

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor for 30-60 minutes.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours.[2][4]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[9][10]

Caspase-1 Activity Assay

This assay measures the enzymatic activity of cleaved caspase-1, the protease responsible for maturing pro-IL-1β and pro-IL-18.

Protocol:

  • Cell Treatment: Treat primed macrophages with the inhibitor and NLRP3 activator as described in the IL-1β secretion assay.

  • Cell Lysis: Lyse the cells using a specific lysis buffer provided in a caspase-1 activity assay kit.

  • Fluorometric Assay: Add a fluorogenic caspase-1 substrate (e.g., YVAD-AFC) to the cell lysates.[11] Cleavage of the substrate by active caspase-1 releases a fluorescent molecule (AFC), which can be measured using a fluorometer (Ex/Em = 400/505 nm). The fluorescence intensity is directly proportional to the caspase-1 activity.

ASC Oligomerization Assay (Western Blot)

This assay visualizes the formation of large ASC specks or oligomers, a hallmark of inflammasome assembly. Inhibition of ASC oligomerization indicates that the compound acts at or upstream of this step.

Protocol:

  • Cell Treatment: Treat primed macrophages with the inhibitor and NLRP3 activator.

  • Cell Lysis and Fractionation: Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100). Centrifuge the lysate to separate the soluble fraction from the insoluble pellet containing the large ASC oligomers.[12][13]

  • Cross-linking: Resuspend the insoluble pellet and treat with a cross-linking agent (e.g., DSS) to stabilize the ASC oligomers.[12]

  • Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-ASC antibody to visualize the ASC monomers and oligomers. A reduction in the high-molecular-weight oligomeric bands in the inhibitor-treated samples indicates inhibition of inflammasome assembly.[12][13]

Conclusion

The confirmation of an NLRP3 inflammasome inhibitor's mechanism of action is a critical step in its development as a therapeutic agent. By employing a combination of quantitative assays to measure downstream effects and specific biochemical assays to pinpoint the molecular target, researchers can build a comprehensive understanding of how these compounds function. The data and protocols presented in this guide offer a framework for the objective comparison and validation of novel and existing NLRP3 inhibitors, ultimately accelerating the development of targeted therapies for a wide range of inflammatory diseases.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Hazard Assessment

Key Potential Hazards:

  • Skin and Eye Irritation/Damage: Butyric acid is known to cause severe skin burns and eye damage.[1][2]

  • Acute Toxicity: Related benzimidazole compounds may be harmful if swallowed, in contact with skin, or inhaled.[3]

  • Aquatic Toxicity: Some related compounds are harmful to aquatic life.[4]

Due to these potential hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer Safety glasses with side-shields or gogglesChemical-resistant gloves (e.g., nitrile)Fully buttoned lab coatUse in a chemical fume hood or well-ventilated area.[5]
Dissolving Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Lab coatUse in a chemical fume hood.[5]
Waste Disposal Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Lab coatUse in a well-ventilated area.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[6] Under no circumstances should this compound be disposed of down the drain or in the regular trash. [6][7]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and compatible container.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container.[8]

  • Prevent Incompatibilities: Do not mix this waste with other incompatible waste streams. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[8][9]

2. Waste Container Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[10]

  • Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area should be well-ventilated. Containers must be kept closed except when adding waste.[7][8]

cluster_workflow Disposal Workflow A Step 1: Segregation & Collection - Solid Waste Container - Liquid Waste Container B Step 2: Labeling & Storage - 'Hazardous Waste' Label - Full Chemical Name - Store in SAA A->B C Step 3: Arrange for Disposal - Contact EHS Office - Schedule Pickup B->C D Step 4: Decontamination - Triple Rinse Containers - Collect First Rinsate as Hazardous Waste C->D

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

3. Arranging for Disposal:

  • Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Contact your EHS office to schedule a waste pickup when your containers are approaching full.[8]

4. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste.[8]

  • Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[8][11]

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[8][11] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

  • After triple rinsing, allow the container to air dry completely.[8] Deface the original label before disposal as regular trash.[7]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid (CAS No. 3273-68-5).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established guidelines for handling structurally similar benzimidazole derivatives and general laboratory chemicals. These procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the mandatory PPE for handling this compound, based on the potential hazards of skin, eye, and respiratory irritation associated with related compounds.[3]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves. For prolonged contact, butyl rubber gloves are recommended.[4]To prevent skin contact and absorption. The use of double gloves provides an additional layer of protection.[4]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield must be worn in addition to goggles when there is a risk of splashing.[4][5]To protect the eyes and face from chemical splashes and airborne particles.[4]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder form of the chemical outside of a certified chemical fume hood.[3][5]To prevent the inhalation of dust particles that could cause respiratory irritation.[3]
Protective Clothing A lab coat or a disposable gown made of a low-permeability fabric should be worn over personal clothing.[3][4]To protect the skin from contamination and prevent the transfer of the chemical outside of the laboratory.[4]
Footwear Closed-toe shoes are required at all times within the laboratory.To protect the feet from potential spills.

Operational Plan: Safe Handling Procedures

A systematic approach to handling is essential to minimize the risk of exposure and environmental contamination.

Preparation and Handling:

  • All manipulations of solid this compound should be conducted within a certified chemical fume hood to control dust and vapor.[4]

  • Ensure that a properly functioning eyewash station and safety shower are readily accessible in the work area.[4]

  • Carefully handle the compound to avoid the generation of airborne dust.[5]

During Use:

  • Keep containers of the chemical tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[5]

  • Decontaminate all work surfaces and equipment used during the procedure to ensure no chemical residue remains.[5]

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to ensure regulatory compliance and environmental protection.

  • Waste Segregation: All materials contaminated with this compound, including used PPE (gloves, gowns), empty containers, and contaminated labware (e.g., weighing paper, pipette tips), must be segregated as hazardous chemical waste.[4]

  • Containerization: Collect contaminated solid waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of all chemical waste through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_materials Prepare Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via Licensed Contractor cleanup_segregate->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff post_wash Wash Hands post_doff->post_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.